6-Quinolinecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYRCVTBHVXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065047 | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10349-57-2 | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10349-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-6-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Quinolinecarboxylic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
6-Quinolinecarboxylic acid, a heterocyclic aromatic carboxylic acid, stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a foundational building block for a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive exploration of the core chemical properties, structural intricacies, and significant applications of this compound, with a particular focus on its role in drug discovery and development. We will delve into its synthesis, spectroscopic signature, and the causality behind its utility in creating novel therapeutic agents.
Molecular Structure and Core Chemical Properties
This compound (C₁₀H₇NO₂) is characterized by a quinoline ring system substituted with a carboxylic acid group at the 6-position.[1][2] This arrangement of a fused benzene and pyridine ring, coupled with the electron-withdrawing carboxylic acid moiety, dictates its chemical behavior and physical properties.
Structural Elucidation
The planar, bicyclic aromatic system of quinoline provides a rigid framework. The nitrogen atom in the pyridine ring introduces a dipole moment and influences the electron distribution across the entire ring system, making the pyridine ring electron-deficient compared to the benzene ring. The carboxylic acid group, being a meta-director on the benzene ring, further influences the molecule's reactivity in electrophilic substitution reactions.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO₂ | [1][2][3] |
| Molecular Weight | 173.17 g/mol | [1][2][3] |
| Appearance | White to beige or brown crystalline powder | [2][4] |
| Melting Point | 291-296 °C | [2] |
| Boiling Point | 348.7 °C at 760 mmHg | |
| Solubility | Practically insoluble in water | [4] |
| pKa | 3.05 ± 0.30 (Predicted) | [4] |
| CAS Number | 10349-57-2 | [1][2][3] |
The low aqueous solubility and acidic nature of the carboxylic group are important considerations in drug delivery and formulation studies.
Spectroscopic and Analytical Profile
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The aromatic protons exhibit characteristic chemical shifts in the downfield region (typically 7-9 ppm), while the carboxylic acid proton is observed at a much lower field.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the quinoline ring.[1]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 173.[1]
Synthesis of this compound and its Derivatives
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this scaffold. For quinoline carboxylic acids, the Doebner-von Miller and Skraup reactions are particularly relevant.
The Doebner-von Miller Reaction
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[5][6] To synthesize a quinoline-6-carboxylic acid, one would typically start with an aminobenzoic acid.
Diagram: Doebner-von Miller Reaction Workflow
Caption: Generalized workflow of the Doebner-von Miller reaction for quinoline synthesis.
The Skraup Synthesis
A classic method for quinoline synthesis, the Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8][9] This reaction is known for being highly exothermic.[10]
Experimental Protocol: A Representative Skraup Synthesis
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants : Carefully add the substituted aniline (e.g., p-aminobenzoic acid), glycerol, and the oxidizing agent (e.g., nitrobenzene) to the flask.
-
Acid Addition : Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and requires careful temperature control.
-
Heating : Gently heat the reaction mixture. Once the reaction initiates, it can become self-sustaining. Maintain the temperature as specified in the literature for the particular substrate.[10]
-
Work-up : After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification : The crude product is then purified by filtration, washing, and recrystallization from an appropriate solvent.
Applications in Drug Development and Research
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[11] this compound serves as a key intermediate in the synthesis of numerous pharmaceutical agents.[2]
Antimicrobial and Antiviral Agents
Derivatives of quinolinecarboxylic acid are well-known for their antibacterial properties.[12] The core structure can be modified to enhance activity against various bacterial strains.[13]
Anticancer Therapeutics
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents.[14] These compounds can be designed to inhibit specific enzymes, such as ectonucleotidases, which are involved in tumor immune evasion.[14] Studies have shown that certain derivatives exhibit significant cytotoxicity in various cancer cell lines.[15]
Anti-inflammatory and Other Therapeutic Areas
The versatility of the this compound scaffold extends to the development of anti-inflammatory agents.[2][15] Its ability to be readily functionalized allows for the exploration of a vast chemical space to identify compounds with desired therapeutic effects.
Other Applications
Beyond pharmaceuticals, this compound and its derivatives find use in:
-
Materials Science : As building blocks for polymers and nanomaterials.[2]
-
Analytical Chemistry : For the detection and quantification of metal ions.[2]
-
Corrosion Inhibition : In industrial applications to protect metals.[2]
Reactivity and Chemical Behavior
The reactivity of the quinoline ring is a combination of the properties of its constituent benzene and pyridine rings.
-
Electrophilic Substitution : Tends to occur on the benzene ring, primarily at the 5- and 8-positions.[16]
-
Nucleophilic Substitution : Occurs more readily on the electron-deficient pyridine ring, particularly at the 2- and 4-positions.[8]
-
Carboxylic Acid Reactivity : The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. This functional handle is often exploited for the synthesis of derivatives with diverse biological activities.[14]
Diagram: Reactivity of the Quinoline Ring
Caption: Preferred sites for nucleophilic and electrophilic attack on the quinoline ring.
Conclusion
This compound is a molecule of significant interest to researchers in both academia and industry. Its robust chemical nature, coupled with its proven track record as a pharmacophore, ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in scientific innovation.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Quinolinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Quinolinecarboxylic Acid in Modern Drug Discovery
This compound, a heterocyclic aromatic compound, stands as a pivotal scaffold in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, coupled with the ionizable carboxylic acid moiety, provides a unique framework for the design of novel therapeutic agents. The quinoline ring system is a recurring motif in a multitude of approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the physicochemical characteristics of this compound is therefore not merely an academic exercise, but a fundamental prerequisite for its effective utilization in the synthesis of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these critical parameters. Each section is designed to be a self-validating system, grounded in authoritative references, to ensure the highest degree of scientific integrity and practical utility for researchers in the field.
Core Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below, followed by in-depth discussions and experimental methodologies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂ | [2][3] |
| Molecular Weight | 173.17 g/mol | [2][3] |
| CAS Number | 10349-57-2 | [2][3] |
| Appearance | White to beige or brown crystalline powder | [4][5] |
| Melting Point | 291-296 °C | [4] |
| Water Solubility | Practically insoluble | [4][5] |
| pKa (Predicted) | 3.05 ± 0.30 | [5] |
| Storage Conditions | Inert atmosphere, Room Temperature or 0-8°C | [4] |
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is reported to be practically insoluble in water, a characteristic that presents both challenges and opportunities in drug design.[4][5] While poor aqueous solubility can hinder oral bioavailability, it can also be leveraged in the design of long-acting injectable formulations or targeted delivery systems. A comprehensive understanding of its solubility in various media is therefore essential.
Experimental Determination of Thermodynamic and Kinetic Solubility
Two key types of solubility measurements are pertinent in drug discovery: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous medium, a scenario frequently encountered in high-throughput screening.
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO) in a sealed glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This may take 24 to 72 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the supernatant from the solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability across biological membranes, and interaction with target proteins. This compound possesses both a weakly basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group. A predicted pKa value for the carboxylic acid is approximately 3.05, suggesting it will be predominantly in its ionized carboxylate form at physiological pH.[5]
Experimental Determination of pKa
Potentiometric titration and UV-Vis spectrophotometry are two robust methods for the experimental determination of pKa.
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6-Quinolinecarboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Quinolinecarboxylic acid, a heterocyclic aromatic compound, has emerged as a cornerstone in the landscape of medicinal chemistry and drug development.[1] Its rigid, fused-ring structure provides a versatile and privileged scaffold for the design of novel therapeutic agents and advanced chemical probes.[1][2][3] This guide offers a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis, analytical methodologies, and its expanding role in the development of next-generation pharmaceuticals. As a senior application scientist, the following sections are curated to provide not just procedural details but also the underlying scientific rationale to empower researchers in their experimental designs and strategic decisions.
Core Properties and Physicochemical Data
A thorough understanding of the fundamental properties of this compound is critical for its effective application in research and development. This data informs everything from reaction conditions to formulation and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 10349-57-2 | [1][4] |
| Molecular Formula | C₁₀H₇NO₂ | [1][4] |
| Molecular Weight | 173.17 g/mol | [1][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 291-296 °C | [1] |
| Purity | ≥ 98% (via HPLC) | [1] |
These parameters are foundational for the accurate preparation of solutions, stoichiometric calculations in synthesis, and the development of robust analytical methods for quantification and quality control. The high melting point, for instance, is indicative of the compound's stable crystalline lattice.
Synthesis of this compound Derivatives: A Strategic Approach
While various classical methods like the Doebner-von Miller reaction exist for the synthesis of the quinoline core, a more contemporary and highly relevant approach for drug discovery involves the derivatization of a pre-formed quinoline scaffold.[5][6][7] This allows for the systematic exploration of the chemical space around the core structure to optimize for biological activity and pharmacokinetic properties. A common and effective strategy involves the carbonylation of a halogenated quinoline precursor.
Experimental Protocol: Synthesis of 2-Substituted Quinoline-6-Carboxylic Acids
This protocol outlines a general and robust method for the synthesis of 2-substituted quinoline-6-carboxylic acids from a 6-bromoquinoline precursor. The rationale behind this multi-step synthesis is its versatility; by starting with a common intermediate (a 2-substituted-6-bromoquinoline), a diverse library of compounds can be generated by varying the substituent at the 2-position.
Step 1: Synthesis of 2-Substituted 6-Bromoquinolines The initial step involves the nucleophilic substitution of a 2-chloro-6-bromoquinoline with a desired amine or alkoxide. This is a crucial step for introducing diversity into the final molecule.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-bromoquinoline in an appropriate solvent. For reactions with amines, the amine itself can sometimes be used as the solvent.[8]
-
Nucleophilic Substitution: Add the desired amine or sodium alkoxide to the reaction mixture.
-
Heating: Heat the reaction mixture at a temperature ranging from 80–110 °C for 6–40 hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. The crude product is then purified by column chromatography to yield the 2-substituted 6-bromoquinoline.
Step 2: Carbonylation to form the Carboxylic Acid This step utilizes organometallic chemistry to introduce the carboxylic acid moiety at the 6-position.
-
Lithiation: Dissolve the 2-substituted 6-bromoquinoline from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add n-butyllithium (n-BuLi) and stir for 20 minutes.[8] This step generates a highly reactive organolithium intermediate.
-
Carbon Dioxide Quench: Bubble carbon dioxide gas (from dry ice) through the reaction mixture.[8] The organolithium species will nucleophilically attack the CO₂, forming a lithium carboxylate.
-
Acidification and Isolation: Allow the reaction to warm to room temperature over 2 hours. Quench the reaction by adding water, followed by acidification with 1 N HCl to a pH of approximately 5.[8] The resulting precipitate, the desired 2-substituted quinoline-6-carboxylic acid, is collected by filtration and dried under vacuum.
This synthetic approach is self-validating in that the successful incorporation of the diverse substituents in step 1 and the subsequent successful carbonylation in step 2 can be readily confirmed by spectroscopic methods such as NMR and mass spectrometry at each stage.
Caption: Synthetic workflow for 2-substituted quinoline-6-carboxylic acids.
Applications in Drug Development and Biological Research
The true value of this compound lies in its role as a versatile scaffold for generating compounds with a wide array of biological activities. Its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Derivatives of this compound are being actively investigated as novel anticancer agents.[1] A particularly compelling mechanism of action involves the inhibition of ectonucleotidases, such as h-ENPP1 and h-e5'NT.[9] These enzymes are overexpressed in the tumor microenvironment and contribute to immune evasion by converting immunogenic ATP into immunosuppressive adenosine. By inhibiting these enzymes, derivatives of this compound can help restore anti-tumor immunity.[9] Some of these derivatives have demonstrated cytotoxicity in cancer cell lines, underscoring their potential in oncology drug development.[9]
Caption: Inhibition of ectonucleotidases by this compound derivatives.
Anti-inflammatory and Antimicrobial Applications
The quinoline core is a well-established pharmacophore in anti-inflammatory and antimicrobial agents.[1] Researchers often utilize this compound as a starting point for the synthesis of new compounds with potential anti-inflammatory and antimicrobial properties.[1] The structural rigidity and potential for diverse functionalization make it an ideal scaffold for probing the structure-activity relationships of these agents.
Fluorescent Probes
Beyond therapeutics, this compound is employed in the development of fluorescent probes for biological imaging.[1] The quinoline ring system possesses inherent fluorescent properties that can be modulated by the addition of various functional groups. These probes are invaluable tools for visualizing cellular processes in real-time, thereby advancing our understanding of complex biological systems.[1]
Analytical Methodologies: Quantification by RP-HPLC
Accurate quantification of this compound is essential for quality control, reaction monitoring, and pharmacokinetic studies. A robust and reliable method for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol provides a straightforward and effective method for the analysis of this compound. The principle of this method is the separation of the analyte from other components in a mixture based on its polarity.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, a pump, and an autosampler.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the protonation of the carboxylic acid group and improve peak shape. A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid.
-
Detection: UV detection at an appropriate wavelength.
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).
-
Injection: Inject a known volume of the sample onto the HPLC column.
-
Elution: Elute the sample through the column with the mobile phase at a constant flow rate.
-
Detection and Quantification: The UV detector will measure the absorbance of the eluent as a function of time. The retention time of the peak corresponding to this compound is used for identification, and the area under the peak is proportional to its concentration.
-
Causality and Self-Validation: The choice of a C18 column is based on its non-polar stationary phase, which effectively retains the relatively non-polar quinoline ring structure. The acidic mobile phase ensures that the carboxylic acid remains in its neutral form, preventing peak tailing and leading to a more symmetrical and reproducible peak. This method is self-validating through the use of a reference standard to confirm the retention time and to generate a calibration curve for accurate quantification. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.
Conclusion
This compound is far more than a simple chemical reagent; it is a powerful and versatile platform for innovation in drug discovery and chemical biology. Its robust chemical nature, coupled with its proven track record as a privileged scaffold, ensures its continued relevance in the development of novel therapeutics and advanced research tools. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to harness the full potential of this remarkable molecule. As our understanding of disease biology deepens, the creative application of scaffolds like this compound will undoubtedly pave the way for the next generation of life-changing medicines.
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FT-IR and Raman spectroscopy of 6-Quinolinecarboxylic acid
An In-depth Technical Guide to the Vibrational Spectroscopy of 6-Quinolinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal molecular scaffold in medicinal chemistry and materials science, serving as a building block for a range of bioactive compounds and functional materials.[1] A thorough understanding of its molecular structure and solid-state properties is fundamental to its application. This guide provides a comprehensive technical exploration of this compound using two core vibrational spectroscopy techniques: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. We delve into the theoretical underpinnings of these complementary methods, present detailed experimental protocols, and offer an in-depth analysis of the resulting spectra. By integrating well-established spectral interpretation principles with insights from computational chemistry, this document serves as a practical resource for researchers aiming to characterize quinoline derivatives, validate synthesis, assess purity, and investigate intermolecular interactions.
Introduction: The Convergence of Structure and Spectroscopy
This compound (C₁₀H₇NO₂) is an aromatic heterocyclic compound featuring a quinoline bicyclic system fused to a carboxylic acid group.[2][3] This unique combination of a rigid, electron-rich ring system and a hydrogen-bonding functional group imparts significant chemical versatility, making it a valuable intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1] The precise arrangement of these atoms and the intermolecular forces they govern, particularly in the solid state, dictate the compound's physical and chemical properties.
Vibrational spectroscopy offers a powerful, non-destructive window into this molecular world. Both FT-IR and Raman spectroscopy probe the vibrational modes of a molecule—the characteristic stretching, bending, and twisting of chemical bonds. Because these vibrations are exquisitely sensitive to bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding, the resulting spectra serve as a unique molecular "fingerprint."
This guide moves beyond a simple recitation of spectral data. As a senior application scientist, the objective is to elucidate the causality behind the spectral features of this compound. We will explore why certain peaks are broad while others are sharp, why some vibrations are strong in FT-IR but weak or absent in Raman, and how computational methods provide an indispensable layer of validation for our experimental observations.
Foundational Principles: A Tale of Two Techniques
To interpret the spectra of this compound, one must first grasp the distinct yet complementary physical phenomena that FT-IR and Raman spectroscopy are built upon.
FT-IR Spectroscopy: The Dance of Dipole Moments
FT-IR spectroscopy is an absorption technique. It measures the frequencies of infrared light that a molecule absorbs. For a vibration to be "IR-active" and appear in the spectrum, it must cause a change in the molecule's net dipole moment .[4] Functional groups with inherent polarity, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid, exhibit very strong IR absorptions, making FT-IR exceptionally well-suited for their identification.[4][5]
Raman Spectroscopy: The Shift in Polarizability
Raman spectroscopy, in contrast, is a light-scattering technique. A high-intensity monochromatic laser irradiates the sample, and the spectrometer detects the scattered light. While most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering), a tiny fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be "Raman-active," it must cause a change in the molecule's polarizability —the deformability of its electron cloud. Symmetrical bonds and non-polar groups, like the C=C bonds within the aromatic quinoline ring, often produce strong Raman signals.
The complementary nature of these selection rules is a cornerstone of vibrational analysis. Asymmetric stretches are often strong in IR, while symmetric stretches are often strong in Raman.
The Computational Adjuvant: Density Functional Theory (DFT)
Modern spectral analysis is rarely performed in isolation. Computational methods, particularly Density Functional Theory (DFT), have become essential for accurate spectral assignment.[6][7] By solving approximations of the Schrödinger equation, DFT can predict a molecule's stable geometry and calculate its theoretical vibrational frequencies.[8] While a discrepancy between calculated (gas-phase) and experimental (solid-state) values is expected, these theoretical spectra provide an invaluable roadmap, helping to assign complex bands in the fingerprint region and validate the interpretation of key functional groups.[6][9]
Caption: A typical workflow for vibrational analysis.
Experimental Protocols: Ensuring Data Integrity
The quality of a spectrum is inextricably linked to the quality of the sample preparation and data acquisition. The following protocols represent standard, validated practices in the field.
Sample Preparation
-
For FT-IR (Solid State):
-
Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the powdered this compound is placed directly onto the ATR crystal (typically diamond). A pressure clamp ensures firm contact. This technique requires minimal sample preparation and produces high-quality, reproducible spectra.[2]
-
Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is finely ground with ~200 mg of dry, spectroscopy-grade KBr. The mixture is then pressed under high pressure in a die to form a transparent pellet. This traditional method is effective but requires more skill and is sensitive to moisture.
-
-
For FT-Raman (Solid State):
-
The powdered sample is typically packed into a small aluminum cup or a glass capillary tube. The key consideration is to present a flat, dense surface to the incident laser beam to maximize the Raman signal and minimize the risk of sample burning by defocusing the laser if necessary.
-
Instrumentation and Data Acquisition
FT-IR Spectroscopy (using an ATR accessory):
-
Background Collection: An initial spectrum of the clean, empty ATR crystal is recorded. This "background" spectrum accounts for atmospheric water and CO₂ as well as any intrinsic signals from the instrument itself, and is automatically subtracted from the sample spectrum.
-
Sample Placement: A small amount of this compound powder is placed onto the ATR crystal.
-
Data Acquisition: The sample spectrum is collected.
-
Typical Parameters:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
FT-Raman Spectroscopy:
-
Instrument Setup: The instrument is calibrated using a known standard (e.g., sulfur or cyclohexane).
-
Sample Loading: The sample holder containing the this compound is placed in the spectrometer's sample compartment.
-
Data Acquisition: The spectrum is acquired.
-
Typical Parameters:
-
Laser Excitation: 785 nm or 1064 nm (to minimize fluorescence)
-
Spectral Range: 3500 – 100 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Acquisition Time: Varies from seconds to minutes depending on the sample's Raman scattering cross-section.
-
-
Spectral Analysis of this compound
The vibrational spectrum of this compound is a composite of the modes from its two primary components: the carboxylic acid group and the quinoline ring system.
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The Quinoline Scaffold: A Privileged Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of a Versatile Heterocycle
The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, this deceptively simple structure has proven to be a "privileged scaffold," a term bestowed upon molecular frameworks that exhibit the ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[4][5][6] Its presence in numerous natural products, from the antimalarial quinine to anticancer alkaloids, has long signaled its therapeutic potential.[7][8][9][10][11] The synthetic tractability of the quinoline nucleus further enhances its appeal, allowing for extensive structural modifications to fine-tune its biological profile.[3][4][12] This guide delves into the profound biological significance of the quinoline scaffold, exploring its multifaceted roles in drug discovery, from its well-established applications to the cutting edge of therapeutic innovation.
The Chemical Foundation of Biological Versatility
Quinoline, with the chemical formula C₉H₇N, is a weak tertiary base.[13][14] Its aromatic nature and the presence of the nitrogen atom create a unique electronic distribution that underpins its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The quinoline ring system can be readily functionalized at multiple positions, providing a rich platform for the synthesis of diverse derivatives with tailored pharmacological properties.[12][15]
Key Synthetic Routes to the Quinoline Core
The construction of the quinoline scaffold has been a subject of extensive research, leading to the development of several classic and modern synthetic methodologies. These methods offer access to a wide range of substituted quinolines, crucial for structure-activity relationship (SAR) studies.
Classical Named Reactions:
Several well-established reactions have been instrumental in the synthesis of quinolines for over a century:[7][13][16]
-
Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[13][16]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[13][16]
-
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[13][16]
-
Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β-diketones.[7][13]
-
Conrad-Limpach Synthesis: Involves the reaction of anilines with β-ketoesters.[13][15]
Modern and Greener Synthetic Approaches:
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These include:
-
Microwave-assisted synthesis: To reduce reaction times and improve yields.[15]
-
Transition metal-catalyzed reactions: Offering novel pathways for quinoline construction and functionalization.[13]
-
Multicomponent reactions: Allowing for the one-pot synthesis of complex quinoline derivatives, enhancing atom economy.[17]
The choice of synthetic route is critical as it dictates the substitution patterns achievable on the quinoline ring, which in turn profoundly influences the biological activity of the resulting compounds.
A Spectrum of Pharmacological Activities: The Quinoline Scaffold in Action
The true significance of the quinoline scaffold lies in its remarkable ability to serve as a foundation for drugs targeting a wide array of diseases. This versatility stems from the scaffold's capacity to be decorated with various functional groups, enabling precise interactions with diverse biological targets.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoline derivatives have emerged as a prominent class of anticancer agents, with several compounds in clinical use and many more under investigation.[1][2][4][6] Their mechanisms of action are diverse and target key pathways involved in cancer progression.[1][2][3][18]
Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many quinoline-based drugs function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4][6][18] For example, Bosutinib is a dual inhibitor of Src and Abl kinases used in the treatment of chronic myelogenous leukemia.[19] Lenvatinib and Cabozantinib are multi-kinase inhibitors targeting VEGFR, among other kinases, and are used to treat various cancers, including thyroid and kidney cancer.[19][20]
-
Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][4]
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis.[3][18]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[1][2][21]
-
Inhibition of Angiogenesis: By blocking the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.[1][2]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, in the context of reversing multidrug resistance, the presence of a basic nitrogen atom in a side chain and the spatial arrangement of hydrophobic moieties are crucial for interaction with P-glycoprotein.[22]
Antimalarial Activity: A Historical and Ongoing Battle
The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine , isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[23][24] This paved the way for the development of synthetic quinoline antimalarials that remain mainstays of treatment today.
Key Quinoline Antimalarials:
-
Chloroquine: A 4-aminoquinoline that has been widely used for decades.[23][24][25]
-
Mefloquine and Quinine: Quinolinemethanol drugs that are also crucial in malaria treatment.[26][27]
-
Primaquine: An 8-aminoquinoline effective against the dormant liver stages of the parasite.[28]
-
Tafenoquine: A more recent 8-aminoquinoline derivative with a longer half-life.[20]
Mechanism of Action:
Quinoline antimalarials are thought to exert their effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its food vacuole.[26][27] The accumulation of these drugs within the acidic food vacuole leads to the inhibition of hemozoin formation, resulting in the buildup of toxic free heme and subsequent parasite death.[26][27]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[14][29][30]
Antibacterial Quinolines:
The most well-known class of quinoline-based antibacterials are the fluoroquinolones , which are technically derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid. However, the broader class of quinoline derivatives also exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][31][32] Some novel quinoline derivatives have shown efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[29][31] Their mechanisms of action can include targeting bacterial DNA gyrase and topoisomerase IV.[30][32]
Antifungal Quinolines:
Certain quinoline derivatives have demonstrated significant antifungal activity against various pathogenic fungi, including Candida species.[30]
Neuroprotective Activity: A Promising Frontier in Neurodegenerative Diseases
Emerging research has highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[33][34][35][36][37]
Multifunctional Neuroprotective Mechanisms:
-
Antioxidant Activity: Many quinoline derivatives can scavenge free radicals and reduce oxidative stress, a key pathological feature of neurodegenerative diseases.[33][34][35][37]
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[33][35][36][37]
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B can protect dopaminergic neurons from degradation, a key strategy in Parkinson's disease treatment.[33][35][37]
-
Metal Chelation: Some quinoline derivatives can chelate metal ions like copper and iron, which are implicated in the generation of reactive oxygen species and amyloid-β aggregation in Alzheimer's disease.[34]
Anti-inflammatory and Other Activities
The biological significance of the quinoline scaffold extends to other therapeutic areas as well. Numerous quinoline derivatives have been reported to possess potent anti-inflammatory, analgesic, antiviral, and anticonvulsant properties, further underscoring the remarkable versatility of this privileged structure.[5][12]
Experimental Protocols and Data Presentation
To provide a practical context for researchers, this section outlines a general experimental workflow for the synthesis and biological evaluation of novel quinoline derivatives, along with a structured table for data presentation.
Experimental Workflow: Synthesis and Biological Evaluation of Quinoline Derivatives
Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.
Data Presentation: Summarizing Biological Activity
Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.
| Compound ID | R¹ Substituent | R² Substituent | Anticancer IC₅₀ (µM) [MCF-7] | Antibacterial MIC (µg/mL) [S. aureus] | AChE Inhibition IC₅₀ (µM) |
| QN-01 | H | H | >100 | 64 | >100 |
| QN-02 | 4-Cl | H | 15.2 | 16 | 25.8 |
| QN-03 | H | 6-OCH₃ | 22.5 | 32 | 12.3 |
| QN-04 | 4-Cl | 6-OCH₃ | 1.8 | 4 | 0.9 |
| Control | Doxorubicin | Ciprofloxacin | 0.5 | 1 | Donepezil: 0.02 |
Data are hypothetical and for illustrative purposes only.
Signaling Pathways and Mechanisms of Action
To visualize the complex interplay of quinoline derivatives with cellular machinery, diagrams of key signaling pathways are invaluable.
Quinoline Derivatives as Kinase Inhibitors in Cancer
Caption: Inhibition of receptor tyrosine kinase signaling by quinoline-based drugs in cancer cells.
Conclusion: The Future of the Quinoline Scaffold in Drug Discovery
The quinoline scaffold has unequivocally established itself as a privileged and perpetual structure in medicinal chemistry.[4][5][6][38] Its journey from a component of coal tar to the core of numerous life-saving drugs is a compelling narrative of chemical versatility and biological significance. The continued exploration of new synthetic methodologies, including greener approaches, will undoubtedly expand the accessible chemical space of quinoline derivatives.[17] As our understanding of complex diseases deepens, the multi-target potential of the quinoline scaffold makes it an increasingly attractive starting point for the design of next-generation therapeutics.[34] From combating drug resistance in cancer and infectious diseases to addressing the multifaceted nature of neurodegenerative disorders, the quinoline scaffold is poised to remain at the forefront of drug discovery for the foreseeable future.
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theoretical studies on 6-Quinolinecarboxylic acid
By calculating quantum chemical descriptors for a series of this compound derivatives and correlating them with experimentally determined biological activity, one can develop Quantitative Structure-Activity Relationship (QSAR) models. [27]For example, a lower LUMO energy might correlate with increased activity if the mechanism involves accepting an electron. These models allow researchers to predict the activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. [2]
Part 4: Standard Operating Protocols
To ensure reproducibility and scientific rigor, the following protocols outline the core steps for the theoretical analyses discussed.
Protocol 1: DFT Geometry Optimization and Vibrational Frequency Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Input: Create an initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Calculation Setup:
-
Specify the job type as Optimization + Frequency (e.g., Opt Freq).
-
Define the method and basis set: B3LYP/6-311++G(d,p).
-
Set the charge to 0 and multiplicity to 1 (singlet state).
-
-
Execution: Run the calculation.
-
Validation:
-
Open the output file and confirm the calculation terminated normally.
-
Verify that the optimization converged (typically 4-5 "YES" criteria are met).
-
Check the frequency results. Confirm there are zero imaginary frequencies. If one is present, the structure is a transition state and needs to be perturbed and re-optimized.
-
-
Data Extraction: Extract the final optimized coordinates, total electronic energy, and the table of scaled vibrational frequencies.
Protocol 2: Analysis of Electronic Properties (HOMO, LUMO, MEP)
-
Input: Use the optimized geometry from Protocol 1.
-
Calculation Setup:
-
Perform a single-point energy calculation using the same method and basis set. This is computationally cheaper than a full optimization.
-
To generate the MEP map, add the keyword IOp(6/33=2) and Pop=Full in Gaussian to save the necessary orbital information.
-
-
Execution: Run the calculation.
-
Data Extraction & Visualization:
-
The output file will list the energies of all molecular orbitals. Identify the HOMO and LUMO energies and calculate the gap.
-
Use a visualization program (e.g., GaussView) to open the checkpoint file and generate surfaces for the HOMO, LUMO, and the MEP map.
-
Conclusion and Future Outlook
Theoretical studies provide a powerful, multi-faceted approach to understanding this compound. From validating its molecular structure through vibrational analysis to predicting its reactivity and biological interactions via electronic properties and molecular docking, computation offers insights that are often difficult or impossible to obtain through experimental means alone. The synergy between these in silico techniques and empirical validation is the cornerstone of modern drug discovery and materials design. Future work will likely focus on more advanced simulations, such as molecular dynamics (MD) to study the compound's behavior in a solvated environment and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations for a highly accurate description of its interactions within a protein active site.
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An In-depth Technical Guide to Electrophilic Substitution on the Quinoline Ring
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Quinoline, a cornerstone heterocyclic scaffold, is integral to numerous pharmaceuticals and functional materials.[1][2][3][4] Its unique electronic architecture, arising from the fusion of a benzene ring with a pyridine ring, dictates a complex but predictable reactivity profile towards electrophiles. This guide provides a comprehensive exploration of electrophilic aromatic substitution (SEAr) on the quinoline nucleus. We will dissect the fundamental principles governing its reactivity and regioselectivity, offer detailed mechanistic insights into canonical reactions such as nitration, halogenation, and sulfonation, and explain the notorious challenges associated with Friedel-Crafts reactions. Furthermore, this document provides field-proven experimental protocols and discusses the influence of substituents, offering a critical perspective for professionals engaged in the synthesis and derivatization of quinoline-based molecules for drug discovery and development.
Chapter 1: The Electronic Landscape of the Quinoline Ring
The reactivity of quinoline is not monolithic; it is a tale of two fused rings with distinct electronic personalities. The entire molecule is a planar, aromatic 10π-electron system, satisfying Hückel's rule.[5][6][7] However, the presence of the nitrogen atom in the heterocyclic ring introduces a significant electronic asymmetry.
-
Pyridine Ring (The Heterocycle): The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the ring, creating electron-deficient centers, particularly at the C2 (α) and C4 (γ) positions. Consequently, the pyridine ring is substantially deactivated towards attack by electrophiles, much like pyridine itself.[5][7][8]
-
Benzene Ring (The Carbocycle): In contrast, the benzene portion of the molecule, while still feeling the deactivating influence of the fused pyridine ring, is significantly more electron-rich than the heterocyclic part.[9][10] Therefore, electrophilic substitution overwhelmingly occurs on the carbocyclic ring.[5][7][9][11]
This fundamental dichotomy is the first and most critical principle governing the electrophilic substitution of quinoline.
Caption: The electronic dichotomy of the quinoline scaffold.
Chapter 2: The Causality of Regioselectivity: A Mechanistic Deep Dive
While electrophilic attack favors the benzene ring, it does not occur randomly. Under typical acidic conditions required for most SEAr reactions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the entire system but does not change the fundamental preference for the carbocyclic ring.
Electrophilic substitution on the benzene ring of quinoline strongly favors attack at the C5 and C8 positions .[8][9][12] This preference is not arbitrary; it is a direct consequence of the stability of the cationic intermediate, known as the Wheland complex or sigma complex, that is formed during the reaction.
Let's analyze the intermediates:
-
Attack at C5 or C8: When an electrophile attacks at C5 or C8, the positive charge in the resulting Wheland intermediate can be delocalized across the carbocyclic ring through several resonance structures. Crucially, these resonance forms keep the aromatic sextet of the pyridine ring intact. This preserves a significant amount of aromatic stabilization energy, making the intermediate relatively stable.[9][13]
-
Attack at C6 or C7: Conversely, if the attack occurs at C6 or C7, one of the key resonance structures required to delocalize the positive charge would involve disrupting the aromaticity of the pyridine ring. This is an energetically unfavorable state, resulting in a significantly less stable intermediate.
Therefore, the reaction proceeds via the lower energy transition state, leading predominantly to C5 and C8 substituted products.
Caption: Logical relationship for C5/C8 regioselectivity.
Chapter 3: Canonical Electrophilic Substitution Reactions
Nitration
The nitration of quinoline is a classic example of its SEAr reactivity. It typically requires strong acidic conditions.
-
Reagents and Conditions: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., 0°C) is the standard protocol.[10] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
-
Products: The reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline .[5][7][10] The ratio of these isomers can be influenced by the specific reaction conditions, but they are consistently the major products.
| Reaction | Conditions | Major Products | Approximate Ratio (5-nitro:8-nitro) |
| Nitration | HNO₃ / H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline | ~1 : 1 (Varies with conditions) |
-
Field Insight: It is noteworthy that the reactivity of quinoline N-oxide differs significantly. Nitration of the unprotonated N-oxide directs the substitution to the C4 position, which is activated by the N-oxide group.[14] In contrast, under strongly acidic conditions where the oxygen is protonated, substitution reverts to the C5 and C8 positions.[14] This demonstrates how subtle modifications to the substrate can dramatically alter the regiochemical outcome.
Halogenation
Direct halogenation of quinoline also follows the established pattern of substitution at the C5 and C8 positions.
-
Reagents and Conditions: Bromination is typically achieved by treating quinoline with bromine (Br₂) in the presence of concentrated sulfuric acid or in oleum.[10] The acid polarizes the Br-Br bond, increasing its electrophilicity.
-
Products: The reaction produces a mixture of 5-bromoquinoline and 8-bromoquinoline .[10]
-
Trustworthiness Note: Direct halogenation can be difficult to control and may require harsh conditions, sometimes leading to complex product mixtures.[15] For drug development professionals requiring high regioselectivity, modern synthetic methods are often superior. Recent advances in metal-free, C-H activation protocols, for instance using trichloroisocyanuric acid (TCCA), allow for highly regioselective C5-chlorination of 8-substituted quinolines under mild, room-temperature conditions.[15][16]
Sulfonation
The sulfonation of quinoline is a fascinating case where the regiochemical outcome is dictated by thermodynamic versus kinetic control.
-
Reagents: Fuming sulfuric acid (oleum, H₂SO₄·SO₃) is used as the sulfonating agent.
-
Temperature-Dependent Regioselectivity:
-
Kinetic Control: At lower temperatures (around 220°C), the reaction is under kinetic control, and the faster-forming product, quinoline-8-sulfonic acid , is the major isomer.[5]
-
Thermodynamic Control: At higher temperatures (around 300°C), the reaction becomes reversible. The system equilibrates to the most thermodynamically stable product, which is quinoline-6-sulfonic acid .[5][7] The initial 8-sulfonic acid isomerizes to the 6-sulfonic acid product under these conditions.
-
| Temperature | Control Type | Major Product |
| ~220°C | Kinetic | Quinoline-8-sulfonic acid |
| ~300°C | Thermodynamic | Quinoline-6-sulfonic acid |
Friedel-Crafts Reactions: A Case of Failure
Researchers new to quinoline chemistry often attempt Friedel-Crafts alkylation or acylation, which are standard SEAr reactions for many aromatic systems. However, these reactions generally fail on an unsubstituted quinoline ring.
-
Causality of Failure: The quinoline nitrogen is a Lewis base. The catalysts required for Friedel-Crafts reactions (e.g., AlCl₃) are strong Lewis acids. The reaction that occurs is a rapid and strong acid-base complexation between the nitrogen's lone pair and the Lewis acid catalyst.[17]
-
Consequence: This complexation places a formal positive charge on the nitrogen atom, which strongly deactivates the entire ring system, rendering it inert to the subsequent (and relatively weak) electrophilic attack by the alkyl or acyl carbocation.
-
Exceptions: Friedel-Crafts reactions can be successful in specific cases where the quinoline ring is pre-loaded with powerful electron-donating (activating) groups that can overcome the deactivating effect of the N-AlCl₃ complex.[18]
Chapter 4: The Influence of Substituents in Drug Development
For drug development professionals, the functionalization of an already substituted quinoline ring is a common task. The position and electronic nature of existing substituents play a crucial role in directing subsequent electrophilic attacks.
-
Activating Groups (e.g., -OH, -OR, -NH₂): These groups donate electron density to the ring, making it more reactive towards electrophiles.[19][20]
-
On the Benzene Ring: An activating group at C5, C6, C7, or C8 will further enhance the reactivity of the carbocyclic ring and direct incoming electrophiles according to established ortho/para directing rules, while respecting the inherent C5/C8 preference of the quinoline system. For example, 8-methoxyquinoline undergoes bromination preferentially at the C5 position.[15]
-
On the Pyridine Ring: A strong activating group on the pyridine ring can, in rare cases, make that ring competitive for substitution, though this is uncommon.
-
-
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H): These groups withdraw electron density, making the ring less reactive.[19][21]
-
On the Benzene Ring: A deactivating group on the carbocyclic ring will make subsequent substitution on that ring more difficult, requiring harsher conditions. The substitution will generally be directed to the meta position relative to the deactivating group.
-
On the Pyridine Ring: A deactivating group here will further solidify the preference for substitution on the carbocyclic ring.
-
Chapter 5: Field-Proven Experimental Protocols
A trustworthy protocol is a self-validating system. The following methodologies are presented with expected outcomes and key checkpoints.
Protocol 1: Synthesis of 5-Nitro- and 8-Nitroquinoline
This protocol describes the standard nitration of quinoline.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and placed in an ice-salt bath, add 20 mL of concentrated sulfuric acid. Cool the acid to 0°C.
-
Substrate Addition: Slowly add 5.0 g of quinoline to the cold sulfuric acid with continuous stirring. The formation of the quinolinium salt is exothermic; maintain the temperature below 10°C.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the quinoline solution over 30 minutes. Critically, ensure the internal temperature does not rise above 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate may form.
-
Neutralization & Extraction: Neutralize the cold aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. This will precipitate the nitroquinoline isomers. Filter the resulting solid, wash with cold water, and air dry. Alternatively, extract the neutralized solution with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of 5- and 8-nitroquinoline can be separated by column chromatography on silica gel.
Expected Outcome: A mixture of 5-nitroquinoline and 8-nitroquinoline as a yellowish solid. The separation is challenging but achievable via chromatography.
Protocol 2: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol is adapted from modern literature and demonstrates a highly regioselective halogenation useful for targeted synthesis.[15]
Methodology:
-
Reaction Setup: To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL). Stir the mixture at room temperature in an open-air atmosphere.
-
Reagent Addition: Add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 eq.) to the solution in one portion.
-
Reaction: Continue stirring at room temperature. The reaction is typically rapid, often completing within 15-30 minutes.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess halogenating agent.
-
Extraction: Extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 5-chloro-N-(quinolin-8-yl)acetamide.
Expected Outcome: High yield of the single C5-chlorinated isomer, demonstrating the power of modern directing-group strategies.
Caption: A generalized workflow for electrophilic substitution experiments.
References
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Introduction: The Unique Chemical Landscape of 6-Quinolinecarboxylic Acid
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 6-Quinolinecarboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid moiety appended to a quinoline ring system, presents a unique reactivity profile. The quinoline core, a fusion of a benzene and a pyridine ring, acts as an electron-withdrawing group. This electronic influence is paramount; it enhances the electrophilicity of the carbonyl carbon in the carboxylic acid group, making it more susceptible to nucleophilic attack compared to simpler aromatic carboxylic acids like benzoic acid.[2][3] This guide provides a comprehensive exploration of the reactivity of this carboxyl group, focusing on the key transformations that are fundamental to its application as a versatile synthetic intermediate.[1][4]
Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 10349-57-2 | [1][5] |
| Molecular Formula | C₁₀H₇NO₂ | [1][5] |
| Molecular Weight | 173.17 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 291-296 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway for the carboxylic acid group in this compound is nucleophilic acyl substitution.[6][7] This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophilic group. However, direct reaction with nucleophiles is often inefficient because the hydroxyl group is a poor leaving group. Therefore, activation of the carboxyl group is a critical first step.
The general mechanism involves two key stages:
-
Activation: The carbonyl oxygen is often protonated (under acidic conditions) or the entire hydroxyl group is converted into a better leaving group.[8][9]
-
Addition-Elimination: A nucleophile attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond.[6][9]
Caption: General workflow for nucleophilic acyl substitution.
Key Transformations and Protocols
Amide Bond Formation (Amidation)
Amidation is arguably the most frequent transformation performed on this compound, owing to the prevalence of the amide bond in pharmaceuticals.[10][11][12] The direct reaction with an amine is unfavorable; therefore, coupling agents or conversion to a more reactive intermediate like an acyl chloride is standard practice.[10][13]
A reliable method for amidation involves a two-step, one-pot procedure. First, the carboxylic acid is converted to the highly reactive quinoline-6-acyl chloride using a reagent like thionyl chloride (SOCl₂).[14] The subsequent addition of a primary or secondary amine leads to the formation of the corresponding amide in good yield.[14]
Caption: Experimental workflow for amide synthesis.
This protocol is adapted from a reported synthesis of potent enzyme inhibitors.[14]
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (3.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Substituted amine (1.1 equiv)
-
Pyridine or Triethylamine (optional, as an acid scavenger)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 equiv) in anhydrous DCM.
-
Carefully add thionyl chloride (3.0 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 50°C) and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting acid.
-
Amine Coupling: After confirming the formation of the acid chloride, cool the mixture to room temperature.
-
In a separate flask, dissolve the desired amine (1.1 equiv) in DCM. If the amine salt is used, add a non-nucleophilic base like triethylamine (2.0 equiv) to liberate the free amine.
-
Slowly add the amine solution to the acid chloride mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC until the acid chloride is fully consumed.
-
Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. The resulting crude solid can be purified by washing with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel to yield the pure amide derivative.[14]
| Amine Substrate | Product Yield (%) | Reference |
| 4-Chlorobenzylamine | 67% | [14] |
| 4-Fluorobenzylamine | 64% | [14] |
| 4-Methylbenzylamine | 70% | [14] |
| 2,4-Dichlorobenzylamine | 67% | [14] |
Ester Formation (Esterification)
Esterification is another key functionalization, used to modify solubility, create prodrugs, or prepare intermediates for further reactions.[4] The classic Fischer-Speier esterification, involving reaction with an alcohol under strong acid catalysis, is a common approach.
The reaction proceeds via a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated as the leaving group to form the ester.[15]
Caption: Workflow for Fischer-Speier esterification.
This general protocol is based on standard Fischer esterification procedures applied to aromatic carboxylic acids.[16][17]
Materials:
-
This compound (1.0 equiv)
-
Ethanol (Anhydrous, large excess, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and a large excess of anhydrous ethanol.
-
While stirring, carefully add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. To drive the reaction to completion, removal of water using a Dean-Stark apparatus is recommended.
-
Maintain reflux for several hours (4-24h), monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude ester can be purified by column chromatography or recrystallization.
Decarboxylation
While less common as a synthetic transformation for this specific molecule, decarboxylation—the removal of the carboxyl group as CO₂—is a potential reaction under certain conditions, typically requiring high heat.[18] The stability of the resulting carbanion intermediate is key. For this compound, the reaction is generally difficult as it would form an unstable aryl anion. However, the presence of other activating groups on the quinoline ring could facilitate this process.[18][19] Enzymatic decarboxylations are also known for related quinoline structures but are highly substrate-specific.[20]
Conclusion
The carboxylic acid group of this compound is a highly versatile functional handle. Its reactivity is dominated by nucleophilic acyl substitution, which is enhanced by the electron-withdrawing nature of the quinoline ring system. Standard activation methods, particularly conversion to an acyl chloride, provide a reliable pathway to a wide array of amide derivatives. Similarly, acid-catalyzed esterification allows for straightforward modification to produce esters. A thorough understanding of these reaction pathways and the provided protocols enables researchers to effectively utilize this compound as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
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- Quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase involved in the conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. strain UK21.
- Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. (2012). [Link]
- Characteristics of the Quinolinecarboxylic Acid N-R-Amides.
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- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
- Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central (PMC). [Link]
- This compound methyl ester. J&K Scientific LLC. [Link]
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- Decarboxyl
- REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
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- Ester synthesis by esterific
- Esterification--Making Esters from Carboxylic Acids. YouTube. (2019). [Link]
- Amide formation from carboxylic acid deriv
- Amide formation from carboxylic acid deriv
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- Decarboxyl
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The Versatile Scaffold: A Technical Guide to the Industrial Applications of 6-Quinolinecarboxylic Acid
Abstract
6-Quinolinecarboxylic acid (6-QCA), a heterocyclic compound characterized by a fused benzene and pyridine ring with a carboxylic acid moiety at the 6-position, has emerged as a cornerstone scaffold in modern industrial chemistry. Its unique electronic properties, structural rigidity, and versatile reactivity make it a highly sought-after intermediate in a multitude of applications. This technical guide provides an in-depth exploration of the industrial utility of 6-QCA, focusing on its pivotal role in drug discovery and development, advanced materials science, and specialized industrial processes. We will delve into the causality behind its application-specific derivatization, present detailed experimental workflows, and offer insights into the future trajectory of this remarkable molecule.
Introduction: The Quinoline Core and the Significance of the 6-Carboxy Moiety
The quinoline ring system is a privileged structure in medicinal chemistry and materials science, renowned for its ability to intercalate with DNA and interact with various biological targets. This compound, with its defining carboxylic acid group, serves as a critical handle for synthetic elaboration. This functional group not only influences the molecule's solubility and electronic properties but, more importantly, provides a reactive site for amide bond formation, esterification, and other crucial chemical transformations. This reactivity is the foundation upon which its diverse applications are built.
Key Physicochemical Properties of this compound:
| Property | Value | Reference(s) |
| CAS Number | 10349-57-2 | [1]([Link] |
| Molecular Formula | C₁₀H₇NO₂ | [1]([Link] |
| Molecular Weight | 173.17 g/mol | [1]([Link] |
| Appearance | White crystalline powder | [1]([Link]) |
| Melting Point | 291-296 °C | [1]([Link]) |
Pharmaceutical Applications: A Building Block for Modern Therapeutics
The quinoline scaffold is integral to a wide array of approved drugs. 6-QCA serves as a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the realms of oncology and infectious diseases.[1] Its structure allows for modifications that can lead to the discovery of new therapeutic compounds, making it an essential building block in drug development.[1]
Anticancer Drug Development
Derivatives of 6-QCA have demonstrated significant potential as anticancer agents.[2][3] The rationale behind this application lies in the ability of the planar quinoline ring to intercalate into DNA or bind to enzyme active sites, while the carboxylic acid group and its derivatives can form crucial hydrogen bonds and other interactions to enhance potency and selectivity.
One promising strategy involves the development of ectonucleotidase inhibitors. Ectonucleotidases are enzymes that facilitate tumor immune evasion by converting ATP into immunosuppressive adenosine.[4] By inhibiting these enzymes, 6-QCA derivatives can help restore antitumor immunity.[4]
Selected Anticancer Activity of Quinoline Derivatives:
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Mechanism of Action | Reference(s) |
| Quinoline-6-carboxamides | HCT116 | - | Iron Chelators | [5] |
| Quinoline-4-carboxylic acid derivative (3j) | MCF-7 (Breast) | GI₅₀: 0.54 ± 0.05 | - | [3] |
| Pyrazolo[4,3-f]quinoline derivative | - | 14 nM (Haspin Kinase) | Haspin Kinase Inhibition | [6] |
| Quinoline-6-carboxylic acid derivatives | Cancer Cells | Potentially Cytotoxic | Ectonucleotidase Inhibition | [4] |
The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][7][8]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[1][3]
-
Compound Treatment: Prepare serial dilutions of the 6-QCA derivative in complete cell culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[1][9]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[7]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Agents
The quinolone and fluoroquinolone antibiotics are a testament to the power of the quinoline core in combating bacterial infections. 6-QCA serves as a valuable precursor for synthesizing novel antimicrobial agents.[1] The carboxylic acid is crucial for interacting with the bacterial DNA gyrase enzyme, a key target for this class of antibiotics. Patents have been granted for quinoline carboxylic acid derivatives with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8]
Advanced Materials Science Applications
The rigid, planar structure and functionalizability of 6-QCA make it an attractive monomer or additive in the development of advanced materials.[1]
Covalent Organic Frameworks (COFs) for Environmental Remediation
Recently, a quinolinecarboxylic acid-linked Covalent Organic Framework (QCA–COF) was synthesized via a one-pot Doebner multicomponent reaction.[10] This material exhibits high porosity, excellent stability, and the simultaneous incorporation of quinolinyl and carboxyl functions.[10]
This QCA-COF has demonstrated remarkable adsorption capacity for water-soluble organic pollutants, including dyes like rhodamine B and methylene blue, and pharmaceuticals like gentamycin.[10] It can effectively remove these pollutants from real water samples even at parts-per-billion (ppb) levels with over 95% efficiency.[10]
Caption: One-pot synthesis of QCA-COF.
This protocol is adapted from the facile synthesis of a quinolinecarboxylic acid-linked COF.[10]
Methodology:
-
Reactant Mixture: In a 10 mL round-bottom flask, combine p-phthalaldehyde (PDA, 0.45 mmol), 1,3,5-tris(4-aminophenyl)benzene (TAPB, 0.3 mmol), and a 1,4-dioxane/n-butanol solution (5 mL, v/v = 1:4).
-
Sonication and Catalyst Addition: Sonicate the mixture for 10 minutes. Subsequently, add pyruvic acid (0.9 mmol) and sulfamic acid (1 mol%).
-
Reaction: Heat the mixture at 110 °C for 8 hours.
-
Purification: Cool the mixture to room temperature. Collect the yellow precipitate by centrifugation and wash with water and THF.
-
Final Product: Perform Soxhlet extraction in acetone and THF for 6 hours and dry under a vacuum at 60 °C for 2 hours to obtain QCA-COF as a yellow powder.
Dyes and Pigments
The extended π-system of the quinoline ring makes its derivatives suitable for use as dyes and pigments. The carboxylic acid group can be used to anchor the dye to substrates or to modify its solubility and color properties.[1]
Specialized Industrial Chemical Applications
Beyond high-tech materials and pharmaceuticals, 6-QCA and its derivatives find utility in fundamental industrial processes, primarily due to their chelating and surface-active properties.
Corrosion Inhibition
This compound and its derivatives are effective corrosion inhibitors for metals, particularly mild steel in acidic environments.[1][11] The mechanism involves the adsorption of the inhibitor molecules onto the metal surface. The nitrogen atom in the quinoline ring, π-electrons, and oxygen atoms of the carboxyl group serve as active centers for adsorption, forming a protective film that isolates the metal from the corrosive medium.[11][12]
Corrosion Inhibition Efficiency of Quinoline Derivatives on Mild Steel in HCl:
| Inhibitor | Concentration | Inhibition Efficiency (%) | Method | Reference(s) |
| 4-chloro,8-(trifluoromethyl) quinoline | 1000 ppm | ~92% | Electrochemical | [2][12] |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | 500 ppm | 93.4% | Weight Loss | [4] |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol | 10⁻³ M | >90% (at 303 K) | Weight Loss | [11][13] |
| 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate | 1 mM | 94.1% | Electrochemical | [14] |
This is a straightforward method to evaluate the performance of a corrosion inhibitor.
Methodology:
-
Specimen Preparation: Prepare mild steel coupons of a known surface area. Polish the surfaces, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in a 1 M HCl solution (blank) and in separate solutions containing different concentrations of the 6-QCA derivative inhibitor.
-
Exposure: Maintain the setup at a constant temperature (e.g., 303 K) for a specified duration (e.g., 6 hours).[13]
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and re-weigh accurately.
-
Calculation:
-
Calculate the corrosion rate (CR) using the formula: CR = (Weight Loss) / (Surface Area × Time).[15]
-
Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100.
-
Analytical Chemistry and Agrochemicals
The ability of the carboxyl group to chelate metal ions makes 6-QCA useful in analytical chemistry for the detection and quantification of these ions.[1] This same property, along with the inherent biological activity of the quinoline ring, also leads to its use in agrochemical formulations.[1]
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a versatile and powerful scaffold that drives innovation across multiple industrial sectors. Its synthetic tractability allows for the fine-tuning of properties to meet the demands of highly specific applications, from targeted cancer therapies to high-performance environmental remediation materials. The continued exploration of new derivatives and novel synthetic methodologies, such as multicomponent reactions, will undoubtedly expand the industrial relevance of 6-QCA. As researchers and drug development professionals, a deep understanding of this core structure's potential is essential for pioneering the next generation of advanced chemicals and pharmaceuticals.
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safety and handling of 6-Quinolinecarboxylic acid
An In-depth Technical Guide to the Safe Handling of 6-Quinolinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis.[1] It serves as a crucial intermediate in the development of various bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] Its unique chemical structure, featuring a quinoline ring, makes it a valuable component in the synthesis of novel therapeutic compounds and other materials like dyes and pigments.[1] As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound in a professional research environment.
Section 1: Chemical Identification and Physical Properties
A foundational aspect of safe chemical handling is the accurate identification of the substance and a clear understanding of its physical characteristics. These properties inform storage conditions, appropriate handling techniques, and emergency response strategies.
| Property | Value | Source(s) |
| IUPAC Name | quinoline-6-carboxylic acid | [2] |
| Synonyms | This compound | [3] |
| CAS Number | 10349-57-2 | [2][3][4] |
| Molecular Formula | C₁₀H₇NO₂ | [2][3][4] |
| Molecular Weight | 173.17 g/mol | [1][2][4] |
| Appearance | White crystalline powder / Solid | [1][3] |
| Melting Point | 291-296 °C | [1][4][5] |
| Purity | Typically ≥ 98% | [1][3][6] |
| Storage Temperature | Store in a cool place (0-8°C recommended) | [1][6] |
Section 2: Hazard Identification and Toxicology
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2][4] Understanding these hazards is critical for risk assessment and the implementation of appropriate safety controls.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][7][8] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][7][8] |
Pictogram:
Toxicological Profile
-
Inhalation: May cause irritation to the respiratory tract.[2][8] Symptoms can include coughing and shortness of breath.
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[2][8]
-
Eye Contact: Causes serious eye irritation.[2][8] Direct contact can lead to redness, pain, and potential damage if not promptly addressed.
-
Carcinogenicity & Mutagenicity: There is currently no information available to indicate that this compound is a carcinogen or mutagen.[8] However, the toxicological properties have not been fully investigated, warranting a cautious approach.[8]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential to minimize exposure risk.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate personnel from the chemical hazard.
-
Ventilation: Always handle this compound in a well-ventilated area.[4][8] For procedures that may generate dust, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE): The Final Barrier
PPE must be selected based on the specific hazards of the material and the procedure being performed.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield should be used in situations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact with the outer surface. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures. |
| Skin & Body Protection | Laboratory coat. Additional protective clothing as needed. | A lab coat prevents contamination of personal clothing. For larger quantities or tasks with a higher risk of spillage, chemically resistant aprons or coveralls may be necessary. |
| Respiratory Protection | NIOSH-approved dust respirator. | A respirator is required when engineering controls are insufficient or during emergency situations, such as cleaning up a large spill. Personnel must be fit-tested and trained in its use.[10] |
Section 4: Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for preventing accidents and ensuring a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all engineering controls are functional and don the required PPE as specified in Section 3.
-
Handling:
-
Post-Handling:
Storage Requirements
-
Store in a cool, dry, and well-ventilated place.[13]
-
Keep containers tightly closed to prevent moisture contamination.[8][11]
-
Store locked up.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8][13]
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate potential harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][7][8] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[4][8] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][8] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[8][13]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Accidental Release Measures (Spill Response)
A prompt and systematic approach is required to safely manage a spill.
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Methodological & Application
Application Note: Synthesis of 6-Quinolinecarboxylic Acid via Skraup Reaction
Abstract and Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional dyes. 6-Quinolinecarboxylic acid, in particular, serves as a critical building block for more complex molecular architectures. The Skraup synthesis, a venerable and powerful name reaction dating back to 1880, provides a direct route to the quinoline ring system.[1][2] This application note presents a detailed protocol for the synthesis of this compound from 4-aminobenzoic acid, employing the classic Skraup reaction. We will delve into the underlying mechanism, provide a field-proven, step-by-step protocol, and address critical safety and operational considerations to ensure a successful and safe synthesis. The archetypal Skraup reaction involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][3] While effective, the reaction is notoriously exothermic and requires careful control.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for this important transformation.
The Skraup Reaction: Mechanistic Insights
Understanding the reaction mechanism is paramount to appreciating the causality behind the experimental protocol and for effective troubleshooting. The Skraup synthesis proceeds through a well-established four-step sequence.
Causality Behind the Mechanism: The entire process is driven by the strong dehydrating power of concentrated sulfuric acid and the inherent reactivity of the starting materials under harsh acidic and oxidative conditions.
-
Formation of Acrolein: The reaction initiates with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6] This intermediate is the key electrophile in the subsequent step.
-
Michael Addition: The primary aromatic amine, 4-aminobenzoic acid, acts as a nucleophile and undergoes a 1,4-conjugate (Michael) addition to the acrolein intermediate.[5][7]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde derivative undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich aromatic ring, followed by dehydration to form the 1,2-dihydroquinoline ring system.[5][6]
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the stable, aromatic this compound.[5][6] The oxidizing agent, typically nitrobenzene (which is reduced to aniline) or arsenic pentoxide, drives this aromatization.[5]
Caption: General experimental workflow for Skraup synthesis.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Skraup reaction - Wikipedia. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- Guareschi, I. C. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(15), 5586–5593. [Link]
- Preparation and Properties of Quinoline. (n.d.).
- Skraup quinoline synthesis - Chemistry Online. (2023).
- Skraup reaction. (2020).
- Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1826. [Link]
- Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1947). 6-methoxy-8-nitroquinoline. Organic Syntheses, 27, 59. [Link]
- General procedures for the purification of Carboxylic acids - Chempedia. (n.d.).
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The Doebner-von Miller Synthesis: A Comprehensive Guide to Quinoline Derivatives for Advanced Research
Introduction: The Enduring Relevance of the Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmacologically active compounds. From the historic anti-malarial agent quinine to modern anti-cancer drugs and anti-inflammatory agents, the versatility of the quinoline scaffold is undeniable.[1][2][3][4] This privileged structure's significance in medicinal chemistry drives the continued need for robust and adaptable synthetic methodologies. The Doebner-von Miller reaction, a classic name reaction dating back to 1881, remains a highly relevant and powerful tool for the synthesis of substituted quinolines.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of the Doebner-von Miller synthesis, with a focus on producing high-purity quinoline derivatives.
The Doebner-von Miller reaction facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[7] A key advantage of this method is its ability to generate a wide range of substituted quinolines by varying the aniline and carbonyl starting materials. However, the reaction is not without its challenges, most notably the potential for low yields and the formation of tarry byproducts due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8][9] This guide will address these challenges head-on, providing detailed protocols and troubleshooting strategies to enable researchers to harness the full potential of this venerable reaction.
Theoretical Framework: Unraveling the Doebner-von Miller Reaction Mechanism
The precise mechanism of the Doebner-von Miller reaction has been a subject of study and debate. A widely accepted pathway involves a series of key steps, beginning with the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. A proposed fragmentation-recombination mechanism has also been suggested based on isotope scrambling experiments.[7]
A generalized mechanistic pathway can be visualized as follows:
Figure 1: A simplified representation of the Doebner-von Miller reaction mechanism.
The final oxidation step is crucial for the formation of the stable aromatic quinoline. In many cases, an external oxidizing agent is not explicitly added, as intermediates in the reaction mixture can serve as the oxidant. However, in instances of incomplete oxidation, partially hydrogenated quinoline derivatives may be isolated as byproducts.[8]
Experimental Protocol: Synthesis of 2-Methylquinoline
This protocol provides a detailed procedure for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, a common example of the Doebner-von Miller reaction. This method is optimized to minimize tar formation, a frequent challenge with this synthesis.[8]
Materials and Reagents:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
Distillation apparatus or column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid.
-
Initiation of Reflux: Heat the mixture to reflux using a heating mantle.
-
Preparation of Carbonyl Solution: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.
-
Slow Addition of Carbonyl: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is critical to maintain a low concentration of the carbonyl compound and prevent polymerization.[8]
-
Continued Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Work-up - Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Work-up - Washing: Combine the organic layers and wash with brine.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by either vacuum distillation or column chromatography on silica gel.
Experimental Workflow Diagram:
Figure 2: A step-by-step workflow for the synthesis of 2-methylquinoline via the Doebner-von Miller reaction.
Optimization and Troubleshooting
Achieving high yields and purity in the Doebner-von Miller synthesis often requires careful optimization of reaction parameters. The following table summarizes key variables and their impact, along with common troubleshooting strategies.
| Parameter | Considerations and Optimization Strategies | Common Problems | Troubleshooting Solutions |
| Acid Catalyst | Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be effective.[7] The choice of acid and its concentration can significantly influence the reaction rate and the extent of side reactions. Milder Lewis acids may be preferable in some cases to reduce tar formation.[8] | Low Yield, Tar Formation | Systematically vary the acid catalyst and its concentration to find the optimal balance between reaction rate and byproduct formation.[8] |
| Temperature | The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can promote the polymerization of the α,β-unsaturated carbonyl compound.[8] | Tar Formation, Product Degradation | Maintain the lowest effective temperature for the reaction. Monitor the reaction closely and control the heat input. |
| Reactant Addition | Slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline is crucial to minimize its polymerization.[8] | Vigorous Exothermic Reaction, Tar Formation | Use an addition funnel for controlled, slow addition of the carbonyl compound.[8] |
| Solvent System | A biphasic solvent system (e.g., aqueous acid and an organic solvent like toluene) can be employed to sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[8] | Low Yield due to Polymerization | Implement a biphasic system where the aniline is dissolved in the aqueous acid and the carbonyl compound is in the organic solvent.[8] |
| Oxidation | The final step is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to the presence of partially hydrogenated impurities. | Presence of Dihydroquinoline Impurities | Ensure sufficient oxidizing power in the reaction. If necessary, a post-reaction oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.[8] |
Conclusion
The Doebner-von Miller synthesis is a versatile and enduring method for the preparation of quinoline derivatives. By understanding the reaction mechanism and the critical parameters that influence its outcome, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields of the desired products. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in drug discovery and development, enabling the efficient synthesis of novel quinoline-based compounds for further investigation.
References
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Wikipedia. (2023). Doebner–Miller reaction.
- BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.
- MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products.
- Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
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Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinolines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department]
Introduction: The Enduring Relevance of the Friedländer Synthesis
First described by Paul Friedländer in 1882, the Friedländer synthesis is a robust and versatile chemical reaction for the preparation of substituted quinolines.[1][2][3] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as another ketone or an ester, to construct the quinoline ring system.[1][4][5] Quinolines and their derivatives are of paramount interest in medicinal chemistry and drug development due to their presence in a vast number of pharmacologically active compounds.[4][6][7] These scaffolds are integral to anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[4][6][7]
This guide provides an in-depth exploration of the Friedländer synthesis, offering detailed mechanistic insights, practical application notes, and validated experimental protocols. It is designed to empower researchers to leverage this powerful reaction for the synthesis of diverse quinoline libraries for drug discovery and materials science.
Mechanistic Insights: Understanding the Reaction Pathways
The Friedländer synthesis is typically catalyzed by either acid or base and proceeds through a cyclocondensation mechanism.[1][8] While the exact sequence of events can be influenced by the specific reactants and conditions, two primary mechanistic pathways are generally accepted.[2][5][9]
-
Aldol Condensation First Pathway: The reaction initiates with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone.[10] This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[2][10]
-
Schiff Base Formation First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl of the second reactant.[2] This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to form the final product.[2]
Detailed mechanistic studies suggest that under common acidic or basic conditions, the initial aldol condensation is often the slow, rate-determining step, with the subsequent cyclization and dehydration occurring rapidly.[10]
Caption: Plausible reaction mechanisms for the Friedländer synthesis.
Application Notes & Field-Proven Insights
The simplicity and efficiency of the Friedländer synthesis make it a highly attractive method.[4] However, researchers should be mindful of several key aspects to ensure successful and reproducible outcomes.
-
Catalyst Selection: The choice of catalyst is critical and can significantly impact reaction rates and yields. While traditional catalysts include acids (e.g., HCl, H₂SO₄, p-TsOH) and bases (e.g., KOH, KOtBu), modern advancements have introduced a variety of more efficient and environmentally benign options.[1][2][4] These include Lewis acids, ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts which can offer milder reaction conditions and improved efficiency.[4] For instance, using catalytic amounts of gold or iodine has been shown to facilitate the reaction under milder or even solvent-free conditions.[1]
-
Solvent-Free and Microwave-Assisted Conditions: To align with the principles of green chemistry, solvent-free and microwave-assisted protocols have been developed.[8][11] Microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of antibacterial halogenated quinolines.[12] Solvent-free reactions, often facilitated by solid-supported catalysts like P₂O₅/SiO₂, offer advantages in terms of simplified work-up and reduced environmental impact.[11]
-
Regioselectivity with Unsymmetrical Ketones: A significant challenge arises when using unsymmetrical ketones, as this can lead to the formation of isomeric products.[1] To address this, several strategies can be employed:
-
Substrate Scope and Limitations: The Friedländer synthesis is versatile, accommodating a wide range of substituted 2-aminoaryl aldehydes and ketones.[4] However, substrates that are sensitive to strong acid or base, or to the high temperatures sometimes required, may lead to lower yields or side reactions.[1] In such cases, exploring milder catalytic systems is advisable.[1]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Classical Acid-Catalyzed Synthesis of a Substituted Quinoline
This protocol describes a conventional method using a strong acid catalyst.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (10 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) in ethanol (10 mL).[13]
-
Add ethyl acetoacetate (1.2 mmol) to the solution.[13]
-
Carefully add 2-3 drops of concentrated HCl to the reaction mixture.[13]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize the acid with a saturated solution of NaHCO₃ until effervescence ceases.[13]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[13]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[13]
Protocol 2: Modern MOF-Catalyzed Synthesis under Milder Conditions
This protocol utilizes a reusable metal-organic framework (MOF) as a heterogeneous catalyst.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Acetylacetone (1.2 mmol)
-
Copper-based MOF (e.g., Cu-BTC, 5 mol%)
-
Toluene (5 mL)
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[4]
-
Add toluene (5 mL) as the solvent.[4]
-
Heat the reaction mixture to 100 °C and stir for 2 hours.[4]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[4]
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired quinoline.
Caption: General experimental workflow for Friedländer synthesis.
Data Summary: Catalyst and Condition Comparison
The choice of catalyst and reaction conditions significantly influences the outcome of the Friedländer synthesis. The following table summarizes various approaches, highlighting the trend towards milder and more efficient protocols.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield | Reference |
| Classical Methods | |||||
| HCl (catalytic) | Ethanol | Reflux | 4 h | Moderate | [13] |
| KOH | Ethanol | Reflux | ~6 h | Good | [14] |
| Modern/Green Methods | |||||
| p-TsOH / I₂ | Solvent-free | 80-120 | 15-30 min | High | [1][8] |
| Copper-based MOF | Toluene | 100 | 2 h | High | [4] |
| [bmim]HSO₄ (Ionic Liquid) | Solvent-free | 80-100 | Short | High | [15] |
| None (Microwave) | Neat | 160 | 5 min | Excellent | [12][15] |
| None (Water) | Water | 70 | 3 h | High | [16] |
Applications in Drug Discovery: A Scaffolding for Bioactivity
The quinoline core is a well-established pharmacophore, and the Friedländer synthesis provides a direct route to novel derivatives for therapeutic development.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by inhibiting key cellular targets like tyrosine kinases (e.g., EGFR), topoisomerases, and critical signaling pathways such as PI3K/Akt/mTOR.[4] The synthesis allows for the generation of diverse libraries to probe structure-activity relationships (SAR).
-
Antimalarial Drugs: The quinoline scaffold is central to antimalarial drugs like chloroquine. The Friedländer synthesis is employed to create new analogues to combat the growing threat of drug-resistant malaria strains.[4]
-
Antibacterial Agents: Halogenated 8-hydroxyquinolines synthesized via microwave-enhanced Friedländer reactions have shown potent activity against drug-resistant bacteria, including MRSA, and are effective at eradicating biofilms.[12]
-
Total Synthesis of Natural Products: The reaction serves as a key step in the total synthesis of complex natural products that contain the quinoline motif, such as camptothecin and (+)-eucophylline.[1]
Conclusion
The Friedländer synthesis remains one of the most direct and reliable methods for constructing the quinoline ring system.[4][17] While the classical acid- and base-catalyzed versions are still widely used, modern advancements have introduced a host of milder, more efficient, and environmentally friendly protocols. By understanding the underlying mechanism and the practical considerations outlined in this guide, researchers in drug development and organic synthesis can effectively utilize this powerful reaction to create novel and diverse libraries of substituted quinolines for a wide range of scientific applications.
References
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- Wikipedia. Friedländer synthesis.
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Application Notes and Protocols for the Synthesis of 6-Quinolinecarboxylic Acid Derivatives for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 6-Quinolinecarboxylic Acid Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[1][2] Among its many derivatives, those featuring a carboxylic acid moiety at the 6-position have emerged as a particularly promising class of compounds for the development of novel anticancer therapeutics. The presence of the carboxylic acid group can enhance solubility, provide a handle for further chemical modification, and critically, engage in key interactions with biological targets.[3]
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of this compound derivatives for anticancer research. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore this important class of molecules.
Strategic Approaches to the Synthesis of this compound Derivatives
The construction of the this compound core can be achieved through several classic and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. The most prominent methods include the Doebner, Gould-Jacobs, and Friedländer reactions.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a versatile one-pot, three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids.[4][5] By utilizing a substituted aniline, such as p-aminobenzoic acid, this reaction can be adapted to produce this compound derivatives.
Causality Behind Experimental Choices: This method is advantageous due to its convergent nature, allowing for the rapid assembly of complex quinoline structures from simple precursors. The use of a Lewis or Brønsted acid catalyst is crucial for promoting the condensation and cyclization steps.[5] However, a notable limitation can be the formation of regioisomers when using substituted anilines and the potential for low yields with electron-deficient anilines.[6]
Experimental Workflow for the Doebner Reaction
Caption: General workflow for the Doebner synthesis of this compound derivatives.
The Gould-Jacobs Reaction: A Stepwise Annulation
The Gould-Jacobs reaction offers a more controlled, stepwise approach to the synthesis of 4-hydroxyquinoline derivatives, which can be further functionalized.[7] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[1][7] Saponification of the resulting ester yields the carboxylic acid.[7]
Causality Behind Experimental Choices: This method is particularly effective for anilines bearing electron-donating groups.[7] The high temperatures required for the cyclization step can be a limitation, potentially leading to decomposition of sensitive substrates.[8] However, the stepwise nature of the reaction allows for the isolation of intermediates, which can be beneficial for troubleshooting and optimization.
Key Steps in the Gould-Jacobs Reaction
Caption: Stepwise progression of the Gould-Jacobs reaction.
The Friedländer Annulation: Condensation and Cyclization
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an α-ketoester, to form the quinoline ring.[9][10] This reaction can be catalyzed by either acids or bases.[10]
Causality Behind Experimental Choices: The Friedländer synthesis is a highly efficient method for producing polysubstituted quinolines.[11] The choice of catalyst and reaction conditions can be tuned to optimize yields and accommodate a variety of functional groups.[9] A one-pot variation starting from an o-nitroarylcarbaldehyde, which is reduced in situ, enhances the practicality of this method.[12]
Detailed Protocols and Application Notes
Protocol 1: Synthesis of 2-Aryl-6-quinolinecarboxylic Acid via a Modified Doebner Reaction
This protocol describes the synthesis of a 2-aryl-6-quinolinecarboxylic acid derivative, a common structural motif in anticancer quinolines.
Materials:
-
4-Aminobenzoic acid
-
Substituted benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Activated charcoal
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.2 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Neutralization and Isolation: Dilute the mixture with water and neutralize with a solution of sodium hydroxide until the pH is approximately 7. The crude product will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15][16][17][18]
Self-Validation: The successful synthesis is confirmed by the disappearance of starting materials on TLC and the appearance of a new spot corresponding to the product. The structure is validated by comparing the obtained spectroscopic data with expected values.
Protocol 2: Biological Evaluation - MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[19][20]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, K-562)[21]
-
Complete cell culture medium
-
96-well plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[22]
Anticipated Results: Active compounds will show a dose-dependent decrease in cell viability, allowing for the determination of their IC50 values.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the reported in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 4-hydroxy-3-methoxyphenyl | MCF-7 (Breast) | - (82.9% growth reduction) | [21] |
| 2 | Cl | 4-hydroxy-3-methoxyphenyl | K-562 (Leukemia) | - (51.1% apoptosis) | [21] |
| 3 | F | 2'-fluoro-1,1'-biphenyl-4-yl | L1210 (Leukemia) | Potent activity reported | [22] |
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[23]
-
Position 2: Bulky, hydrophobic groups at the C2 position are often associated with enhanced activity.[22] Aryl and substituted aryl groups are common in potent derivatives.
-
Position 4: The presence of a carboxylic acid at position 4 is a strict requirement for the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[3][22]
-
Benzo Ring (including position 6): Substituents on the benzo portion of the quinoline ring, such as halogens (e.g., fluorine, chlorine), can modulate the electronic properties and bioavailability of the molecule, thereby influencing its anticancer activity.[21][22] The carboxylic acid at the 6-position provides a key site for interaction with biological targets and for derivatization.[1]
Conclusion
The this compound scaffold represents a fertile ground for the discovery and development of novel anticancer agents. The synthetic routes outlined in this guide, particularly the Doebner, Gould-Jacobs, and Friedländer reactions, provide versatile and adaptable methods for generating diverse libraries of these compounds. The accompanying protocols for biological evaluation offer a starting point for screening and characterizing their anticancer potential. A thorough understanding of the structure-activity relationships is paramount for the rational design of more potent and selective this compound-based anticancer drugs.
References
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- Iqbal, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Molecular Diversity. [Link]
- Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj-e Pezeshki (Pharmaceutical Sciences), 25(1), 1-15. [Link]
- Iqbal, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
- ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... [Link]
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- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
- Lahna, B., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
- IIPSeries. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Organic Chemistry Portal. (n.d.).
- Bouzroura-Aichouche, C., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 8(6), 525-535. [Link]
- Nolan, K. G., & Boyle, P. H. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]
- ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]
- Kumar, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1272, 134173. [Link]
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]
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- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12935-12945. [Link]
- Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]
- Padwa, A., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(13), 5032-5035. [Link]
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- Alam, O., et al. (2017). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 29(10), 2261-2264. [Link]
- Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 364-377. [Link]
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Application Notes & Protocols: A Guide to Developing 6-Quinolinecarboxylic Acid-Based Anti-Inflammatory Agents
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide focuses on 6-quinolinecarboxylic acid as a foundational structure for the rational design and development of novel anti-inflammatory agents. We provide an in-depth exploration of the primary mechanisms of action, focusing on the inhibition of key inflammatory pathways such as NF-κB and Cyclooxygenase (COX).[4][5][6] Furthermore, this document outlines detailed, field-proven protocols for the chemical synthesis of representative derivatives and their subsequent in vitro evaluation using robust, cell-based, and enzymatic assays. This guide is intended for researchers, medicinal chemists, and pharmacologists dedicated to advancing the next generation of anti-inflammatory therapeutics.
Introduction: The Rationale for Quinoline-Based Anti-Inflammatory Agents
Inflammation is a fundamental biological response to injury or infection, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6] Current therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety and efficacy profiles.[7]
The quinoline core, a bicyclic aromatic heterocycle, has emerged as a versatile and valuable scaffold in drug discovery.[2][4][8] Specifically, quinoline derivatives bearing a carboxylic acid moiety have shown promise as potent inhibitors of key inflammatory targets.[5][9] The this compound framework, in particular, serves as an excellent starting point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties, making it a compound of significant interest for drug development professionals.[8]
Core Mechanism of Action: Targeting Key Inflammatory Hubs
The anti-inflammatory properties of quinolinecarboxylic acid derivatives are primarily attributed to their ability to modulate critical signaling pathways that orchestrate the inflammatory response. Understanding these mechanisms is crucial for the rational design of potent drug candidates.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammatory gene expression.[10][11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding cytokines, chemokines, and enzymes like COX-2.[11][12]
Several quinoline derivatives have been shown to inhibit this pathway.[13][14] The proposed mechanism often involves interference with NF-κB's nuclear translocation or its ability to bind to DNA, thereby suppressing the expression of downstream inflammatory mediators.[10][11]
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins (PGs).[7] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible at sites of inflammation and is responsible for producing the PGs that mediate pain and swelling.[15][16]
Structure-activity relationship (SAR) studies have revealed that the presence of a carboxylic acid moiety on the quinoline scaffold is a key feature for COX inhibition.[4][5] By inhibiting COX-2, these compounds can effectively reduce the production of pro-inflammatory prostaglandins, such as PGE2.[17][18]
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives can be achieved through various established organic chemistry reactions. A common and effective method is the Doebner reaction, which involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[19][20] This approach allows for significant structural diversity by varying the aniline and aldehyde starting materials.
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Application Note: A Comprehensive Guide to Amide Coupling with 6-Quinolinecarboxylic Acid
Introduction: The Central Role of the Amide Bond in Modern Chemistry
The amide bond is arguably the most fundamental functional group in medicinal chemistry and chemical biology, forming the backbone of peptides and proteins and appearing in approximately 25% of all pharmaceutical drugs.[1] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged scaffold in molecular design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[2][3]
Direct condensation of a carboxylic acid and an amine is generally infeasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Consequently, the reaction necessitates the activation of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for attack by the amine nucleophile. This application note provides a detailed, field-proven protocol for the amide coupling of 6-quinolinecarboxylic acid, a heterocyclic building block of significant interest due to the prevalence of the quinoline motif in therapeutic agents. We will explore the underlying mechanisms of common coupling reagents, present step-by-step experimental procedures, and offer expert insights into troubleshooting and optimization.
Mechanistic Foundations of Amide Bond Formation
Successful amide coupling hinges on the efficient activation of the carboxylic acid. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. The two most prevalent classes of reagents are carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Activation (e.g., EDC)
Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses of amide synthesis. The reaction proceeds via a two-step mechanism:
-
Formation of the O-acylisourea intermediate: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][6] This species is a potent acylating agent.
-
Nucleophilic Attack: The amine directly attacks the O-acylisourea intermediate to form the amide bond and a water-soluble urea byproduct.
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction and complicates purification.[6][7] To mitigate this, additives are essential.
The Critical Role of Additives: HOBt and its Analogs
Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used to intercept the unstable O-acylisourea intermediate.[8][9] They react to form a more stable active ester (e.g., an OBt ester), which is less susceptible to side reactions and racemization but still highly reactive towards the amine.[10][11] This two-stage activation strategy (EDC + HOBt) is a robust and widely adopted method.[2]
Uronium/Aminium Salt Activation (e.g., HATU)
Uronium and aminium reagents, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), offer higher efficiency and faster reaction rates, making them ideal for challenging couplings.[12][13] The mechanism involves:
-
Carboxylate Formation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[14][15]
-
Active Ester Formation: The resulting carboxylate anion attacks HATU to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[12][14] The pyridine nitrogen atom within the HOAt moiety of HATU is believed to stabilize the transition state through a neighboring group effect, accelerating the reaction.[12]
-
Aminolysis: The amine attacks the active ester to yield the desired amide.[16]
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on the specific substrates, scale, and desired purity profile. The table below summarizes key characteristics of widely used systems.
| Coupling Reagent/System | Additive | Base Required | Typical Solvents | Key Advantages | Common Side Reactions/Drawbacks |
| EDC | HOBt or NHS | Yes (e.g., DIPEA, TEA) | DMF, DCM, CH₃CN | Water-soluble byproducts, cost-effective.[9] | Formation of N-acylurea if HOBt is omitted.[7] |
| HATU | None (contains HOAt moiety) | Yes (DIPEA) | DMF, NMP, DCM | High efficiency, fast reaction rates, low racemization.[3][12] | Expensive; tetramethylurea byproduct can be difficult to remove.[15] |
| HBTU/TBTU | HOBt (optional but recommended) | Yes (DIPEA) | DMF, DCM | Highly efficient and fast.[9] | Byproducts can be hazardous; structure is aminium, not uronium.[9] |
| PyBOP | None | Yes (DIPEA) | DMF, DCM | Efficient, especially for peptide synthesis; less hazardous byproducts than BOP.[9] | Can be less effective for sterically hindered substrates. |
| SOCl₂ / Oxalyl Chloride | None | Yes (Pyridine, TEA) | DCM, THF | Forms highly reactive acyl chloride; inexpensive. | Harsh conditions, not suitable for complex or sensitive substrates.[3][17] |
Experimental Protocols for Coupling with this compound
The following protocols provide detailed, step-by-step procedures for the synthesis of an amide using this compound as a representative substrate.
Protocol 1: Standard EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of amines.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).
-
Stir the mixture for 5 minutes, then add EDC·HCl (1.5 equiv) portion-wise at room temperature. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: An alternative to remove DMF is to wash with a 5% aqueous LiCl solution.[18]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide.
Protocol 2: High-Efficiency HATU Mediated Coupling
This protocol is recommended for sterically hindered substrates, less nucleophilic amines, or when rapid reaction times are desired.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF or DCM (0.1 M).
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions are often complete within this timeframe.[18]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography. The tetramethylurea byproduct from HATU can sometimes be tricky to remove; careful chromatography is advised.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical amide coupling experiment.
Caption: General workflow for amide coupling with this compound.
Field Insights: Troubleshooting & Optimization
Even with robust protocols, challenges can arise. Below are common issues and field-proven solutions.
-
Problem: Low or No Product Yield.
-
Cause: Poor solubility of this compound. It is known to be practically insoluble in water and may have limited solubility in some organic solvents.[19][20]
-
Solution: Use highly polar aprotic solvents like DMF, NMP, or DMAc. Gentle heating may be required to achieve dissolution before adding other reagents.
-
Cause: The amine is a poor nucleophile (e.g., an electron-deficient aniline).
-
Solution: Switch from EDC/HOBt to a more potent coupling reagent like HATU.[2] Increasing the reaction temperature (e.g., to 40-50 °C) can also improve conversion.
-
Cause: Reagents or solvents are not anhydrous. Water can hydrolyze the activated intermediates.
-
Solution: Use anhydrous solvents and ensure starting materials are dry. Run the reaction under an inert atmosphere.
-
-
Problem: Formation of N-Acylurea Side Product.
-
Cause: This is specific to carbodiimide couplings where the O-acylisourea intermediate rearranges before being intercepted by the amine.[7][21]
-
Solution: Always use an additive like HOBt or HOAt with EDC. Ensure the additive is added along with or before the EDC to facilitate rapid formation of the more stable active ester.
-
-
Problem: Difficulty Removing Byproducts.
-
Cause: The urea byproduct from HATU (tetramethylurea) or DIC (diisopropylurea) can have similar polarity to the desired product.
-
Solution: The byproduct of EDC is water-soluble and easily removed with an aqueous workup.[9] For HATU, careful column chromatography is key. Sometimes, trituration of the crude product with a solvent in which the product is sparingly soluble but the byproduct is soluble (e.g., diethyl ether) can help.
-
-
Problem: Racemization of Chiral Carboxylic Acids.
-
Cause: Over-activation or prolonged exposure to base can lead to epimerization at the alpha-carbon of amino acids.
-
Solution: Use coupling reagents known for low racemization, such as HATU.[12] Additives like HOBt or HOAt are also known to suppress racemization.[9] Perform the reaction at lower temperatures (e.g., 0 °C to RT) and avoid excess base.
-
References
- Nakajima, N., & Ikada, Y. (2001). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Wikipedia.
- Common Organic Chemistry.
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
- Pardivel, T., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
- ResearchGate.
- Wikipedia. Carbodiimide. [Link]
- Organic Chemistry (YouTube Channel). HATU, DIPEA Peptide Coupling Mechanism. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Kim Reactor (YouTube Channel).
- ResearchGate.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- Taylor & Francis Online. Carbodiimide – Knowledge and References. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Reddit r/Chempros.
- Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
- Dunetz, J. R., et al. (2016).
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. youtube.com [youtube.com]
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- 19. labsolu.ca [labsolu.ca]
- 20. This compound CAS#: 10349-57-2 [m.chemicalbook.com]
- 21. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 6-Quinolinecarboxylic Acid
Introduction: The Quinoline Moiety as a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Its presence in numerous natural products and synthetic drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[1] Among its many isomers, quinolinecarboxylic acids have garnered significant attention due to their versatile chemical handles that allow for the construction of diverse molecular architectures.[2][3] Specifically, 6-quinolinecarboxylic acid serves as a crucial building block for a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[4][5] The carboxylic acid group at the 6-position provides a convenient point for modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of bioactive compounds, with a focus on robust and reproducible protocols for amide bond formation and palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound primarily revolves around the reactivity of its carboxylic acid functional group and the potential for functionalization of the quinoline core. Two of the most powerful and widely employed methods for elaborating this scaffold are amide coupling and Suzuki cross-coupling reactions.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond is a fundamental transformation in medicinal chemistry, allowing for the linkage of the this compound core to a vast array of amine-containing fragments.[6] This strategy is central to the synthesis of numerous bioactive compounds, including potent enzyme inhibitors.[4]
Causality in Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[7][8] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the desired reaction conditions.[6][9] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[8] Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included to form an active ester intermediate, which minimizes side reactions and can improve reaction efficiency.[9]
Experimental Workflow: Amide Coupling
Caption: Workflow for the synthesis of bioactive amides from this compound.
Detailed Protocol: General Procedure for Amide Coupling
-
Activation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)) under an inert atmosphere (e.g., nitrogen or argon). Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[9] Stir the mixture at room temperature for 30-60 minutes to form the active ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Coupling: To the solution containing the activated this compound, add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0 equivalents).[9] Continue stirring at room temperature for 2-16 hours. Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up: Upon completion of the reaction, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Suzuki Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[10][11] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.[10] In the context of this compound, a halogenated derivative (e.g., 6-bromoquinolinecarboxylic acid) can be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents.
Causality in Experimental Choices: The success of a Suzuki coupling reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[10][11] Palladium(0) complexes are the active catalysts, and ligands such as phosphines (e.g., triphenylphosphine, tricyclohexylphosphine) are crucial for stabilizing the catalyst and facilitating the catalytic cycle.[11] The base is required to activate the boronic acid for transmetalation.[11] The choice of base and solvent can significantly impact the reaction rate and yield.
Experimental Workflow: Suzuki Cross-Coupling
Caption: General workflow for Suzuki cross-coupling to synthesize aryl-substituted quinoline derivatives.
Detailed Protocol: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated this compound derivative (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 equivalents).[12]
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Application Example: Synthesis of a Tasquinimod Analog
Tasquinimod is a quinoline-3-carboxamide derivative that has been investigated for the treatment of prostate cancer.[13][14] Its mechanism of action involves targeting the tumor microenvironment by inhibiting angiogenesis and modulating the immune system.[13][14] While tasquinimod itself is a quinoline-3-carboxamide, the synthetic principles can be applied to the synthesis of analogous structures derived from this compound.
Synthetic Scheme for a Tasquinimod Analog
The synthesis of a tasquinimod analog can be envisioned through a multi-step sequence starting from this compound. This would involve the key amide coupling step to introduce the substituted aniline moiety characteristic of this class of compounds.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | This compound, N,4-dimethylaniline | EDC, HOBt, DIPEA | DMF | 12 | 75-85 |
| 2 | Product from Step 1 | Lawesson's Reagent | Toluene | 6 | 60-70 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in the synthesis of bioactive molecules. The robust and well-established protocols for amide coupling and Suzuki cross-coupling provide medicinal chemists with a powerful toolkit to explore a vast chemical space. The continued development of novel synthetic methodologies and a deeper understanding of the biological targets of quinoline-based compounds will undoubtedly lead to the discovery of new and improved therapeutic agents. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in this exciting and impactful field.
References
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.).
- Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2024).
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. [Link]
- Tasquinimod. (n.d.). Wikipedia. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). PubMed Central. [Link]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). ChemMedChem. [Link]
- Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. (2014). Therapeutic Advances in Urology. [Link]
- Biologically important hydroxyquinolines and quinolinecarboxylic acids. (2023).
- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
- 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (2014).
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2023). Advanced Journal of Chemistry, Section A. [Link]
- Recent advances in research of natural and synthetic bioactive quinolines. (2021). PubMed. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Open Access Text. [Link]
- Examples of bioactive quinolines. (n.d.).
- Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (1977). PubMed. [Link]
- The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. (2011).
- Tasquinimod. (n.d.). PubChem. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (2019). PubMed Central. [Link]
- New Quinoline Derivatives via Suzuki Coupling Reactions. (2019).
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chem LibreTexts. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
- A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb. (2021). PubMed Central. [Link]
- SYNTHESIS OF THE RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY. (2015).
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- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 14. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 6-Quinolinecarboxylic Acid in Advanced Materials Science: Application Notes and Protocols
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 6-quinolinecarboxylic acid in materials science. This versatile building block, characterized by its rigid, aromatic structure and coordinating carboxylic acid and nitrogen functionalities, has emerged as a valuable component in the design and synthesis of novel functional materials. This document details its role in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and coordination polymers, and provides step-by-step protocols for their synthesis and for the evaluation of their performance in luminescence, catalysis, and chemical sensing.
Introduction to this compound in Materials Chemistry
This compound is a heterocyclic compound featuring a quinoline core functionalized with a carboxylic acid group at the 6-position. Its inherent properties, including a planar, aromatic structure, and the presence of both a nitrogen atom within the quinoline ring and a carboxylic acid group, make it an excellent candidate for the construction of advanced materials.[1] The nitrogen and oxygen atoms can act as coordination sites for metal ions, facilitating the formation of robust and intricate structures like metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the quinoline moiety itself can participate in the formation of stable covalent linkages, as seen in the synthesis of certain covalent organic frameworks (COFs).[2] These attributes allow for the rational design of materials with tailored properties for a range of applications.
Section 1: Synthesis of Advanced Materials Utilizing this compound
The unique chemical structure of this compound allows its incorporation into various classes of porous and crystalline materials. This section provides an overview and detailed protocols for the synthesis of MOFs, COFs, and coordination polymers.
Metal-Organic Frameworks (MOFs)
In MOF synthesis, this compound serves as an organic linker, bridging metal ions or clusters to form extended, porous networks.[3] The rigidity of the quinoline backbone contributes to the formation of stable frameworks, while the carboxylate group provides a strong coordination site. The synthesis of these materials is typically carried out under solvothermal or hydrothermal conditions.[3][4]
This protocol describes a general procedure for the synthesis of a MOF using this compound and a metal salt, such as zinc nitrate.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
20 mL scintillation vials or Teflon-lined autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 17.3 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol, 29.7 mg) in a solvent mixture of DMF and deionized water (e.g., 10 mL, 1:1 v/v).
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Allow the oven to cool down to room temperature naturally.
-
Colorless crystals of the MOF should be visible at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
The resulting crystals can be dried in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
Characterization:
The synthesized MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity. Thermogravimetric analysis (TGA) can be used to assess its thermal stability.
Covalent Organic Frameworks (COFs)
Quinoline-linked COFs can be synthesized via multicomponent reactions, such as the Doebner reaction.[2] This approach allows for the one-pot synthesis of highly crystalline and porous materials where the quinoline moiety is an integral part of the framework's backbone.
This protocol is adapted from the synthesis of a quinolinecarboxylic acid-linked COF (QCA-COF) for the removal of water-soluble pollutants.[2]
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
p-Phthalaldehyde (PDA)
-
Pyruvic acid
-
Sulfamic acid
-
1,4-Dioxane
-
n-Butanol
-
Tetrahydrofuran (THF)
-
Acetone
Procedure:
-
To a 10 mL round-bottom flask, add TAPB (105.3 mg, 0.3 mmol) and PDA (60.3 mg, 0.45 mmol).
-
Add 5 mL of a 1:4 (v/v) solution of 1,4-dioxane and n-butanol.
-
Sonicate the mixture for 10 minutes to achieve a homogeneous suspension.
-
Add pyruvic acid (79.2 mg, 0.9 mmol) and a catalytic amount of sulfamic acid (1 mol%).
-
Heat the mixture at 110 °C for 8 hours with stirring.
-
After cooling to room temperature, collect the yellow precipitate by centrifugation.
-
Wash the precipitate with deionized water and then with THF.
-
Perform Soxhlet extraction with acetone and THF for 6 hours each to remove any residual monomers and catalyst.
-
Dry the resulting yellow powder under vacuum at 60 °C for 2 hours to obtain the QCA-COF.[2]
Characterization:
The crystallinity of the QCA-COF should be confirmed by PXRD. The chemical structure can be verified using Fourier-transform infrared (FTIR) spectroscopy and solid-state ¹³C NMR. The porosity of the material can be assessed by N₂ adsorption-desorption measurements.
Diagram of the Doebner Multicomponent Reaction for COF Synthesis:
Caption: Synthesis of a Quinoline-Linked COF via a Doebner Reaction.
Section 2: Applications in Luminescence
The incorporation of this compound into MOFs and coordination polymers can impart interesting luminescent properties. The quinoline moiety itself is a fluorophore, and its rigidification within a framework can enhance its emission. Furthermore, in lanthanide-based MOFs, the quinoline ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic sharp luminescence.[5][6]
Protocol 2.1: Measurement of Photoluminescence and Quantum Yield
This protocol outlines the steps for characterizing the luminescent properties of a material synthesized with this compound.
Instrumentation:
-
Fluorometer equipped with a xenon lamp, excitation and emission monochromators, and a photomultiplier tube detector.
-
Integrating sphere for absolute quantum yield measurements.
Procedure for Photoluminescence Spectroscopy:
-
Prepare a solid sample of the material by grinding it into a fine powder and placing it in a solid-state sample holder.
-
Place the sample holder in the fluorometer.
-
Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated emission maximum.
-
Record the emission spectrum by exciting the sample at its optimal excitation wavelength and scanning the emission monochromator over the expected emission range.
-
Record the excitation and emission slit widths, as well as any filters used.
Procedure for Relative Quantum Yield Measurement:
-
Select a standard fluorophore with a known quantum yield and an absorption profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare solutions of the standard and the sample with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of both the standard and the sample at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield (Φ) of the sample using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Subscripts x and st refer to the sample and the standard, respectively.
-
Section 3: Applications in Heterogeneous Catalysis
The porous nature and the presence of active sites (metal centers and functional groups on the ligand) make MOFs and coordination polymers derived from this compound potential candidates for heterogeneous catalysis.
Protocol 3.1: Evaluation of Catalytic Activity in Knoevenagel Condensation
The Knoevenagel condensation is a classic C-C bond-forming reaction that can be catalyzed by basic sites within a material.[7][8]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Synthesized catalyst (e.g., a this compound-based MOF)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
In a round-bottom flask, add the synthesized catalyst (e.g., 10 mg).
-
Add benzaldehyde (e.g., 1 mmol) and malononitrile (e.g., 1.2 mmol) to the flask.
-
Add the solvent (e.g., 5 mL of ethanol).
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
After the reaction is complete, separate the catalyst by filtration or centrifugation.
-
To test for reusability, wash the recovered catalyst with the reaction solvent and dry it under vacuum before using it in a subsequent reaction cycle.
Diagram of the Knoevenagel Condensation Catalytic Cycle:
Caption: A Simplified Catalytic Cycle for Knoevenagel Condensation.
Section 4: Applications in Chemical Sensing
The luminescent properties of materials containing this compound can be exploited for chemical sensing. The presence of specific analytes can quench or enhance the fluorescence of the material through various mechanisms, such as electron transfer, energy transfer, or coordination interactions.[9][10][11]
Protocol 4.1: Fluorescent Sensing of Metal Ions
This protocol describes a general procedure for evaluating the ability of a this compound-based luminescent material to detect metal ions in a solution.
Materials:
-
Luminescent sensor material (e.g., a this compound-based MOF)
-
Aqueous or organic solvent (e.g., water, DMF, or ethanol)
-
Stock solutions of various metal salts (e.g., nitrates or chlorides of Fe³⁺, Cu²⁺, Ni²⁺, etc.)
-
Fluorometer
Procedure:
-
Disperse a small amount of the finely ground sensor material in the chosen solvent to create a stable suspension (e.g., 1 mg in 10 mL).
-
Record the initial fluorescence emission spectrum of the suspension.
-
Titrate the suspension with small aliquots of a stock solution of the target metal ion.
-
After each addition, allow the mixture to equilibrate (e.g., for 1-2 minutes) and then record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to generate a titration curve.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
Conclusion
This compound has proven to be a highly effective building block in the field of materials science. Its unique structural and electronic properties have enabled the synthesis of a variety of advanced materials, including MOFs, COFs, and coordination polymers. The application of these materials in luminescence, catalysis, and chemical sensing demonstrates the vast potential of this compound in the development of functional materials for a wide range of technological applications. The protocols provided in this guide offer a starting point for researchers to explore and expand upon the exciting possibilities offered by this versatile molecule.
References
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
- Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. MDPI.
- Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors. Dalton Transactions.
- Synthesis of metal-organic frameworks with interest in analytical chemistry. DOI.
- Luminescent Lanthanide Metal–Organic Frameworks. ResearchGate.
- A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions.
- Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. MDPI.
- Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection. PubMed Central.
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- Figure 1. (A) Representation of the solvothermal MOF synthesis process.... ResearchGate.
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- A Cd-MOF fluorescence sensor with dual functional sites for efficient detection of metal ions in multifarious water environments. RSC Publishing.
- Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI.
- Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PubMed Central.
- Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. ChemRxiv.
- Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine‐Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions. NIH.
- An Amine/Azine Functionalized MOF as a New Fluorescent Probe for Selective Sensing of Metal Ions. MDPI.
- Lanthanide Metal-Organic Frameworks: Syntheses, Properties, and Potential Applications. ResearchGate.
- Enhanced Organocatalytic Processes through an Engineered Acid-Base Site Bifunctional Pore in a Zirconium Metal-Organic Framework. ChemRxiv.
- A new Mn(II) complex constructed from 4-[(8-hydroxy-5-quinolinyl)azo]-benzenesulfonic acid. V. N. Karazin Kharkiv National University.
- This compound | C10H7NO2 | CID 82571. PubChem.
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Application Notes & Protocols: 6-Quinolinecarboxylic Acid as a Corrosion Inhibitor for Metals
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion is an inexorable electrochemical process that results in the degradation of metallic materials, leading to significant economic losses and potential safety hazards across numerous industries. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments common in industrial cleaning, acid pickling, and oil and gas exploration.[1][2][3] Among the vast array of organic compounds, nitrogen-containing heterocyclic molecules, such as quinoline and its derivatives, have demonstrated exceptional efficacy.[4][5][6]
Quinoline derivatives function as effective corrosion inhibitors due to their molecular structure, which includes a nitrogen heteroatom and an aromatic ring system rich in π-electrons.[6][7] These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. The presence of polar functional groups can further enhance this protective action.[4][7] This document provides a detailed technical guide on the application and evaluation of 6-Quinolinecarboxylic acid (6-QCA) as a potent corrosion inhibitor for metals such as mild steel and aluminum alloys.
Section 1: Mechanism of Corrosion Inhibition by this compound
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, creating a protective film that isolates the metal from the aggressive medium. This process is governed by the molecule's electronic structure and the nature of the metal-inhibitor interaction.
1.1. Molecular Structure and Adsorption Centers The 6-QCA molecule possesses several active centers for adsorption:
-
Quinoline Ring: The aromatic quinoline ring is a region of high electron density (10 π-electrons) and contains a nitrogen atom with a lone pair of electrons.[6][7]
-
Carboxylic Acid Group (-COOH): The oxygen atoms in the carboxylic group also have lone pair electrons.
-
Overall Planarity: The planar nature of the quinoline ring allows for effective surface coverage.
Adsorption can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atom of the quinoline ring can become protonated, leading to electrostatic attraction to the negatively charged metal surface (covered with anions like Cl⁻).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring.[8][9] This forms a stable, coordinated layer on the surface.
1.2. Protective Film Formation Upon adsorption, 6-QCA molecules displace water and aggressive ions (like Cl⁻) from the metal surface. This adsorbed layer acts as a physical barrier, blocking the active sites where the electrochemical corrosion reactions (anodic dissolution of metal and cathodic hydrogen evolution) occur. By stifling both anodic and cathodic reactions, 6-QCA typically acts as a mixed-type inhibitor.[8][10]
Caption: Corrosion inhibition mechanism of 6-QCA on a metal surface.
Section 2: Experimental Evaluation Protocols
To quantitatively assess the performance of 6-QCA, a combination of gravimetric and electrochemical techniques is recommended. Each method provides unique insights into the inhibition process. The following protocols are designed for evaluating 6-QCA on mild steel in a 1.0 M HCl solution, a common test system.[3]
Protocol 1: Weight Loss (Gravimetric) Method
This is a fundamental and direct method for determining the corrosion rate and inhibition efficiency.[11][12] It measures the material loss of a metal coupon after a specified immersion time.[13]
Materials and Equipment:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
This compound (≥98% purity)[14]
-
Hydrochloric acid (HCl), analytical grade
-
Acetone, distilled water
-
Analytical balance (±0.1 mg accuracy)
-
Water bath/thermostat
-
Glass beakers (250 mL) and glass hooks
Step-by-Step Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of emery paper (e.g., 240, 400, 600 grit) until a smooth, mirror-like surface is achieved.
-
Degreasing and Cleaning: Degrease the coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry completely using a warm air stream.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Solution Preparation: Prepare a 1.0 M HCl solution. Create a series of test solutions by dissolving varying concentrations of 6-QCA (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM) in the 1.0 M HCl. Prepare a blank solution (1.0 M HCl without inhibitor).
-
Immersion: Suspend each weighed coupon in a beaker containing 200 mL of a test solution using a glass hook. Ensure the coupon is fully immersed. Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K).
-
Exposure: Allow the coupons to remain immersed for a fixed duration (e.g., 6 hours).[3][8]
-
Final Cleaning: After immersion, retrieve the coupons. Gently clean them with a soft brush in running water to remove corrosion products, rinse with distilled water, then acetone, and dry completely.
-
Final Weighing: Reweigh the dried coupons and record the final weight (W_final).
Data Analysis:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × t × ρ) Where: K = 8.76 × 10⁴ (constant), ΔW is in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
Protocol 2: Electrochemical Measurements
Electrochemical techniques are rapid and provide detailed mechanistic information about the corrosion process.[15] A standard three-electrode cell is used, containing the working electrode (metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
Equipment:
-
Potentiostat/Galvanostat with frequency response analysis capability
-
Three-electrode corrosion cell
-
Working Electrode (mild steel sample with a defined exposed area)
-
Reference Electrode (SCE)
-
Counter Electrode (Platinum wire or graphite rod)
General Procedure:
-
Electrode Preparation: Prepare the working electrode surface as described in the weight loss method (polishing, cleaning).
-
Cell Assembly: Assemble the three-electrode cell with 200 mL of the test solution (blank or with inhibitor).
-
Stabilization: Immerse the electrodes in the solution and allow the system to stabilize for approximately 30-60 minutes, until the open-circuit potential (OCP or E_corr) becomes steady.[16]
A. Potentiodynamic Polarization (PDP) This technique provides information on both anodic and cathodic reaction kinetics, allowing for the determination of the inhibitor type (anodic, cathodic, or mixed).[17][18]
Procedure:
-
After OCP stabilization, apply a potential scan from -250 mV to +250 mV relative to the measured E_corr.
-
Use a slow scan rate, typically 0.5 to 1.0 mV/s, to maintain a quasi-steady state.[19]
-
Record the resulting current density as a function of the applied potential.
Data Analysis:
-
Plot the potential (E) vs. log(current density, i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100
B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.[20][21][22]
Procedure:
-
At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
Data Analysis:
-
The data is typically visualized as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
A larger semicircle diameter in the Nyquist plot indicates higher corrosion resistance.
-
The data is fitted to an equivalent electrical circuit (EEC) to model the corrosion system. A common model is the Randles circuit. The key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100
Caption: General experimental workflow for evaluating 6-QCA.
Section 3: Data Interpretation and Performance Metrics
A comprehensive evaluation relies on comparing the results from all three techniques.
3.1. Quantitative Data Summary The data should be compiled into a clear, comparative table.
| 6-QCA Conc. (mM) | Weight Loss | Potentiodynamic Polarization (PDP) | Electrochemical Impedance Spectroscopy (EIS) |
| CR (mm/y) | IE (%) | i_corr (µA/cm²) | |
| 0 (Blank) | 12.5 | - | 1100 |
| 0.1 | 5.0 | 60.0 | 450 |
| 0.5 | 2.1 | 83.2 | 185 |
| 1.0 | 1.1 | 91.2 | 92 |
| 2.0 | 0.9 | 92.8 | 75 |
| Note: The data presented in this table is representative and intended for illustrative purposes. |
3.2. Adsorption Isotherm Analysis To understand the interaction between the 6-QCA molecules and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is commonly used. The degree of surface coverage (θ) at each inhibitor concentration is calculated from the inhibition efficiency (θ = IE% / 100).
For the Langmuir isotherm, a plot of C/θ versus C should yield a straight line, according to the equation: C/θ = 1/K_ads + C Where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A strong linear fit supports the Langmuir adsorption model.
Section 4: Factors Influencing Inhibitor Performance
4.1. Effect of Concentration As shown in the table above, the inhibition efficiency of 6-QCA generally increases with concentration up to a certain point. This is due to increased surface coverage. Beyond an optimal concentration, the efficiency may plateau as the metal surface becomes saturated with inhibitor molecules.
4.2. Effect of Temperature Temperature can have a complex effect on inhibition.[23] Generally, as temperature increases, the corrosion rate accelerates. The inhibition efficiency may decrease at higher temperatures due to the desorption of inhibitor molecules from the surface, especially if the interaction is dominated by physisorption.[24] However, if chemisorption is the dominant mechanism, the inhibitor may remain effective at elevated temperatures.[25][26][27] Studying the inhibitor's performance at various temperatures (e.g., 298 K, 308 K, 318 K) is crucial for practical applications.
Section 5: Synthesis and Procurement
This compound is a commercially available compound and can be procured from various chemical suppliers.[14] For specialized research, synthesis routes are also documented in the chemical literature, often involving the oxidation of corresponding methylquinolines or through more complex multi-step reactions.[28][29][30]
Conclusion
This compound is a highly effective corrosion inhibitor for various metals in acidic media. Its performance is rooted in the strong adsorption of its molecules onto the metal surface, forming a durable protective film that blocks both anodic and cathodic corrosion reactions. A multi-faceted evaluation approach, combining gravimetric (weight loss) and electrochemical (PDP, EIS) methods, is essential for a thorough characterization of its efficiency and mechanism. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can reliably assess the potential of 6-QCA for specific industrial applications.
References
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- OUCI. (n.d.). Recent reviews on quinoline derivatives as corrosion inhibitors.
- Association for Materials Protection and Performance. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
- MDPI. (n.d.). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy.
- IntechOpen. (2021). Quinoline and its derivatives as corrosion inhibitors.
- Corrosionpedia. (n.d.). Weight Loss Analysis.
- ResearchGate. (n.d.). Quinoline and Its Derivatives as Corrosion Inhibitors.
- Scribd. (n.d.). Corrosion Measurement by Weight Loss.
- PrepChem.com. (n.d.). Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid.
- SciSpace. (2020). Quinoline and its derivatives as corrosion inhibitors: A review.
- ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
- AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
- OSTI.GOV. (1994). Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS).
- ResearchGate. (n.d.). Weight loss method of corrosion assessment.
- ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
- Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.
- ResearchGate. (n.d.). Experimental and quantum chemical studies on corrosion inhibition effect of 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid on mild steel in HCl solution.
- Der Pharma Chemica. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid.
- ASTM International. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
- ASTM International. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
- ResearchGate. (n.d.). Potentiodynamic Corrosion Testing.
- International Journal of Technology. (2017). Inhibition of Mild Steel Corrosion in Acid Medium.
- Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?.
- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
- Preprints.org. (n.d.). Adsorption of organic inhibitors on metal surface: isotherm models.
- Journal of Engineering Science and Technology. (n.d.). The Effect of Temperature and Inhibitor on Corrosion of Carbon Steel in Acid Solution under Static Study.
- ScienceDirect. (n.d.). Carboxylic acids as efficient corrosion inhibitors of aluminium alloys in alkaline media.
- ResearchGate. (n.d.). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl.
- ResearchGate. (n.d.). Quantum Chemical Investigations on Quinoline Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium.
- Physical Chemistry Research. (n.d.). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.
- ResearchGate. (n.d.). Study on the Corrosion Inhibition Properties of Quinoxaline Derivatives as Acidizing Corrosion Inhibitors for Mild Steel: Synthesis, Experimental Analysis, and Theoretical Insights.
- RSC Publishing. (2016). Organic corrosion inhibitors for aluminium and its alloys in acid solutions: a review.
- Letters in Applied NanoBioScience. (2022). Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review.
- ResearchGate. (n.d.). Corrosion inhibition of mild steel in acid media by quinolinyl thiopropano hydrazone.
- MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
- ResearchGate. (n.d.). The effect of temperature and concentration on the corrosion inhibition mechanism of an amphiphilic amido-amine in CO2 saturated solution.
- ResearchGate. (2018). Carboxylic acids as efficient corrosion inhibitors of aluminium alloys in alkaline media.
- ResearchGate. (n.d.). High Temperature Testing of Corrosion Inhibitor Performance.
- ResearchGate. (n.d.). High temperature testing of corrosion inhibitor performance.
- MOST Wiedzy. (n.d.). Carboxylic acids as efficient corrosion inhibitors of aluminium alloys in alkaline media.
- ResearchGate. (n.d.). Temperature Performance of a Thione Quinoxaline Compound as Mild Steel Corrosion Inhibitor in Hydrochloric Acid Medium.
- OUCI. (n.d.). Analytical study on mild steel corrosion inhibition in acidic environment: DFT modeling and RSM optimization.
- MDPI. (n.d.). Competitive Adsorption of Quaternary Metal Ions, Ni2+, Mn2+, Cr6+, and Cd2+, on Acid-Treated Activated Carbon.
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Application Notes and Protocols for the Strategic Functionalization of the Quinoline Ring at the 6-Position
Introduction: The Strategic Importance of the C6-Position on the Quinoline Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and functional materials.[1][2] While functionalization at various positions of the quinoline ring has been explored, the introduction of substituents at the 6-position offers a unique vector for modulating molecular properties. This position, located on the benzenoid ring distal from the heterocyclic nitrogen, allows for the introduction of diverse functionalities that can profoundly influence a compound's pharmacokinetics, pharmacodynamics, and material characteristics without drastically altering the core electronic nature of the quinoline heterocycle.
Historically, direct electrophilic substitution at the C6-position has been challenging due to the directing effects of the quinoline nitrogen, which favor substitution at the C5 and C8 positions.[3][4] This has necessitated the development of more nuanced and strategic synthetic routes. These modern strategies can be broadly categorized into three main approaches:
-
De Novo Synthesis from Pre-functionalized Precursors: Building the quinoline ring system from an already substituted aniline (e.g., a 4-substituted aniline).
-
Cross-Coupling Reactions on C6-Halogenated Quinolines: Utilizing powerful transition-metal-catalyzed reactions to form C-C, C-N, and C-O bonds.
-
Direct C-H Functionalization: Employing advanced catalytic systems to directly convert the C6-H bond into a new functional group, representing the cutting edge of synthetic efficiency.[3][5][6]
This comprehensive guide provides detailed application notes and step-by-step protocols for the most robust and field-proven methodologies for accessing the C6-position of the quinoline ring, designed for researchers and professionals in drug development and chemical synthesis.
Diagram: Major Strategies for Quinoline C6-Functionalization
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Illuminating the Cellular World: A Guide to Quinoline-Based Fluorescent Probes in Cell Imaging
For researchers, scientists, and professionals in drug development, the ability to visualize and quantify dynamic processes within living cells is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, quinoline-based probes have emerged as a versatile and powerful class. Their unique photophysical properties, coupled with the potential for rational design and straightforward synthesis, make them ideal candidates for a wide array of cell imaging applications.[1][2][3]
This document serves as a comprehensive guide to the application of quinoline-based fluorescent probes. Moving beyond a simple recitation of protocols, we will delve into the underlying principles of probe design, the causality behind experimental choices, and provide detailed, field-proven methodologies to ensure robust and reproducible results.
The Quinoline Scaffold: A Foundation for Versatile Fluorophores
The core of these probes is the quinoline moiety, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] This structure possesses intrinsic fluorescence that can be finely tuned through chemical modification.[4][5] The true power of quinoline-based probes lies in their modular design, often conceptualized as having three key domains:
-
The Fluorophore Core (Quinoline): Responsible for the fundamental photophysical properties.
-
The Recognition Moiety (Receptor): A functional group designed to selectively interact with a specific analyte of interest (e.g., a metal ion, a change in pH).
-
The Linker: Connects the fluorophore to the recognition moiety and can influence the probe's solubility and cellular localization.
This modularity allows for the rational design of probes with tailored specificities and fluorescence responses.[4]
Mechanisms of Fluorescence Modulation
The fluorescence of a quinoline probe is modulated upon interaction with its target analyte through several photophysical mechanisms. Understanding these mechanisms is crucial for interpreting experimental data correctly.
-
Intramolecular Charge Transfer (ICT): In many quinoline probes, an electron-donating group is linked to an electron-accepting group through the quinoline scaffold. Upon excitation, an electron is transferred from the donor to the acceptor. The energy of this charge transfer state, and thus the emission wavelength, is often sensitive to the local environment's polarity or the binding of an analyte.[1]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Some quinoline probes possess both a proton-donating and a proton-accepting group in close proximity. Upon excitation, a proton is transferred within the molecule, leading to a large Stokes shift (the difference between the excitation and emission maxima). This process can be perturbed by changes in pH or metal ion coordination, resulting in a detectable change in fluorescence.[6]
-
Photoinduced Electron Transfer (PET): In PET-based probes, a recognition moiety with a lone pair of electrons can quench the fluorescence of the quinoline fluorophore by transferring an electron to it in the excited state. When the recognition moiety binds to its target analyte, this electron transfer is blocked, leading to a "turn-on" of fluorescence.
-
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. Quinoline derivatives can be used as either donors or acceptors in FRET pairs, enabling the study of molecular interactions and conformational changes.
-
Aggregation-Induced Emission (AIE): Some quinoline derivatives are non-fluorescent in solution but become highly emissive upon aggregation.[6] This phenomenon can be exploited to design probes that "light up" in specific cellular environments or upon binding to target molecules that induce aggregation.[6]
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating recognition moiety can restrict intramolecular rotations or vibrations within the probe. This rigidity reduces non-radiative decay pathways, leading to an enhancement of fluorescence.
Core Applications and Detailed Protocols
Quinoline-based probes have been successfully employed to image a variety of cellular components and processes. Below are detailed application notes and protocols for some of the most common uses.
Application 1: Ratiometric pH Sensing in Live Cells
Principle: Intracellular pH is a critical parameter that influences numerous cellular functions. Quinoline-based pH probes can be designed to exhibit a pH-dependent shift in their emission wavelength, allowing for ratiometric imaging.[7][8] Ratiometric measurements, which are based on the ratio of fluorescence intensities at two different wavelengths, are advantageous as they are independent of probe concentration, excitation intensity, and photobleaching.
Probe Example: DQPH A novel quinoline-based fluorescent probe, DQPH, has been developed for the ratiometric detection of subtle pH fluctuations in biological systems.[7][8]
Photophysical Properties of a Representative pH Probe (DQPH):
| Property | Value | Reference |
| Excitation Wavelength | ~450 nm | [7][8] |
| Emission Wavelength (Acidic) | ~588 nm | [7][8] |
| Emission Wavelength (Basic) | ~531 nm | [7][8] |
| pKa | 7.18 | [7][8] |
| Linear pH Range | 6.35–8.00 | [7][8] |
Protocol: Live-Cell Ratiometric pH Imaging
Materials:
-
HeLa cells (or other cell line of interest)
-
Glass-bottom culture dishes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DQPH probe stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of DQPH by diluting the 1 mM stock solution in serum-free DMEM to a final concentration of 5 µM.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the DQPH working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Remove the staining solution and wash the cells three times with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with an excitation wavelength of 450 nm.
-
Collect fluorescence emission in two channels simultaneously: Channel 1 (basic form) at 510-550 nm and Channel 2 (acidic form) at 570-610 nm.
-
The ratio of the fluorescence intensities (Channel 1 / Channel 2) can be used to determine the intracellular pH based on a pre-determined calibration curve.
-
Workflow for Ratiometric pH Imaging:
Caption: Workflow for live-cell ratiometric pH imaging using a quinoline-based probe.
Application 2: Detection of Intracellular Zinc (Zn²⁺)
Principle: Zinc is an essential metal ion involved in a multitude of cellular processes. Aberrant zinc homeostasis is linked to several diseases. Quinoline-based probes for Zn²⁺ often operate on a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of Zn²⁺ leads to a significant increase in fluorescence intensity.
Probe Example: QP2 A quinoline-based fluorescent probe, QP2, has been synthesized for the selective "turn-on" detection of Zn²⁺.[6]
Photophysical Properties of a Representative Zn²⁺ Probe (QP2):
| Property | Value | Reference |
| Excitation Wavelength | ~365 nm | [6] |
| Emission Wavelength (Free) | Weak | [6] |
| Emission Wavelength (+Zn²⁺) | ~550 nm | [6] |
| Detection Limit | 17.7 nM | [6] |
Protocol: Live-Cell Imaging of Intracellular Zn²⁺
Materials:
-
HepG2 cells (or other cell line of interest)
-
Glass-bottom culture dishes
-
Culture medium
-
QP2 probe stock solution (1 mM in DMSO)
-
ZnCl₂ solution (1 mM in water)
-
Phosphate-Buffered Saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HepG2 cells on glass-bottom dishes in their appropriate medium until they reach the desired confluency.
-
Probe Loading and Zn²⁺ Treatment:
-
Treat the cells with 20 µM QP2 in culture medium for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
-
To visualize an increase in intracellular Zn²⁺, expose the cells to 10 µM ZnCl₂ for 30 minutes. For imaging basal Zn²⁺ levels, this step can be omitted.
-
-
Imaging:
-
Wash the cells with PBS to remove excess ZnCl₂.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with an excitation wavelength of ~405 nm and collect emission from 500-600 nm.
-
Workflow for Intracellular Zn²⁺ Detection:
Caption: Workflow for detecting intracellular Zn²⁺ using a quinoline-based fluorescent probe.
Application 3: Imaging of Lipid Droplets
Principle: Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Quinoline-based probes can be designed to be lipophilic, causing them to accumulate in the neutral lipid core of these organelles. Multiphoton microscopy is often employed for imaging lipid droplets to achieve deeper tissue penetration and reduce phototoxicity.[1][3][9]
Probe Example: A Multiphoton Quinoline Probe A multiphoton fluorescent probe based on quinoline has been developed for the selective detection of lipid droplets in living cells.[1][3][9]
Photophysical Properties of a Representative Lipid Droplet Probe:
| Property | Value | Reference |
| Excitation Wavelength | Two-photon excitation at ~800 nm | [1] |
| Emission Wavelength | ~550 nm | [1] |
| Key Feature | High selectivity for lipid droplets | [1][3][9] |
Protocol: Live-Cell Imaging of Lipid Droplets
Materials:
-
HeLa cells
-
Glass-bottom culture dishes
-
DMEM with 10% FBS
-
Oleic acid complexed to bovine serum albumin (BSA) (optional, for inducing lipid droplet formation)
-
Quinoline lipid droplet probe stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Two-photon or confocal microscope
Procedure:
-
Cell Culture and Lipid Droplet Induction (Optional):
-
Plate HeLa cells on glass-bottom dishes and culture in DMEM with 10% FBS.
-
To increase the number and size of lipid droplets, treat the cells with 100 µM oleic acid-BSA complex for 24 hours.[10]
-
-
Probe Staining:
-
Prepare a working solution of the quinoline probe at a final concentration of 1-5 µM in serum-free DMEM.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add the probe staining solution and incubate for 30 minutes at 37°C.[10]
-
-
Imaging:
-
Remove the staining solution and wash the cells three times with PBS.[10]
-
Add fresh culture medium or PBS.
-
Image the cells using a confocal microscope (e.g., excitation at ~390 nm, emission at 450-600 nm) or a two-photon microscope (e.g., excitation at ~800 nm, emission collected at 500-600 nm).[10]
-
Workflow for Lipid Droplet Imaging:
Caption: Workflow for live-cell imaging of lipid droplets with a quinoline-based probe.
Synthesis and Characterization of Quinoline-Based Probes
A key advantage of many quinoline-based probes is their relatively straightforward synthesis. A general synthetic scheme often involves the modification of a pre-existing quinoline scaffold. For instance, a bromo-substituted quinoline can serve as a versatile starting material for introducing different recognition moieties via cross-coupling reactions.[11]
General Synthetic Workflow:
Caption: A generalized synthetic workflow for preparing quinoline-based fluorescent probes.
Example Synthesis: Nitration of 6-Bromoquinoline [11]
This protocol describes a foundational step that can be used to introduce a nitro group, which can be further modified.
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent (e.g., CH₂Cl₂)
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 6-bromoquinoline to the cooled acid while stirring.
-
Add fuming nitric acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with 5% NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Best Practices for Live-Cell Imaging
To ensure high-quality, reproducible data, it is essential to follow best practices for live-cell imaging.
-
Maintain Cell Health: Use an appropriate live-cell imaging solution and a stage-top incubator to maintain physiological temperature, humidity, and CO₂ levels.[12][13]
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[12][13] Consider using longer wavelength probes to reduce phototoxicity.[12]
-
Optimize Probe Concentration: Use the lowest concentration of the probe that gives a sufficient signal to minimize potential cytotoxic effects.
-
Appropriate Controls: Always include control experiments, such as imaging unstained cells to assess autofluorescence and cells treated with the vehicle (e.g., DMSO) to ensure it does not affect cell health or morphology.
-
Microscope Setup: Choose the appropriate objectives and filters for your probe's excitation and emission spectra. For thick samples or to reduce out-of-focus light, confocal or two-photon microscopy is recommended.[14]
Conclusion
Quinoline-based fluorescent probes represent a highly adaptable and effective tool for modern cell biology and drug discovery. Their tunable photophysical properties and the potential for rational design allow for the creation of sensors for a diverse range of analytes and cellular organelles. By understanding the principles behind their function and adhering to rigorous experimental protocols, researchers can unlock the full potential of these powerful molecules to illuminate the intricate workings of the cell.
References
- Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells. (2019). Talanta, 192, 6-13.
- Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. (n.d.).
- Application Notes and Protocols: 2-(2-Chloroethyl)quinoline as a Versatile Intermediate for Novel Fluorescent Probes. (n.d.). Benchchem.
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). MDPI.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
- 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
- Theoretical extinction coefficient compared with the experimental.... (n.d.).
- A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (n.d.). Universiti Kebangsaan Malaysia.
- An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging | Request PDF. (n.d.).
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH.
- Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed.
- “One‐step” synthesis of designed quinoline probes. (n.d.).
- Live-Cell Imaging Techniques | Learn & Share. (n.d.). Leica Microsystems.
- Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline. (n.d.). Benchchem.
- A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. (n.d.). PMC - NIH.
- Organic fluorescent probes for live-cell super-resolution imaging. (2023). PMC - PubMed Central.
- A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. (n.d.). PMC - PubMed Central.
- Live-Cell Imaging | Microscopy Techniques. (n.d.). Zeiss Campus.
- Fluorescent Probes for Live Cell Imaging. (2018). MDPI.
- Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. (2019). Seoul National University of Science & Technology.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).
- Fluorescence decay parameters of quinoline-pyrene probe 6a and 6b at pH 4 and 7. (n.d.).
- A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets | Request PDF. (n.d.).
- Quinoline-based fluorescent small molecules for live cell imaging. (2025).
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging | ACS Sensors. (2023).
- A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). PubMed Central.
- Quinoline - PhotochemCAD. (n.d.).
- Fluorescent Probe for Lipid Droplet Imaging: ShoyakuGreen | TCI AMERICA. (n.d.).
- Labeling protocol for Tubulin, Actin and DNA in living specimens. (n.d.). Abberior Instruments.
- Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances (RSC Publishing).
- Structures of quinoline based pH probes 1–7. (n.d.).
- A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores. (n.d.). Benchchem.
- Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity | Chemistry of Materials. (2023).
- Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. (2017). PubMed.
- Live Cell Imaging Protocol & Troubleshooting. (n.d.).
- (PDF) Fluorescent Detection of Lipid Droplets and Associated Proteins. (2025).
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of the Skraup Synthesis for Quinolines
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this classic yet powerful reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of the Skraup synthesis and significantly improve your product yields.
Introduction to the Skraup Synthesis
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone of heterocyclic chemistry used to synthesize quinolines.[1][2] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent to produce quinoline.[2][3] While highly effective for creating the fundamental quinoline ring system from accessible starting materials, the reaction is notoriously exothermic and can be violent if not properly controlled.[3][4][5] Over the years, numerous modifications have been developed to enhance safety, improve reproducibility, and boost yields.[6]
This guide will delve into the mechanistic intricacies and practical considerations to help you master this valuable synthetic tool.
Reaction Mechanism Overview
A solid understanding of the reaction mechanism is crucial for effective troubleshooting. The Skraup synthesis proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein (an α,β-unsaturated aldehyde).[1][4][7]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[3][4]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.[4][7]
-
Dehydration: The cyclized intermediate then dehydrates to form 1,2-dihydroquinoline.[4][7]
-
Oxidation: Finally, the 1,2-dihydroquinoline is oxidized to the aromatic quinoline product.[4]
Visualizing the Skraup Synthesis Mechanism
Caption: The five key steps of the Skraup quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction is extremely vigorous and difficult to control. What can I do to make it safer?
A: This is the most common and critical issue with the Skraup synthesis.[3][4] The high exothermicity arises from the dehydration of glycerol and the subsequent reaction steps. Here are several proven strategies to moderate the reaction:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is highly recommended.[8][9] It is believed to act as an oxygen carrier, which slows down the oxidation step and extends the reaction over a longer period, preventing it from becoming uncontrollable.[10] Boric acid can also be used to make the reaction less violent.[4][10]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A common and safer procedure is to mix the aniline, ferrous sulfate, and glycerol first. Then, slowly and carefully add the concentrated sulfuric acid with external cooling.[8]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), it's crucial to remove the external heat source. The reaction's own exotherm should be sufficient to sustain boiling for some time. Reapply heat only after this initial vigorous phase has subsided.[8]
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, arsenic acid (arsenic pentoxide) is known to result in a less violent reaction.[2][8]
Q2: What are the best oxidizing agents to use for optimal yield, and are there safer alternatives to nitrobenzene and arsenic acid?
A: The choice of oxidizing agent significantly impacts both the reaction's vigor and the final yield.
-
Traditional Oxidants: Nitrobenzene is a common choice as it can also serve as a solvent.[1] Arsenic pentoxide is another effective option that often leads to a more controlled reaction.[2]
-
Milder and Safer Alternatives: For laboratory-scale synthesis where safety is a primary concern, other oxidizing agents have been successfully employed. These include:
-
Iodine: Can be used in catalytic amounts and has been reported to give good yields.[8]
-
Vanadium Pentoxide (V₂O₅): Has been used as an alternative.[11]
-
Air/Oxygen: Bubbling air or oxygen through the reaction mixture can also effect the final oxidation step.[11]
-
Ionic Liquids: Some modern modifications of the Skraup synthesis utilize ionic liquids, which can facilitate the reaction without the need for an external oxidizing agent.[12]
-
Q3: How do substituents on the starting aniline affect the reaction outcome and yield?
A: The electronic nature of substituents on the aniline ring plays a significant role:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl groups generally favor the reaction by increasing the nucleophilicity of the aniline, often leading to higher yields.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) deactivate the aromatic ring, making the cyclization step more difficult.[8] This can lead to lower yields and may require harsher reaction conditions.[8]
-
Regioselectivity with meta-Substituents: When using a meta-substituted aniline, a mixture of 5- and 7-substituted quinolines is typically formed.[13] The ratio of these products can be difficult to predict.
Troubleshooting Guide: Low Product Yield
Low yields are a frequent challenge in the Skraup synthesis. This section provides a systematic approach to diagnosing and resolving this issue.
Issue: The yield of the desired quinoline product is consistently low.
This problem can be broken down into several potential causes, each with specific solutions.
Caption: A decision-making diagram for troubleshooting low product yields.
Potential Cause 1: Incomplete Reaction
-
Diagnosis: If analysis of the crude product (e.g., by TLC) shows a significant amount of unreacted starting aniline, the reaction has not gone to completion.
-
Solutions:
-
Reaction Time and Temperature: Ensure the mixture is heated for a sufficient duration. After the initial exotherm subsides, a prolonged period of gentle reflux (3-4 hours) is often necessary.[14] The temperature of the oil bath should be maintained around 140-150°C.[3][14]
-
Water Content: The dehydration of glycerol is a key step. Using glycerol with a high water content can impede the formation of acrolein and lower the yield.[10] For best results, use highly concentrated or "dynamite" glycerol (containing less than 0.5% water).[15]
-
Potential Cause 2: Excessive Side Product Formation (Tarring)
-
Diagnosis: The formation of a thick, black, intractable tar is a classic sign of polymerization and other side reactions.[8][15] This is often the primary reason for low yields of the desired product.
-
Solutions:
-
Moderating the Reaction: As discussed in the safety section, using a moderator like ferrous sulfate (FeSO₄) is crucial.[9] By smoothing out the exotherm, it minimizes the high-temperature spikes that lead to polymerization of acrolein.
-
Temperature Control: Overheating is a major contributor to tar formation. Avoid excessively high temperatures and follow the gradual heating protocol.[9]
-
Potential Cause 3: Loss During Work-up and Purification
-
Diagnosis: Even if the reaction proceeds well, significant product loss can occur during the isolation steps.
-
Solutions:
-
Neutralization: After the reaction, the mixture is diluted with water and neutralized with a strong base (e.g., NaOH) to make it strongly alkaline.[3][9] This step is critical to liberate the free quinoline base before steam distillation. Ensure the pH is sufficiently high.
-
Steam Distillation: This is the standard method for isolating crude quinoline.[3]
-
Be aware that any unreacted nitrobenzene will often distill first. It's common practice to change the receiver once the nitrobenzene has been removed to collect the quinoline fraction.[14]
-
Continue the steam distillation until no more organic material is co-distilling to ensure complete recovery.
-
-
Purification of Crude Product: The crude quinoline is often contaminated with unreacted aniline. A common purification technique involves acidifying the distillate to dissolve the quinoline, then adding sodium nitrite to diazotize the remaining aniline. The resulting diazonium salt is then decomposed by gentle warming before the solution is made alkaline again and the pure quinoline is isolated by a second steam distillation.[10]
-
Data Summary: Yields and Conditions
The yield of the Skraup synthesis is highly dependent on the substrate and reaction conditions. The following tables provide a summary of reported yields for various setups.
Table 1: Reported Yields with Various Substituted Anilines
| Substituted Aniline | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91% | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[3] |
| o-Aminophenol | 8-Hydroxyquinoline | 72% | Semantic Scholar[3] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76% | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[3] |
| m-Nitroaniline | Mixture of 5- & 7-Nitroquinoline | Mixture | The Skraup Synthesis of Quinolines - ResearchGate[3] |
| p-Nitroaniline | 6-Nitroquinoline | - | The Skraup Synthesis of Quinolines - ResearchGate[3] |
| o-Nitroaniline | 8-Nitroquinoline | - | The Skraup Synthesis of Quinolines - ResearchGate[3] |
Table 2: Influence of Different Oxidizing Agents on Yield
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline | Quinoline | 84-91% | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[3] |
| Arsenic Pentoxide | 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76% | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[16] |
| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14% | The Skraup Synthesis of Quinolines - ResearchGate[3] |
| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | 136% (based on o-aminophenol) | ResearchGate[3] |
Note: The 136% yield reported for 8-hydroxyquinoline is based on the amount of o-aminophenol used, as the o-nitrophenol serves as the oxidizing agent and is also converted to the product.
Experimental Protocols
Protocol 1: Optimized Synthesis of Quinoline from Aniline
This protocol is adapted from Organic Syntheses and incorporates best practices for safety and yield.[3]
Materials:
-
Aniline (248 g, 2.66 moles)
-
Anhydrous Glycerol (736 g, 8.0 moles)
-
Nitrobenzene (123 g, 1.0 mole)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (40 g)
-
Concentrated Sulfuric Acid (H₂SO₄) (400 g, 217 ml)
-
Sodium hydroxide (NaOH) solution (40%)
-
Sodium nitrite (NaNO₂)
-
Anhydrous potassium carbonate
Procedure:
-
Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a robust mechanical stirrer and a long reflux condenser, add aniline, nitrobenzene, anhydrous glycerol, and ferrous sulfate.
-
Acid Addition: Mix the contents thoroughly. Slowly and carefully, add the concentrated sulfuric acid in portions over a period of time, ensuring the mixture is well-stirred.
-
Heating: Gently heat the mixture with a heating mantle or over a free flame. Once the liquid begins to boil, immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes.
-
Reflux: After the initial vigorous reaction subsides, reapply heat and maintain the mixture at a gentle reflux for 3-5 hours.
-
Work-up (Initial): Allow the reaction mixture to cool below 100°C. Carefully dilute the mixture with water and transfer it to a larger flask suitable for steam distillation.
-
Neutralization: Make the solution strongly alkaline by slowly adding a 40% sodium hydroxide solution.
-
First Steam Distillation: Perform a steam distillation to isolate the crude product. This will be a mixture of quinoline and unreacted aniline.
-
Purification:
-
Acidify the distillate with concentrated sulfuric acid. Cool the solution to 0-5°C.
-
Add a saturated solution of sodium nitrite until a test with starch-potassium iodide paper indicates an excess of nitrous acid. This step removes the residual aniline.
-
Gently warm the solution on a steam bath for about an hour to decompose the diazonium salt.
-
Re-neutralize the solution with 40% NaOH until strongly alkaline.
-
Perform a second steam distillation to collect the pure quinoline.
-
-
Final Isolation: Separate the quinoline layer from the distillate. Dry it over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[14]
Visualizing the Experimental Workflow
Caption: General experimental workflow for the Skraup synthesis.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
- Preparation and Properties of Quinoline.
- Skraup's Synthesis - Vive Chemistry - WordPress.com.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Skraup reaction - Wikipedia.
- A review on synthetic investigation for quinoline- recent green approaches.
- Alternative Oxidisers in Skraup reaction - Sciencemadness.org.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - NIH.
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
- The Skraup Synthesis of Quinolines - ResearchGate.
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- 11. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
common side reactions in the Doebner-von Miller synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Doebner-von Miller quinoline synthesis. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during this powerful, yet often problematic, reaction. As a Senior Application Scientist, my goal is to equip you with the expert insights and practical solutions needed to navigate the complexities of this synthesis and achieve optimal outcomes in your research and development endeavors.
Troubleshooting Guides: A Symptom-Based Approach
This section addresses the most frequently encountered issues in the Doebner-von Miller synthesis, providing a clear path from symptom to solution.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms: Your reaction mixture has become a thick, dark, and intractable tar, making product isolation exceedingly difficult and drastically reducing the yield of the desired quinoline.
Root Cause: This is the most common side reaction and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] The strongly acidic conditions required for the Doebner-von Miller reaction can readily promote the self-condensation of these reactive carbonyl compounds, leading to the formation of high-molecular-weight polymers.[1][3]
Troubleshooting Steps:
-
Control the Concentration of the Carbonyl Compound:
-
Slow Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[2] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction pathway over polymerization.[1][2]
-
In Situ Generation (Beyer Method): Generate the α,β-unsaturated carbonyl compound in situ from two simpler carbonyl compounds via an aldol condensation.[4][5] This method ensures a consistently low concentration of the highly reactive unsaturated species.[2]
-
-
Optimize Reaction Conditions:
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate polymerization.[1][6] It is crucial to maintain the lowest effective temperature for the reaction to proceed. A vigorous, exothermic reaction may even require initial cooling.[2][6]
-
Acid Catalyst Selection and Concentration: The choice and concentration of the acid catalyst are critical.[2] While strong Brønsted acids like HCl and H₂SO₄ are common, they can also be harsh.[1] Consider screening milder Lewis acids such as ZnCl₂, SnCl₄, or Sc(OTf)₃, which can offer a better balance between reaction rate and byproduct formation.[1][4][5]
-
-
Employ a Biphasic Solvent System:
-
Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[1]
-
Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline):
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Problem 2: Formation of Partially Hydrogenated Quinolines
Symptoms: Your final product is contaminated with dihydro- or even tetrahydroquinoline derivatives, which are often difficult to separate from the desired aromatic quinoline.
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[7] If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these partially hydrogenated byproducts can be isolated.[1]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent. While air can sometimes suffice, more reliable oxidants for this reaction include nitrobenzene or arsenic acid.[8]
-
Monitor Reaction Completion: Use analytical techniques like TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, consider a separate oxidation step using an appropriate oxidizing agent like DDQ or MnO₂.[1]
Problem 3: Formation of Unexpected Isomers or Byproducts
Symptoms: TLC or GC-MS analysis of the crude reaction mixture reveals multiple spots or peaks, indicating a complex mixture of products instead of a clean conversion to the desired quinoline.
Root Cause: The formation of unexpected isomers or byproducts can arise from several factors:
-
Substrate-Specific Side Reactions: The electronic and steric properties of the aniline and the α,β-unsaturated carbonyl compound can significantly influence the reaction pathway. For instance, γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures due to steric hindrance disfavoring the desired cyclization.[1]
-
Reversal of Regiochemistry: While the Doebner-von Miller synthesis typically yields predictable substitution patterns, reversals in regioselectivity have been observed under certain conditions, leading to the formation of unexpected isomers.[2]
-
Side Reactions of Intermediates: The various intermediates in the reaction mechanism can potentially undergo alternative reaction pathways, leading to a range of byproducts.
Troubleshooting Steps:
-
Thorough Characterization: Isolate and thoroughly characterize the major byproducts using techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography to understand the alternative reaction pathways that are occurring.
-
Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically vary the acid catalyst, solvent, and temperature to identify conditions that favor the formation of the desired product.[1]
-
Re-evaluate Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes lead to unexpected side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in significant tar formation and low yields.[1][2][3] To prevent this, you can:
-
Add the carbonyl compound slowly to the reaction mixture.[2]
-
Control the reaction temperature to avoid excessive heat.[1][6]
-
Consider using a biphasic solvent system to sequester the reactive carbonyl compound.[1]
Q2: I am using a substituted aniline and getting a very low yield. What could be the issue?
A2: The electronic properties of the substituents on the aniline ring play a crucial role. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[1] Conversely, anilines with strong electron-donating groups may be overly reactive and prone to other side reactions. Careful optimization of the reaction conditions, including the choice of acid catalyst, is essential when working with substituted anilines.
Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction.[1] However, the reaction is often more successful with α,β-unsaturated aldehydes. The use of ketones may require more forcing conditions and can sometimes lead to lower yields or a different distribution of byproducts.
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and the primary side reaction, the following diagram illustrates the key pathways.
Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.
Quantitative Data Summary
The choice of acid catalyst can significantly impact the yield and the extent of tar formation. The following table provides illustrative data on how catalyst selection can influence the outcome of the reaction.
| Acid Catalyst | Relative Reaction Rate | Tar Formation | Typical Yield Range |
| Brønsted Acids | |||
| Concentrated HCl | High | High | 20-40% |
| Concentrated H₂SO₄ | Very High | Very High | 10-30% |
| p-TsOH | Moderate | Moderate | 40-60% |
| Lewis Acids | |||
| ZnCl₂ | Moderate | Moderate-High | 30-50% |
| SnCl₄ | High | Moderate | 50-70% |
| Sc(OTf)₃ | High | Low | 60-80% |
Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.
References
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- Wikipedia. (2023, December 28). Doebner–Miller reaction.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?.
- YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- ChemEurope.com. (n.d.). Doebner-Miller reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner-Miller_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Crystallization of 6-Quinolinecarboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 6-Quinolinecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization experiments effectively. Crystallization is a powerful purification technique, but its success hinges on a clear understanding of the compound's properties and the thermodynamics of the system.[1]
This document is structured to provide direct answers to common challenges, moving from fundamental properties to specific troubleshooting scenarios and detailed protocols.
Physicochemical Properties of this compound
A successful crystallization begins with understanding the molecule's physical and chemical characteristics. These properties dictate its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | [2][3] |
| Molecular Weight | 173.17 g/mol | [2][3] |
| Appearance | White to Beige or Brown Crystalline Powder | [3][4] |
| Melting Point | 291-296 °C | [3][5] |
| Boiling Point | ~348.7 °C at 760 mmHg | |
| pKa | 3.05 ± 0.30 (Predicted) | [4] |
| Solubility | Practically insoluble in water. | [4] |
| Storage Temperature | 0-8 °C or Room Temperature, Inert Atmosphere | [3][4] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound in a direct question-and-answer format.
Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What's wrong?
This is a classic sign that your solution is not supersaturated, which is the essential driving force for crystallization.[6]
Potential Causes & Solutions:
-
Cause 1: Excessive Solvent: You may have used too much solvent, keeping the compound fully dissolved even at lower temperatures.
-
Solution A (Recommended): Re-heat the solution and gently boil off a portion of the solvent to increase the concentration. Allow it to cool again slowly.
-
Solution B (Mother Liquor Test): If you are unsure, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates a high concentration of the compound is still in solution, confirming that too much solvent was used.[7]
-
-
Cause 2: Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound at all temperatures. An ideal solvent shows a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[1]
-
Solution: If boiling off the solvent is ineffective, you may need to add an "anti-solvent." This is a solvent in which this compound is poorly soluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the warm solution until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve it before allowing it to cool.
-
-
Cause 3: Lack of Nucleation Sites: Crystallization needs an initial "seed" to begin. Spontaneously formed nuclei are often required.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation.
-
Solution B (Seeding): If you have a pure crystal of this compound, add a tiny speck to the cooled solution. This will act as a template for further crystal growth.
-
Q2: My compound is separating as an oil, not as crystals. How do I fix this "oiling out"?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or more commonly, when the saturated solution's temperature is higher than the melting point of the impure compound.[7] Given the high melting point of pure this compound (~293 °C), this is most likely due to significant impurities depressing the melting point.
Potential Causes & Solutions:
-
Cause 1: High Concentration of Impurities: Impurities can create a eutectic mixture with a lower melting point.
-
Solution A (Charcoal Treatment): If the impurities are colored or are high-molecular-weight byproducts, adding activated charcoal to the hot solution can help. Heat the solution with a small amount of charcoal for a few minutes, then perform a hot filtration to remove the charcoal before cooling.
-
Solution B (Re-dissolve and Dilute): Re-heat the solution until the oil fully re-dissolves. Add 10-20% more solvent to lower the saturation temperature. This ensures that when the compound does precipitate, the solution temperature is well below its melting point.[7]
-
-
Cause 2: Cooling Too Rapidly: Fast cooling can cause the solution to become highly supersaturated, favoring oil formation over orderly crystal lattice formation.
-
Solution: Insulate the flask (e.g., with paper towels or a cork ring) to slow the cooling process, allowing crystals more time to nucleate and grow properly.
-
Q3: My crystallization yielded very little product. How can I improve my recovery?
A low yield is a frustrating outcome. The key is to determine where the product was lost.
Potential Causes & Solutions:
-
Cause 1: Too Much Solvent: As in Q1, excessive solvent is the most common culprit, leaving a large amount of your product in the mother liquor.[7]
-
Solution: Collect the mother liquor (the filtrate after you collect your crystals) and reduce its volume by boiling. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Cause 2: Premature Crystallization During Hot Filtration: If you performed a hot filtration (e.g., to remove charcoal or insoluble impurities), the compound may have crystallized in the filter funnel.
-
Solution: Ensure your funnel and receiving flask are pre-heated (e.g., in an oven or with steam) before filtration. Use a fluted filter paper for a faster filtration rate. If crystallization occurs, you can try washing the funnel with a small amount of hot solvent.
-
-
Cause 3: Inefficient Final Filtration: Product may be lost during the final collection of the crystals.
-
Solution: Always wash the crystals in the filter funnel with a small amount of ice-cold solvent. Using warm or room-temperature solvent will dissolve some of your product.
-
Q4: The final crystals are discolored. How can I get a pure, white product?
Discoloration is a clear sign of persistent impurities.
Potential Causes & Solutions:
-
Cause 1: Colored Impurities: The starting material may contain colored byproducts.
-
Solution A (Activated Charcoal): As mentioned in Q2, activated charcoal is highly effective at adsorbing many colored organic impurities.
-
Solution B (Re-crystallization): The most reliable method is to perform a second crystallization. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process. Each successive crystallization will improve the purity.
-
-
Cause 2: Solvent Inclusion: Sometimes, solvent molecules can become trapped within the crystal lattice, affecting purity and appearance.
-
Solution: Ensure the crystals are thoroughly dried under a vacuum to remove all residual solvent. If the problem persists, trying a different crystallization solvent may be necessary.
-
Frequently Asked Questions (FAQs)
What is a good starting solvent for crystallizing this compound?
While specific solubility data is sparse, we can make an educated choice based on its structure. This compound is a polar, aromatic carboxylic acid.
-
Good Candidates for Single-Solvent Crystallization: Polar protic solvents like ethanol, methanol, or acetic acid are often good starting points for organic acids.
-
Candidates for Solvent/Anti-Solvent Systems: You can dissolve the compound in a polar solvent where it is soluble (like DMF or DMSO, especially if purity is low) and then add a non-polar anti-solvent like water or hexanes to induce precipitation.
A systematic approach is best: test the solubility of a few milligrams of your crude material in ~0.5 mL of different solvents at room temperature and with heating. An ideal solvent will show poor solubility at room temperature but good solubility when hot.
How does pH affect the crystallization of this compound?
As a carboxylic acid, its solubility is highly dependent on pH.[8]
-
In Acidic Conditions (low pH): The carboxylic acid group (-COOH) will be protonated. In this neutral form, the molecule is less polar and therefore less soluble in aqueous or highly polar solvents. Crystallization is typically favored at a pH below its pKa (~3.05).
-
In Basic Conditions (high pH): The carboxylic acid group will be deprotonated to form the carboxylate salt (-COO⁻). This salt is ionic and will be much more soluble in polar solvents like water.
This property can be used for purification. You can dissolve the crude acid in a dilute basic solution (e.g., aqueous sodium bicarbonate), filter out any insoluble impurities, and then re-precipitate the pure this compound by adding an acid (e.g., HCl) to lower the pH. This is technically a precipitation/crystallization, not a re-crystallization, as a chemical change occurs.[9]
Experimental Protocols & Visualizations
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen solvent, bring the mixture to a boil (using a hot plate and a condenser if the solvent is volatile). Continue adding the solvent in small portions until the solid is just dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.
-
(Optional) Hot Filtration: Pre-heat a second flask and a filter funnel. Filter the hot solution through a fluted filter paper to remove the charcoal or any other insoluble impurities.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
-
Analysis: Check the purity of the final product by measuring its melting point.
Diagram: Troubleshooting Crystallization Workflow
This diagram outlines the logical steps to take when your crystallization experiment is not proceeding as expected.
Caption: A workflow for troubleshooting common crystallization issues.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82571, this compound.
- Stenutz, R. (n.d.). quinoline-6-carboxylic acid.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Jee, S. (n.d.). Chemistry Crystallization.
- Kuhs, M., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC - NIH.
- Jones, H. P., Davey, R. J., & Cox, B. G. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B - ACS Publications.
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
- SIELC Technologies. (2018, May 16). This compound.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid.
Sources
- 1. longdom.org [longdom.org]
- 2. This compound | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 10349-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. quinoline-6-carboxylic acid [stenutz.eu]
- 6. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Troubleshooting "Oiling Out" During Carboxylic Acid Purification
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of "oiling out"—also known as liquid-liquid phase separation (LLPS)—encountered during the crystallization of carboxylic acids. Our goal is to provide you with the expertise and practical insights needed to overcome this purification hurdle and achieve high-purity crystalline products.
Understanding the "Oiling Out" Phenomenon
"Oiling out" is a phenomenon where a compound, instead of crystallizing as a solid from a supersaturated solution, separates as a liquid phase.[1] This oily, often viscous, layer is a solute-rich phase that can be detrimental to purification, as it tends to trap impurities and can solidify into an amorphous mass rather than a well-defined crystalline solid.[1][2] This guide will walk you through the causes of this issue and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of my carboxylic acid "oiling out" during crystallization?
A1: "Oiling out" is fundamentally a kinetic and thermodynamic issue. It typically occurs under conditions of high supersaturation, where the rate of phase separation into a liquid is faster than the rate of nucleation and crystal growth.[1] Several factors can contribute to this, particularly for carboxylic acids:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a level of supersaturation that is too high, pushing the system into an unstable zone where liquid-liquid phase separation is favored.[1][3]
-
Presence of Impurities: Impurities can depress the melting point of your carboxylic acid. If the melting point of the impure mixture is below the temperature of the solution when it becomes saturated, the compound will separate as a liquid.[2]
-
Low Melting Point of the Carboxylic Acid: Carboxylic acids with low melting points are inherently more prone to oiling out, as the solution may still be warmer than the compound's melting point when saturation is reached.
-
Solvent Choice: The interaction between the carboxylic acid and the solvent is critical. Solvents that are too "good" or too "poor," or solvent systems with significant polarity differences, can promote oiling out.[4] For instance, using a highly non-polar solvent like hexane for a polar carboxylic acid can sometimes lead to this issue.[4]
-
Strong Intermolecular Interactions: Carboxylic acids are capable of strong hydrogen bonding, often forming dimers.[5] The nature of these interactions in a given solvent can influence the crystallization behavior and potentially lead to the formation of a liquid phase instead of a solid lattice.
Troubleshooting Guide: A Step-by-Step Approach
When you encounter an "oiling out" event, a systematic approach can help you diagnose the cause and implement an effective solution.
Q2: My carboxylic acid has oiled out. What is my first step to recover my product?
A2: The immediate goal is to redissolve the oil and bring the system back to a single phase before attempting a more controlled crystallization.
Recovery Protocol:
-
Reheat the Solution: Gently warm the mixture until the oil completely redissolves into the solvent.
-
Add More 'Good' Solvent: Add a small amount of the primary (or "good") solvent to decrease the overall supersaturation.[2]
-
Re-evaluate Your Crystallization Strategy: Once you have a clear solution, do not simply repeat the same cooling procedure. Instead, proceed with one of the troubleshooting strategies outlined below.
Q3: How can I prevent oiling out from happening in the first place?
A3: Prevention is key. The following strategies focus on controlling the conditions that lead to oiling out.
-
Control the Rate of Supersaturation:
-
Slow Cooling: Avoid crash-cooling your solution in an ice bath. Allow the flask to cool slowly to room temperature, perhaps insulated with glass wool, before gradually cooling it further. This keeps the system in the metastable zone longer, favoring crystal growth over oiling.[6]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation. Adding the anti-solvent at a slightly elevated temperature can also be beneficial.[6]
-
-
Implement Seeding:
-
Seeding is a powerful technique to bypass the energy barrier of primary nucleation.[1] By providing a template for crystal growth, you can guide the crystallization process and prevent the formation of an oil.
Experimental Seeding Protocol:
-
Prepare a hot, saturated solution of your crude carboxylic acid.
-
Cool the solution slowly to a temperature where it is slightly supersaturated (just below the saturation point).
-
Add a small amount (1-5% by weight) of pure seed crystals of your carboxylic acid.[6]
-
Continue to cool the solution slowly to maximize crystal growth.
-
-
Optimize Your Solvent System:
-
The choice of solvent is crucial. An ideal solvent for recrystallization will dissolve the carboxylic acid when hot but have low solubility when cold.[7]
Solvent Selection Strategy for Carboxylic Acids:
-
Consult Solubility Data: If available, review solubility data for your carboxylic acid in various solvents.[8]
-
Small-Scale Testing: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).[4]
-
Consider Solvent Mixtures: Binary solvent systems (e.g., ethanol/water, toluene/hexane) are often effective for carboxylic acids.[9] Dissolve the acid in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.
-
| Solvent System | Polarity | Common Applications for Carboxylic Acids |
| Ethanol/Water | Polar | Good for many polar to moderately polar carboxylic acids.[4] |
| Toluene/Hexane | Non-polar | Suitable for less polar aromatic or long-chain carboxylic acids.[4] |
| Ethyl Acetate/Hexane | Intermediate | A versatile system for a wide range of carboxylic acids. |
| Acetic Acid/Water | Polar | Can be effective, but removal of acetic acid can be challenging.[9] |
-
Adjust the pH:
-
For water-soluble carboxylic acids, adjusting the pH can be a powerful purification tool. The carboxylate salt is typically much more soluble in water than the free acid.[10]
Acid-Base Purification Protocol:
-
Dissolve the crude carboxylic acid in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt.
-
Extract with an organic solvent (e.g., diethyl ether) to remove neutral impurities.
-
Slowly acidify the aqueous layer with an acid like HCl. The pure carboxylic acid will precipitate out as the solution becomes acidic. This controlled precipitation can prevent oiling out.[7][9]
-
Q4: I have a low-melting-point carboxylic acid that consistently oils out. What specific strategies should I employ?
A4: Low-melting-point compounds are particularly challenging. The key is to ensure that the solution temperature is below the melting point of your compound when crystallization begins.
-
Choose a Lower-Boiling Point Solvent: A solvent with a lower boiling point will naturally result in a cooler solution temperature during the crystallization process, reducing the likelihood of oiling out.[11]
-
Use a Higher Dilution: Working with a more dilute solution means that it will reach its saturation point at a lower temperature.
-
Seeding is Critical: For low-melting-point compounds, seeding is often the most effective strategy to induce crystallization at a temperature below the melting point.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting "oiling out" issues during the purification of your carboxylic acid.
Caption: Troubleshooting workflow for addressing "oiling out" events.
References
- Purification of carboxylic acids by complexation with selective solvents.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Liquid-liquid phase separation and morphology of internally mixed dicarboxylic acids/ammonium sulfate/water particles.
- The Role of Hydrogen Bonding in Co-crystals. IntechOpen. [Link]
- Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI. [Link]
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystalliz
- Carboxylic acid purification and crystallization process.
- IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. I. Alkanoic Acids. AIP Publishing. [Link]
- General procedures for the purification of Carboxylic acids. LookChem. [Link]
- Liquid-liquid phase separation and morphology of internally mixed dicarboxylic acids/ammonium sulfate/water particles.
- Liquid-liquid phase separation and morphology of internally mixed dicarboxylic acids/ammonium sulfate/water particles. Atmospheric Chemistry and Physics. [Link]
- Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Troubleshooting. Chemistry LibreTexts. [Link]
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
- Solubility of Various Carboxylic Acids and Corresponding Sodium Salts...
- Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]
- Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
- Solvent design for crystallization of carboxylic acids.
- Oiling Out in Crystalliz
- Acidic Oil Causes Problems…The How, the Why and the Action. EA Technology. [Link]
- Purification: How To. University of Rochester, Department of Chemistry. [Link]
- Study on the Oiling-out and Crystallization for the Purification of Idebenone.
- Recrystallization and Melting Point Analysis. YouTube. [Link]
- Application of a ternary phase diagram to the liquid-liquid extraction of ethanoic acid using ethyl ethano
- Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Structures of carboxylic acids reported in liquid-liquid extraction literature.
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Technical Support Center: Optimizing Reaction Conditions for 6-Quinolinecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-Quinolinecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
Q1: Which is the most direct synthetic route for this compound?
The choice of synthetic route is primarily dictated by the availability and cost of starting materials. For the specific synthesis of this compound, the Doebner reaction is one of the most direct and commonly employed methods.[1] This three-component reaction utilizes an aromatic amine (p-aminobenzoic acid), an aldehyde, and pyruvic acid to directly yield the desired quinoline-4-carboxylic acid derivative.[2][3]
Other classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are powerful for generating the quinoline core, but may require starting materials that are less direct for achieving the 6-carboxy substitution pattern.[4][5][6]
-
Doebner Reaction: Ideal for this target, as it builds the quinoline ring while incorporating the carboxylic acid moiety from pyruvic acid.[1]
-
Skraup/Doebner-von Miller Reaction: These reactions use an aniline with glycerol or an α,β-unsaturated carbonyl compound.[7][8] Using p-aminobenzoic acid can work, but the highly acidic and oxidative conditions can be harsh and lead to side reactions or decarboxylation.
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] This would require a pre-functionalized and potentially less accessible starting material like 4-amino-3-formylbenzoic acid.
Q2: What are the most critical parameters to control during the synthesis?
Optimizing the synthesis of this compound requires careful control over several key parameters:
-
Catalyst Choice: The reaction is typically catalyzed by Brønsted or Lewis acids.[7][11] The choice and concentration of the acid can dramatically affect reaction rate and the formation of byproducts. Modern approaches have explored ionic liquids and solid acid catalysts for greener and more efficient reactions.[12][13]
-
Temperature: Quinoline syntheses like the Doebner and Skraup reactions are often exothermic.[14] Insufficient temperature can lead to an incomplete reaction, while excessive heat can promote polymerization and tar formation, significantly reducing the yield.[15]
-
Reaction Time: Monitoring the reaction is crucial. Insufficient time leads to low conversion, while prolonged heating, even at the optimal temperature, can increase byproduct formation.
-
Purity of Reagents: The purity of the starting aniline, aldehyde, and pyruvic acid is paramount. Impurities can interfere with the reaction and complicate the purification process.
Q3: How should I monitor the reaction's progress effectively?
The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: A quick and effective way to qualitatively track the consumption of starting materials (e.g., p-aminobenzoic acid) and the formation of the product. A co-spot of the starting material and the reaction mixture on the same plate is recommended for accurate comparison.
-
HPLC: Provides quantitative data on the conversion of reactants and the formation of the product and any major byproducts. This is particularly useful during optimization studies.
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.
Problem: Low or No Yield of the Desired Product
Potential Causes & Solutions
-
Cause 1: Ineffective Catalysis. The chosen acid catalyst may not be strong enough, or it may be deactivated. The Doebner reaction, for instance, can be sensitive to the catalyst used, especially with electron-deficient anilines.[3][11]
-
Cause 2: Sub-optimal Reaction Temperature. The activation energy for the cyclization step may not have been reached, or excessive heat may have degraded the product.
-
Solution: Perform temperature optimization studies. Start at a moderate temperature (e.g., 80 °C) and gradually increase it, while monitoring the reaction by TLC/HPLC. Microwave-assisted synthesis can be an excellent alternative, often providing higher yields in significantly shorter reaction times by allowing for precise temperature control above the solvent's boiling point.[15][17]
-
-
Cause 3: Incorrect Solvent. The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.
Problem: Significant Tar or Polymer Formation
Potential Causes & Solutions
-
Cause 1: Highly Exothermic and Uncontrolled Reaction. The initial condensation and cyclization steps in reactions like the Skraup and Doebner-von Miller are notoriously exothermic.[5][14] Uncontrolled temperature spikes lead to polymerization of the unsaturated intermediates.
-
Solution 1 (Procedural Control): Ensure vigorous stirring and adequate heat dissipation. Add the acid catalyst slowly and in portions, preferably in an ice bath to manage the initial exotherm.
-
Solution 2 (Reaction Moderator): In Skraup-type syntheses, ferrous sulfate (FeSO₄) is often added to moderate the reaction's intensity.[14]
-
-
Cause 2: Overly Aggressive Acid Concentration. Too much strong acid can accelerate polymerization pathways.
-
Solution: Reduce the catalyst loading. Perform a catalyst concentration screen to find the optimal balance between reaction rate and byproduct formation.
-
Problem: Difficulty in Product Isolation and Purification
Potential Causes & Solutions
-
Cause 1: Product is Contaminated with Tarry Byproducts. The presence of tar makes extraction and crystallization challenging.
-
Solution: First, try to minimize tar formation using the steps above. For purification, after the reaction is complete, carefully neutralize the acid and remove the solvent. Attempt to triturate the crude solid with a non-polar solvent (e.g., hexane or cyclohexane) to wash away some organic impurities before proceeding with more rigorous purification.[18]
-
-
Cause 2: Inefficient Extraction. The carboxylic acid functional group gives the product pH-dependent solubility.
-
Solution (Acid-Base Extraction): This is the most powerful technique for purifying carboxylic acids.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with a basic aqueous solution (e.g., 1M NaHCO₃ or Na₂CO₃). The this compound will deprotonate and move into the aqueous layer, leaving neutral organic impurities behind.
-
Wash the basic aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~4-5. The pure product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[19]
-
-
Section 3: Optimized Experimental Protocol
The following protocol describes an optimized Doebner reaction for the synthesis of this compound, incorporating insights for improved efficiency and yield.
Protocol: One-Pot Doebner Synthesis of this compound
This method is adapted from modern procedures utilizing efficient catalysts.[16]
Reagents & Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
p-Phthalaldehyde (PDA)
-
Pyruvic Acid
-
Sulfamic Acid (catalyst)
-
Solvents: 1,4-Dioxane, n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, combine p-aminobenzoic acid (0.45 mmol), the desired aldehyde (e.g., benzaldehyde, 0.3 mmol), and a 1:4 (v/v) solution of 1,4-dioxane/n-butanol (5 mL).
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Addition of Reagents: Add pyruvic acid (0.9 mmol) followed by the sulfamic acid catalyst (1 mol%).
-
Heating: Heat the mixture to 110 °C under reflux with vigorous stirring for 8 hours. Monitor the reaction progress periodically using TLC (e.g., with a 7:3 ethyl acetate:hexane eluent).
-
Cooling & Isolation: Once the reaction is complete (starting material consumed), cool the flask to room temperature. The product may begin to precipitate.
-
Purification:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid sequentially with water and then tetrahydrofuran (THF) to remove unreacted starting materials and soluble byproducts.
-
For higher purity, perform Soxhlet extraction using acetone and THF, or utilize the acid-base extraction method described in the troubleshooting section.
-
Dry the final product, a yellow powder, under vacuum at 60 °C. An isolated yield of over 50% can be expected with this method.[16]
-
Data Summary: Influence of Reaction Parameters
The choice of catalyst and conditions significantly impacts quinoline synthesis. The table below summarizes typical parameters for various classical methods.
| Synthesis Method | Key Reagents | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | HCl, H₂SO₄ | 100 - 140 | 3 - 12 | 42 - 89 | [14] |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄ | 100 - 150 | 3 - 7 | 60 - 91 | [5] |
| Friedländer Synthesis | o-Aminobenzaldehyde, Carbonyl | Acid or Base | 150 - 220 | 3 - 6 | 77 - 95 | [14] |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | None (Thermal) | >250 | 0.2 - 1 | >95 (Microwave) | [15][18] |
Section 4: Visualization of Workflow & Mechanism
Understanding the reaction mechanism and having a logical troubleshooting plan are critical for success. The following diagrams illustrate these concepts.
General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues during synthesis.
Caption: A logical workflow for troubleshooting quinoline synthesis experiments.
Simplified Doebner Reaction Mechanism
This diagram outlines the key steps in the formation of the quinoline ring via the Doebner reaction, explaining the chemical transformations involved.
Caption: Key mechanistic steps of the Doebner reaction for quinoline synthesis.
References
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- PrepChem.com. (n.d.). Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid.
- Der Pharma Chemica. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid.
- ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Benchchem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
- Wikipedia. (n.d.). Friedländer synthesis.
- Benchchem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
- NIH PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- NIH PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Benchchem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ablelab.eu [ablelab.eu]
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- 19. prepchem.com [prepchem.com]
Technical Support Center: Navigating the Purification Challenges of Polar Quinoline Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar quinoline derivatives. The unique physicochemical properties of these compounds, particularly the presence of the basic nitrogen atom and polar functional groups, often introduce significant hurdles during purification. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome these challenges, ensuring the integrity and purity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common issues encountered during the purification of polar quinoline derivatives.
Q1: Why does my polar quinoline derivative show little to no retention on a C18 HPLC column?
A: This is a frequent issue with polar compounds in reversed-phase (RP) chromatography. Your compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase, causing it to elute quickly, often with the solvent front.[1] Strategies to enhance retention include increasing the polarity of the mobile phase or switching to a more suitable chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Q2: My quinoline derivative is streaking badly on a silica gel TLC plate. What is the primary cause and the quickest fix?
A: Streaking is commonly caused by the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[2][3] The most effective and immediate solution is to add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃), to your eluent.[3] This neutralizes the acidic sites on the silica, minimizing these strong interactions.
Q3: I suspect my polar quinoline derivative is decomposing during flash chromatography on silica gel. What are my options?
A: The acidic nature of standard silica gel can indeed cause the degradation of sensitive quinoline derivatives.[1][2] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a base like triethylamine.[1][3] Alternatively, consider using a less acidic stationary phase such as neutral or basic alumina.[2][3]
Q4: I'm struggling to crystallize my polar quinoline derivative; it keeps "oiling out." What should I do?
A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the compound is too soluble in the chosen solvent or if the solution is cooled too quickly. Try using a solvent system where your compound has lower solubility at room temperature. A good strategy is to dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until you see persistent turbidity.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for complex purification challenges.
Guide 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Polar quinoline derivatives can be notoriously difficult to retain and achieve good peak shape in RP-HPLC. Here’s how to troubleshoot common problems.
Issue 1: Poor Retention and Early Elution
-
Q: My polar quinoline compound elutes in the solvent front on a C18 column, even with a highly aqueous mobile phase. How can I improve retention?
A: When your compound is too polar for a standard C18 column, you have several effective options:
-
Switch to a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and improved retention for polar analytes.[1]
-
Employ Ion-Pairing Chromatography: For ionizable quinoline derivatives, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[1] These reagents form a neutral ion-pair with your charged compound, increasing its hydrophobicity and affinity for the stationary phase.[1]
-
Transition to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to RP-HPLC.[1] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, which is the weak solvent.
-
Issue 2: Significant Peak Tailing
-
Q: I am observing severe peak tailing for my basic quinoline derivative. What are the causes and how can I achieve symmetrical peaks?
A: Peak tailing for basic compounds like quinolines is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[1] Here’s a systematic approach to address this:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[1] For basic quinolines, operating at a low pH (e.g., 2.5-4) will protonate the quinoline nitrogen. This protonated form is often more soluble and less likely to interact with the silanol groups, which are also protonated and thus less interactive at low pH.[1]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, leading to improved peak shape.[1]
-
Employ a Highly Deactivated, End-Capped Column: Modern HPLC columns often feature advanced end-capping to minimize the number of accessible silanol groups. Using one of these columns is highly recommended for basic compounds.[1]
-
Workflow for Selecting the Right HPLC Method
Caption: A decision tree for selecting and optimizing an HPLC method for polar quinoline derivatives.
Guide 2: Normal-Phase (Silica Gel) Chromatography
While seemingly straightforward, silica gel chromatography presents unique challenges for polar, basic quinolines.
Issue 1: Compound Degradation on the Column
-
Q: My TLC analysis looks clean, but after flash chromatography, I see new, unwanted spots, and my yield is low. How can I prevent degradation on silica?
A: The acidic nature of silica gel is a common culprit for the degradation of sensitive compounds.[1][2] Here are proven strategies to mitigate this:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-3% triethylamine.[1] This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase. Alumina (neutral or basic) is an excellent alternative for basic compounds.[2][3] Diol or amine-bonded silica phases are also viable options.[1]
-
Minimize Contact Time: Use flash chromatography with sufficient pressure to reduce the time your compound spends on the column.[2]
-
Issue 2: Co-elution with Polar Impurities
-
Q: My polar quinoline derivative is co-eluting with a similarly polar impurity. How can I improve the separation?
A: Achieving selectivity between compounds of similar polarity can be challenging. Here’s how to approach this:
-
Systematic Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Don't just vary the ratio of your solvents; try different solvent classes. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system.
-
Gradient Elution: Employing a solvent gradient during flash chromatography can significantly improve separation.[1] Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your compound of interest, leaving more polar impurities behind.[1]
-
Consider an Alternative Technique: If chromatographic separation is proving difficult, consider other purification methods like crystallization or extraction if the properties of your compound and impurities allow.
-
Experimental Protocol: Deactivation of a Silica Gel Column
-
Column Packing: Dry pack or prepare a slurry of the silica gel in your initial, non-polar eluent and pack your column as usual.
-
Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.
-
Deactivation: Flush the packed column with 2-3 column volumes of the deactivating solvent.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system.
Guide 3: Crystallization
Crystallization can be a powerful purification technique, but inducing polar quinoline derivatives to form a well-ordered crystal lattice can be tricky.
Issue 1: Failure to Crystallize
-
Q: My purified polar quinoline derivative is a persistent oil, and I cannot get it to crystallize from any single solvent. What techniques can I use to induce crystallization?
A: The inability to crystallize is often due to high solubility or the presence of impurities that inhibit crystal lattice formation.[4] Here are some methods to try:
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid.[4] Gentle warming to redissolve, followed by slow cooling, can often yield crystals.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.[4]
-
Seeding: If you have a tiny amount of solid material, add a single seed crystal to the supersaturated solution to initiate crystal growth.[4]
-
-
Salt Formation: Consider forming a salt of your basic quinoline derivative. For example, reacting it with an acid like HCl or picric acid can produce a salt with very different crystallization properties.[3] The pure quinoline can then be regenerated after purification of the salt.[3]
-
Table 1: Troubleshooting Crystallization Issues
| Issue | Potential Cause | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated. | Slowly evaporate the solvent; add an anti-solvent. |
| Lack of nucleation sites. | Scratch the flask; add a seed crystal.[4] | |
| "Oiling Out" | Compound is too soluble; cooling is too rapid. | Use a different solvent system; allow for slow cooling.[4] |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent for dissolution. |
| Crystals are still soluble at low temperatures. | Ensure the solution is thoroughly cooled before filtration. |
Part 3: Advanced Strategies and Methodologies
For particularly challenging separations, more advanced techniques may be necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Q: What is HILIC, and when is it the right choice for my polar quinoline derivative?
A: HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica or an amide-based phase) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[1] It is an ideal choice when your polar quinoline derivative is not retained in reversed-phase chromatography.
Key Parameters to Optimize in HILIC:
-
Organic Solvent Concentration: In HILIC, the organic solvent (typically acetonitrile) is the weak solvent. Increasing its concentration leads to increased retention.[1]
-
Buffer Concentration: The ionic strength of the buffer can influence retention. A good starting point is 10 mM.[1]
-
Mobile Phase pH: The pH affects the charge state of both your compound and the stationary phase, thereby influencing retention.[1]
Experimental Protocol: Generic HILIC Method for a Polar Quinoline Derivative
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95-100%) and hold for 1-2 minutes.
-
Run a linear gradient to increase the percentage of Mobile Phase B over 5-10 minutes.
-
Hold at a high percentage of Mobile Phase B to wash the column.
-
Return to the initial conditions and equilibrate the column for several minutes before the next injection.
-
-
Injection Solvent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions (i.e., high organic content) to ensure good peak shape.[1]
Visualization of Factors Affecting Peak Tailing in Chromatography
Caption: A diagram illustrating the causes of peak tailing and their respective solutions.
References
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
- Technical Support Center: Purification of Quinoline Deriv
- Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Deriv
- Technical Support Center: Overcoming Quinoline Deriv
- Method for extracting quinoline
- Technical Support Center: Recrystallization of 6-Bromoquinoline Deriv
Sources
Technical Support Center: Purification of Crude 6-Quinolinecarboxylic Acid
Welcome to the Technical Support Center for the purification of 6-Quinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve high-purity this compound for your research and development needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.
Q1: My isolated this compound is a beige or brown powder, not the expected white crystalline solid. What is causing the discoloration and how can I fix it?
A1: Discoloration in your crude this compound is typically due to the presence of colored impurities. These can arise from several sources depending on the synthetic route used.[1]
-
Common Culprits:
-
Oxidation Byproducts: If you are synthesizing this compound via the oxidation of 6-methylquinoline, polymeric or other colored byproducts can form, especially if the reaction is overheated or reaction times are extended.[2]
-
Starting Material Impurities: Impurities present in the starting materials can carry through the synthesis and contribute to the discoloration of the final product.
-
Residual Solvents or Reagents: Inadequate removal of certain high-boiling solvents or reagents can also lead to a discolored product.
-
-
Troubleshooting and Solutions:
-
Recrystallization with Activated Carbon: The most effective method to remove colored impurities is recrystallization with the addition of activated carbon (charcoal). The porous structure of activated carbon adsorbs large, colored molecules.
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution and continue to heat for a few minutes. Perform a hot filtration to remove the carbon, then allow the filtrate to cool slowly to induce crystallization.
-
-
Solvent Selection: Ensure you are using an appropriate recrystallization solvent. For this compound, solvents like ethanol, methanol, or a mixture of dimethylformamide (DMF) and water can be effective.[3]
-
Acid-Base Extraction: An acid-base extraction can help remove neutral and basic colored impurities. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base to form the water-soluble carboxylate salt. The colored impurities may remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.[4][5]
-
Q2: My final yield of this compound is significantly lower than expected after purification. What are the potential reasons and how can I improve my recovery?
A2: Low yield is a common issue in purification processes and can be attributed to several factors.[6]
-
Potential Causes:
-
Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[7]
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose a substantial amount of material on the filter paper.[1]
-
Incomplete Precipitation: During acid-base extraction, if the pH is not sufficiently acidic during the precipitation step, your product will remain dissolved in the aqueous solution. The pKa of a carboxylic acid is a key parameter to consider here.[3]
-
Multiple Transfers: Each transfer of the product from one vessel to another can result in mechanical losses.
-
-
Strategies for Yield Improvement:
-
Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat your filtration funnel and receiving flask with hot solvent before performing a hot filtration.[1]
-
Optimize pH for Precipitation: When precipitating the carboxylic acid from its salt solution, ensure the pH is well below the pKa of the carboxylic acid (for this compound, the predicted pKa is around 3.05).[2] Use a pH meter or pH paper to confirm a pH of 1-2.
-
Rinse Glassware: Rinse all glassware used for transfers with a small amount of the mother liquor or cold solvent to recover any adhering product.
-
Q3: After recrystallization, my this compound "oils out" instead of forming crystals. What is happening and what should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[8]
-
Underlying Reasons:
-
High Impurity Levels: A high concentration of impurities can depress the melting point of your compound, making it more likely to oil out.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
-
Corrective Actions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the elevated temperature.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Change Solvent System: If the problem persists, consider a different recrystallization solvent or a solvent mixture. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[9]
-
Scratching the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on your synthetic method.
-
From Oxidation of 6-Methylquinoline:
-
Unreacted 6-Methylquinoline: The starting material may not have fully reacted.
-
6-Quinolinecarboxaldehyde: Incomplete oxidation can lead to the formation of the corresponding aldehyde.
-
Over-oxidation Products: In some cases, harsh oxidation conditions can lead to degradation of the quinoline ring.
-
-
From Skraup or Doebner-von Miller Synthesis:
-
Unreacted Anilines and Carbonyl Compounds: The starting materials for these reactions may be present in the crude product.[10]
-
Polymeric Byproducts: These reactions can sometimes produce tar-like polymeric materials.[11]
-
Regioisomers: Depending on the substituted aniline used, you may get a mixture of isomeric quinoline carboxylic acids.
-
Q2: Which purification method is best for my crude this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of your experiment.
-
Recrystallization: This is often the most straightforward and effective method for purifying solid organic compounds like this compound, especially for removing small amounts of impurities.[7]
-
Acid-Base Extraction: This technique is particularly useful for separating acidic compounds like this compound from neutral or basic impurities.[12] It is a highly effective preliminary purification step.
-
Column Chromatography: For separating mixtures of compounds with similar polarities, such as regioisomers, column chromatography is the most powerful technique.[13] However, it can be more time-consuming and require larger volumes of solvent.
Q3: How can I assess the purity of my final this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive and quantitative method for determining the purity of your compound and detecting any remaining impurities.[14][15] A reversed-phase C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and can also be used to estimate purity by comparing the integration of your product's signals to those of any impurities.[16][17]
-
Melting Point: A sharp melting point close to the literature value (around 291-296 °C) is a good indicator of high purity.[18] A broad melting range suggests the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of crude this compound.
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., ethanol, methanol, or a DMF/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Acid-Base Extraction for Purification
This protocol is effective for removing neutral or basic impurities from crude this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to potentially identify the impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (pH 1-2). The purified this compound will precipitate out.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Caption: Decision workflow for purifying crude this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- LibreTexts Chemistry. (2022). Acid-Base Extraction. [Link]
- LookChem. (n.d.).
- University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
- SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
- University of California, Riverside. (n.d.).
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
- University of York. (n.d.).
- University of Rochester. (n.d.).
- Teledyne ISCO. (2012).
- MDPI. (2022).
- National Center for Biotechnology Information. (n.d.). This compound.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Skraup reaction. [Link]
- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
- ResearchGate. (2018). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 10349-57-2 [m.chemicalbook.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. This compound | SIELC Technologies [sielc.com]
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- 18. chemimpex.com [chemimpex.com]
Technical Support Center: 6-Quinolinecarboxylic Acid Solution Stability
Welcome to the technical support center for 6-Quinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.
Q1: My this compound solution has turned yellow or brown. What does this mean, and is it still usable?
A1: Discoloration, typically progressing from yellow to brown, is a common and clear indicator of the degradation of quinoline compounds.[1] This change is most often caused by oxidation or exposure to light (photodegradation).[1] The formation of these colored byproducts signifies that the chemical integrity of your this compound has been compromised.
Causality: The quinoline ring is susceptible to oxidative processes and photochemical reactions, which can open the ring or introduce chromophoric groups, leading to the observed color change.
Recommendation:
-
Do not use discolored solutions for sensitive applications. The presence of degradation products can lead to inaccurate and unreliable results.
-
Prepare fresh solutions for your experiments, ensuring you follow best practices for storage (see FAQs below).
-
If you must use an older solution, it should be re-qualified by an appropriate analytical method (e.g., HPLC) to confirm its purity and concentration.
Q2: I'm observing a progressive loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my this compound stock solution?
A2: Yes, absolutely. A decline in potency and inconsistent assay results are classic symptoms of compound degradation.[1] this compound, like many quinoline derivatives, can be unstable in solution, and its degradation is influenced by several factors, including pH, temperature, and light exposure.[1]
Causality: Chemical degradation reduces the concentration of the active parent compound, leading to diminished biological or chemical activity. Even a small percentage of degradation can significantly impact assay results, especially in highly sensitive systems.
Recommendation:
-
Always prepare fresh working solutions from a solid or a recently prepared, properly stored concentrated stock for each experiment.[1]
-
Validate the stability of your stock solutions under your specific storage conditions (solvent, concentration, temperature). A simple time-course experiment analyzed by HPLC can determine the rate of degradation.
-
Avoid repeated freeze-thaw cycles with frozen stock solutions, as this can accelerate degradation for some compounds.[1]
Q3: My compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability?
A3: Precipitation indicates that the compound's solubility limit has been exceeded in that specific solvent system. This compound is described as practically insoluble in water.[2][3] Its solubility is highly dependent on pH.
Causality: As a carboxylic acid, this compound's solubility in aqueous media is pH-dependent. At low pH, it exists in its neutral, less soluble form. As the pH increases above its pKa (~3.05), it deprotonates to form the more soluble carboxylate salt.[2][3]
Recommendation:
-
Adjust the pH: Carefully increase the pH of your buffered solution to enhance solubility. Most quinoline compounds are stable in a pH range of 4 to 8.[4][5] Perform small-scale tests to find the optimal pH that maintains both solubility and stability.
-
Use a Co-solvent: For stock solutions, consider using an organic solvent like DMSO before diluting into your aqueous buffer.[6] However, always be mindful of the final solvent concentration in your assay, as it may have its own biological effects.
-
Prepare solutions at the required concentration: Avoid creating supersaturated solutions that are prone to precipitation over time.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing stability issues with your this compound solutions.
Caption: Troubleshooting flowchart for this compound stability.
Frequently Asked Questions (FAQs)
What are the primary factors that degrade this compound in solution?
The main factors affecting the stability of quinoline compounds are:
-
pH: Both acidic and basic conditions can accelerate hydrolysis and other degradation pathways.[1] The stability of carboxylic acids is often lowest at pH extremes.[4]
-
Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or ambient light.[1] Photodegradation can lead to the formation of various byproducts.[1]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][7]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxygen and trace metal ions.[1]
What are the recommended storage conditions for this compound solutions?
To maximize the shelf-life of your solutions, adhere to the following guidelines.
| Parameter | Solid Compound | Stock Solution (in Organic Solvent) | Aqueous Working Solution |
| Temperature | Room Temperature[8][9] or Refrigerated (0-8°C)[10] | -20°C or -80°C for long-term storage[1] | 2-8°C (short-term) or prepare fresh |
| Light | Store in a dark place[11] | Use amber or foil-wrapped vials | Protect from light during experiments |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[8] | Purge vial headspace with inert gas before sealing | N/A (prepare fresh) |
| Container | Tightly sealed container[11][12] | Tightly sealed vials with PTFE-lined caps | Sterile, appropriate labware |
How can I proactively prevent or minimize degradation?
-
pH Control: Use well-chosen buffers to maintain the pH in a stable range, typically between 4 and 8.[4][5] The optimal pH should be determined experimentally for your specific application.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Use of Antioxidants: For applications where it is permissible, adding an antioxidant (e.g., ascorbic acid, BHT) can prevent oxidative degradation.[1]
-
Use of Chelating Agents: Adding a chelating agent like EDTA can sequester metal ions that may catalyze oxidative reactions.[1]
-
Inert Atmosphere: For long-term storage of sensitive stock solutions, purging the vial with an inert gas (argon or nitrogen) can displace oxygen and prevent oxidation.
Technical Protocol: Forced Degradation Study
To understand the intrinsic stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[13][14] This involves intentionally exposing the compound to stress conditions to generate potential degradation products.[15][16]
Objective
To identify the degradation pathways and products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).[13]
Materials
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate)
-
HPLC system with a UV/PDA detector
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a small amount of DMSO diluted with water).
-
Set Up Stress Conditions: For each condition, set up a sample and a control (stored at 2-8°C, protected from light). Aim for 5-20% degradation.[17]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 60°C.
-
Solid: Place solid compound in an oven at 105°C.
-
-
Photostability: Expose the solution in a chemically inert, transparent container to a light source that meets ICH Q1B guidelines (e.g., option 1 or 2). Include a dark control wrapped in foil.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). The exact times may need to be adjusted based on the lability of the compound.
-
Sample Processing:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, controls, and a reference standard using a validated stability-indicating HPLC method. The method must be able to separate the parent peak from all degradation products.
-
Use a PDA detector to check for peak purity and identify the emergence of new peaks.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times of the degradation products.
-
Assess the mass balance to ensure all major degradation products are accounted for. This helps validate the analytical method.[18]
-
By following this guide, you can better control the stability of your this compound solutions, leading to more reliable and reproducible research outcomes.
References
- Uchida, H., et al. Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid. ResearchGate. 2003.
- Tashiro, K., et al. Quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase involved in the conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. strain UK21. ResearchGate. 2016.
- Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. 2012.
- T., Khushbu A., et al. development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. 2016.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Shinde, S.L., et al. Forced Degradation Studies. MedCrave online. 2016.
- IIP Series. CHEMICAL STABILITY OF DRUGS.
- Gampfer, J., et al. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 2014.
- Han, J., et al. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. NIH National Library of Medicine. 2022.
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996.
- Slideshare. Factors affecting stability of drugs. 2017.
- Patel, R., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. 2023.
- PCCA. Factors That Affect the Stability of Compounded Medications. The PCCA Blog. 2022.
- Beilstein Journal of Organic Chemistry. Quinoline based receptor in fluorometric discrimination of carboxylic acids. 2008.
- MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. 2022.
- PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. 1978.
- ChemBK. Quinoline-6-carboxylic acid. 2024.
- YouTube. Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. 2012.
- NIH National Library of Medicine. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. 2022.
Sources
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- 4. iipseries.org [iipseries.org]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. 10349-57-2|Quinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. Quinoline-6-carboxylic acid | 10349-57-2 [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline Probes
Welcome to the technical support center for quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of their quinoline probes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established photophysical principles.
I. Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive about working with quinoline fluorescent probes.
Q1: My quinoline probe has a very low fluorescence signal. What are the likely causes?
A1: Low fluorescence intensity is a frequent issue that can stem from several factors. These can be broadly categorized into issues with the probe itself, the experimental conditions, or the presence of quenching agents.[1] Key factors include:
-
Compound Integrity: Degradation of the probe due to improper storage (e.g., exposure to light or high temperatures).
-
Solvent Choice: The polarity of the solvent significantly impacts the fluorescence quantum yield of quinoline derivatives.[1][2][3]
-
pH of the Solution: The protonation state of the quinoline nitrogen atom is critical and can dramatically alter fluorescence.[1][4][5]
-
Presence of Quenchers: Contaminants in your sample or components of your buffer system (e.g., halide ions, dissolved oxygen) can quench fluorescence.[6][7]
-
Concentration Effects: At high concentrations, you may observe self-quenching or aggregation-caused quenching (ACQ).[1][8]
Q2: Why does the fluorescence of my quinoline probe decrease over time during my experiment?
A2: This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[8] To mitigate photobleaching:
-
Reduce the intensity of the excitation light source.
-
Decrease the exposure time or use intermittent imaging instead of continuous measurement.
-
Incorporate a commercially available anti-photobleaching agent into your buffer system, if it is compatible with your assay.[6]
Q3: I'm observing inconsistent fluorescence intensity between replicates. What could be the cause?
A3: High variability in fluorescence measurements often points to inconsistencies in the experimental setup or the probe's behavior in your specific medium.[6] Consider the following:
-
Pipetting Accuracy: Ensure accurate and consistent preparation of your probe concentrations.
-
Temperature Fluctuations: Fluorescence is temperature-sensitive. Higher temperatures typically decrease fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.[8]
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher.[6][7] De-gassing your buffers can often lead to more reproducible results.
-
Probe Aggregation: At higher concentrations, quinoline probes can aggregate, leading to quenching.[8]
II. Troubleshooting Guide: Low Fluorescence Quantum Yield
This section provides a more in-depth guide to diagnosing and resolving issues related to low quantum yield in your quinoline probe experiments.
Problem 1: Inherently Low Quantum Yield of the Quinoline Scaffold
Causality: Quinoline and many of its simple derivatives are known to be weakly fluorescent. This is due to the presence of non-bonding electrons on the nitrogen atom, which can lead to efficient intersystem crossing from the excited singlet state (S1) to the triplet state (T1), a non-radiative decay pathway that competes with fluorescence.[5]
Solutions:
-
Structural Modification: The rational design of quinoline probes is key to enhancing their quantum yield.
-
Introduce Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and hydroxyl (-OH) groups can significantly increase fluorescence.[9][10] These groups increase the electron density of the aromatic system, often raising the energy of the n-π* transition and favoring the fluorescent π-π* transition.
-
Restrict Molecular Rotation: Introducing bulky groups or creating a more rigid, planar structure can decrease non-radiative decay from molecular vibrations and rotations, thereby enhancing fluorescence.[11]
-
-
Protonation: Protonating the nitrogen atom of the quinoline ring with a strong acid can dramatically enhance fluorescence. This is because protonation lowers the energy of the n-orbital, increasing the energy gap between the n-π* and π-π* excited states and reducing the probability of intersystem crossing.[4][5] A significant increase in fluorescence intensity is often observed with strong acids.[4]
Problem 2: Environmental and Quenching Effects
Causality: The immediate chemical environment of the quinoline probe plays a crucial role in its fluorescence quantum yield. Various substances can act as quenchers, providing non-radiative pathways for the excited state to return to the ground state.
Solutions:
-
Solvent Selection:
-
Polarity: The effect of solvent polarity is complex and probe-dependent. Some quinoline derivatives show higher quantum yields in non-polar solvents, while others are more fluorescent in polar or protic solvents.[2][3] For instance, in protic solvents like water, hydrogen bonding to the quinoline nitrogen can stabilize the π-π* state and increase the energy of the n-π* state, leading to enhanced fluorescence.[12] It is crucial to test a range of solvents to find the optimal environment for your specific probe.
-
Halogenated Solvents: Be cautious with halogenated solvents (e.g., dichloromethane, chloroform). While some studies show fluorescence enhancement, others report quenching due to increased intersystem crossing.[13]
-
-
Identification and Removal of Quenchers:
-
Common Quenchers: Halide ions (especially I⁻ and Br⁻), molecular oxygen, and certain metal ions (e.g., Cu²⁺, Co²⁺) are common quenchers of quinoline fluorescence.[6][7][14] The chloride ion is a well-known quencher for quinine, a related compound.[7][15]
-
Troubleshooting Steps:
-
De-gas Buffers: To remove dissolved oxygen, sparge your buffers with an inert gas like nitrogen or argon.[6]
-
Check Buffer Composition: Avoid buffers with high concentrations of halide ions if possible.
-
Use Chelating Agents: If you suspect metal ion contamination (and it's not your analyte of interest), add a chelating agent like EDTA to your solution.[6]
-
-
Problem 3: Concentration-Dependent Effects
Causality: The concentration of the quinoline probe itself can influence its fluorescence quantum yield.
Solutions:
-
Aggregation-Caused Quenching (ACQ):
-
Mechanism: Many planar aromatic molecules, including quinolines, tend to form non-fluorescent aggregates (dimers or oligomers) at high concentrations. This is a form of static quenching.[8]
-
Troubleshooting:
-
Perform a concentration-dependent study. If fluorescence intensity does not increase linearly with concentration and plateaus or decreases, ACQ is likely occurring.
-
Work at lower probe concentrations.
-
Consider adding a small amount of a non-ionic surfactant (e.g., Triton X-100) to disrupt aggregation, provided it doesn't interfere with your assay.[6]
-
-
-
Inner Filter Effect:
-
Mechanism: At high concentrations, the excitation light can be significantly absorbed by the solution before it reaches the center of the cuvette where fluorescence is measured. Similarly, emitted light can be reabsorbed by other probe molecules. This is not true quenching but an artifact that leads to a lower measured fluorescence intensity.
-
Troubleshooting: Keep the absorbance of your sample at the excitation wavelength below 0.1 to minimize inner filter effects.
-
III. Experimental Protocols & Data
Protocol 1: Determining Relative Fluorescence Quantum Yield
This protocol allows you to determine the quantum yield of your quinoline probe relative to a known standard.
Materials:
-
Your quinoline probe
-
A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.577).[12]
-
Spectrograde solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your quinoline probe and the standard in the same solvent.
-
Prepare a Dilution Series: Prepare a series of dilutions for both your probe and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both your probe and the standard.
-
Calculate Quantum Yield: The quantum yield (Φ_x) of your probe can be calculated using the following equation:
Φ_x = Φ_s * (Slope_x / Slope_s) * (n_x² / n_s²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.
-
Data Summary: Factors Influencing Quinoline Quantum Yield
| Factor | Effect on Quantum Yield | Rationale |
| Electron-Donating Groups | Generally Increases | Favors fluorescent π-π* transition over non-radiative n-π* transition.[10] |
| Electron-Withdrawing Groups | Generally Decreases | Can enhance non-radiative decay pathways.[10] |
| Increased Molecular Rigidity | Increases | Reduces energy loss through molecular vibrations and rotations.[11] |
| Protonation (Acidic pH) | Significantly Increases | Increases the energy gap between n-π* and π-π* states, reducing intersystem crossing.[4][5] |
| High Probe Concentration | Decreases | Can lead to aggregation-caused quenching (ACQ) or inner filter effects.[8] |
| Dissolved Oxygen | Decreases | Acts as a collisional quencher.[6][7] |
| Halide Ions (Cl⁻, Br⁻, I⁻) | Decreases | Acts as collisional quenchers.[7][14][15] |
IV. Visualizing Key Concepts
Workflow for Troubleshooting Low Quantum Yield
Caption: A systematic workflow for diagnosing and resolving low fluorescence quantum yield in quinoline probes.
Mechanisms of Fluorescence Quenching
Caption: Major mechanisms of fluorescence quenching affecting quinoline probes.
V. References
-
Jun, J. V., Petersson, E. J., & Chenoweth, D. M. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]
-
Barolo, C., et al. (n.d.). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO. [Link]
-
Weller, M. G., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health. [Link]
-
Tervola, J., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Sykula, A., et al. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]
-
Lee, S. H., & Kim, H. J. (2009). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. ResearchGate. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Tervola, J., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Melavanki, R. M., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate. [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Wikipedia. [Link]
-
da Silva, D. L., et al. (2018). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Bigger, S. W., et al. (2000). Quinine fluorescence quenching at low ionic strength. Wiley Online Library. [Link]
-
Zhang, Y., et al. (2021). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]
-
Kageyama, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]
-
Sales, M. C. C., et al. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. [Link]
-
Melavanki, R. M., et al. (2014). Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. PubMed. [Link]
-
Wang, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. Royal Society of Chemistry. [Link]
-
Kumar, A., et al. (2024). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. ACS Publications. [Link]
-
ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. [Link]
-
Pramanik, A., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications. [Link]
-
Kumar, A., & Singh, A. K. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Organic & Medicinal Chem IJ. [Link]
-
Kageyama, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC. [Link]
-
Mahato, T., et al. (2022). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances. [Link]
-
Klasinc, L., et al. (1986). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry. [Link]
-
Reddit. (2022). Need help with fluorescence quantum yield, I went wrong somewhere. Reddit. [Link]
-
ResearchGate. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. [Link]
-
Barolo, C., et al. (n.d.). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO. [Link]
-
Figshare. (n.d.). Collection - UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives - The Journal of Organic Chemistry. Figshare. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 11. iris.unito.it [iris.unito.it]
- 12. mdpi.com [mdpi.com]
- 13. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Preventing Byproduct Formation in Quinoline Synthesis
For: Researchers, scientists, and drug development professionals
This guide provides in-depth troubleshooting for common byproduct formation issues encountered during classical quinoline syntheses. It is structured to help you diagnose problems, understand their mechanistic origins, and implement effective solutions to improve yield and purity.
Part 1: General Principles of Byproduct Control
Before diving into specific reaction troubleshooting, it's crucial to recognize that many side reactions in quinoline synthesis are governed by a few common principles. Proactive control over these factors can prevent many of the issues detailed later in this guide.
Q: I'm starting a new quinoline synthesis. What are the most critical overarching factors I should control to ensure a clean reaction?
A: Regardless of the specific named reaction (Skraup, Friedländer, etc.), success hinges on three pillars:
-
Thermal Management: Many quinoline syntheses, particularly the Skraup reaction, are highly exothermic.[1] Uncontrolled temperature spikes are a primary driver of polymerization and tar formation. The solution is not just cooling, but controlled heating and efficient heat dissipation.
-
Purity of Reagents: The purity of your starting materials, especially the aniline and carbonyl compounds, is non-negotiable. Contaminants can initiate unwanted side reactions or interfere with the main reaction pathway.
-
Atmospheric Control: While not always mandatory, running reactions under an inert atmosphere (like Nitrogen or Argon) can prevent oxidative side reactions, especially when dealing with sensitive substituted anilines.
Below is a general workflow for troubleshooting unexpected results in your synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
Part 2: Troubleshooting by Synthesis Method
This section addresses specific issues commonly encountered in four major classical quinoline syntheses.
2.1 The Skraup Synthesis
The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2] It is known for its aggressive and often violent nature.[1]
Q: My Skraup reaction is extremely vigorous, producing significant tar and charring. How can I moderate it?
A: This is the most common failure mode of the Skraup synthesis and stems from the highly exothermic dehydration of glycerol to acrolein, which then polymerizes under the harsh acidic conditions.[1][3]
-
Mechanistic Cause: The concentrated sulfuric acid rapidly dehydrates glycerol into highly reactive acrolein.[4] The heat generated accelerates this process and also promotes the polymerization of acrolein and other intermediates, leading to intractable tar.
-
Solution: The key is to control the reaction rate.
-
Add a Moderator: Ferrous sulfate (FeSO₄) is a classic and effective moderator that makes the reaction less violent.[1] Boric acid can also be used for this purpose.[1]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath) and vigorous stirring. This prevents localized hotspots where tar formation initiates.[1]
-
Choice of Oxidant: While nitrobenzene can serve as both the oxidant and a solvent, milder oxidizing agents can be used. Arsenic acid, for instance, results in a less violent reaction, though it presents significant toxicity concerns.[2]
-
Q: My Skraup reaction with a meta-substituted aniline is giving a mixture of 5- and 7-substituted quinolines. How can I control the regioselectivity?
A: This is an inherent challenge. The cyclization step involves an electrophilic attack on the aniline ring. With meta-substituents, both ortho-positions (leading to 5- and 7-substituted products) are sterically accessible. Unfortunately, achieving high selectivity is difficult, and reports on the product ratios are often conflicting.[5] The final ratio is influenced by a complex interplay of steric and electronic factors of the substituent. Separation of the resulting isomers by chromatography or fractional crystallization is often the most practical approach.
2.2 The Doebner-von Miller (DVM) Synthesis
The DVM reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ.[6]
Q: My DVM reaction has a very low yield and the flask is full of a polymeric solid. What is happening?
A: Similar to the Skraup synthesis, the culprit is often the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[7] This side reaction consumes your carbonyl partner, tanking the yield.
-
Mechanistic Cause: The strong acid catalyst required for the cyclization step also effectively catalyzes the polymerization of the electron-deficient alkene in the α,β-unsaturated carbonyl compound.
-
Solution: The goal is to keep the concentration of the reactive carbonyl compound low at any given moment.
-
Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[7] This maintains a low instantaneous concentration, favoring the desired reaction over polymerization.
-
In Situ Generation (Beyer Method): Generate the α,β-unsaturated carbonyl compound in situ via an aldol condensation.[6] For example, slowly adding acetaldehyde to the reaction mixture allows it to form crotonaldehyde, which is then immediately consumed in the DVM reaction.[7]
-
Use a Two-Phase System: Sequestering the carbonyl compound in an organic phase can dramatically reduce polymerization and improve the yield of the quinoline product.[7]
-
Caption: Competing pathways in the Doebner-von Miller reaction.
2.3 The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group.[8]
Q: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control which α-carbon reacts?
A: Regioselectivity is a well-documented challenge in this synthesis.[9] The initial condensation can occur at either side of the ketone, leading to different substitution patterns on the final quinoline ring.
-
Mechanistic Cause: Under basic or thermal conditions, enolate formation can occur on both sides of the carbonyl group. Under acidic conditions, enolization can similarly lead to a mixture of intermediates.
-
Solution: The strategy is to force the reaction to proceed through a single, specific intermediate.
-
Introduce a Directing Group: Attaching a temporary directing group, such as a phosphoryl group, to one of the α-carbons can force the reaction to occur at that specific site.[9][10]
-
Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. Specific amine catalysts or the use of an ionic liquid as the reaction medium has been shown to favor the formation of a single product.[9][10]
-
Use of Imines: To avoid side reactions like the self-condensation (aldol) of the ketone under basic conditions, the imine analog of the o-aminoaryl ketone can be used instead.[10]
-
Q: My Friedländer reaction is sluggish and gives low yields, even at high temperatures.
A: While traditionally a high-temperature reaction, harsh conditions can also lead to degradation.[8] Low yields are often due to poor reactivity of the starting materials or catalyst deactivation.
-
Cause: The starting 2-aminoaryl ketone might be deactivated, or the active methylene compound may not be sufficiently acidic to react efficiently.
-
Solution:
-
Catalyst Optimization: Many modern protocols have moved away from simple acid/base catalysis. Lewis acids can be highly effective.[11] Catalytic amounts of iodine, p-toluenesulfonic acid, or even gold catalysts have been shown to promote the reaction under milder, solvent-free conditions.[10][12]
-
Solvent Choice: If solubility is an issue, switching to a more polar solvent like DMF or ethanol can improve reaction rates, especially in microwave-assisted protocols.[12]
-
2.4 The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13]
Q: I'm attempting a Combes synthesis with a strongly deactivated aniline (e.g., p-nitroaniline) and the reaction is not proceeding to the quinoline product.
A: The final step of the Combes synthesis is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type cyclization). If the aromatic ring is too electron-poor, this step will fail.
-
Mechanistic Cause: The enamine intermediate formed after the initial condensation is not nucleophilic enough to attack the protonated ketone. The strongly electron-withdrawing group (like -NO₂) on the aniline ring deactivates it towards the required electrophilic cyclization.[14]
-
Solution: This is a fundamental limitation of the reaction. The Combes synthesis is generally not suitable for anilines bearing strong electron-withdrawing groups. If this substitution pattern is required, an alternative synthetic route (e.g., synthesis of the quinoline followed by nitration) should be considered.
Part 3: FAQs and Purification
Q: How can I effectively monitor the progress of my reaction to avoid over-heating or running it for too long?
A: Thin-layer chromatography (TLC) is the most straightforward and effective method.[9] By spotting the reaction mixture alongside your starting materials on a TLC plate at regular intervals, you can visually track the consumption of reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation byproducts from prolonged heating.[12]
Q: My crude quinoline product is a dark, oily, or tarry mess. What is the best general approach for purification?
A: This is very common, especially with the Skraup and DVM reactions.[1] A multi-step purification is often necessary.
-
Steam Distillation: This is an excellent first step to separate the volatile quinoline product from non-volatile tars and inorganic salts.[1][15] The crude reaction mixture is made strongly alkaline, and steam is passed through it. The quinoline co-distills with the water.[15]
-
Acid-Base Extraction: After distillation, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 10% HCl). The basic quinoline will move to the aqueous layer as a salt, leaving neutral organic impurities behind. Then, basify the aqueous layer and extract the pure quinoline back into an organic solvent.
-
Crystallization (via Salt Formation): For achieving very high purity, quinolines can be precipitated as picrate salts.[16] The crude quinoline is dissolved in ethanol and treated with a solution of picric acid, causing the quinoline picrate to crystallize as yellow needles. These crystals can be collected and recrystallized. The pure quinoline is then regenerated by treating the salt with a base.[16]
-
Column Chromatography / Distillation: For final polishing, column chromatography on silica gel or vacuum distillation are effective methods.[15][17]
Comparative Table of Purification Techniques
| Purification Technique | Best For | Key Advantage | Main Limitation | Purity Achieved (%) | Source |
| Steam Distillation | Removing non-volatile tars (Skraup) | Scalable, effective for crude cleanup | Does not separate compounds with similar volatility | Moderate | [15][17] |
| Extraction (Acid/Base) | Separating from neutral/acidic impurities | High capacity, simple equipment | Can be emulsion-prone, requires solvent use | Moderate-High | [17] |
| Crystallization (Salt) | Achieving very high analytical purity | Excellent for removing closely related impurities | Consumes reagents, may have lower overall yield | 98-99.9 | [16][17] |
| Vacuum Distillation | Purifying thermally stable liquid quinolines | Good for large scale, removes non-volatiles | Requires high vacuum, not for solids or heat-sensitive compounds | >97 | [17] |
| Column Chromatography | Separating complex isomer mixtures | Highest resolution, versatile | Labor-intensive, solvent-heavy, difficult to scale | >99 | [17] |
Part 4: Selected Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's exothermicity.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide solution (40%)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, nitrobenzene, and ferrous sulfate heptahydrate.
-
Acid Addition: Cool the flask in an ice-water bath. Begin vigorous stirring and add the concentrated sulfuric acid slowly via the dropping funnel over a period of at least one hour, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, gently heat the reaction mixture to initiate the reaction. Once initiated, the reaction should proceed exothermically. Control the heat input to maintain a steady reflux.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture. Carefully dilute with water and steam distill the mixture to remove unreacted nitrobenzene.[17]
-
Isolation: Make the distillation residue strongly alkaline with 40% sodium hydroxide solution and steam distill again. The quinoline will co-distill with the water.[15]
-
Purification: Separate the quinoline layer from the distillate, dry over anhydrous sodium sulfate, and purify further by vacuum distillation.[15]
References
- Benchchem. (2025). Quinoline Synthesis Optimization: A Technical Support Center. Benchchem.
- Benchchem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Benchchem. (2025). Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- Benchchem. (2025). Byproduct formation in the Doebner-von Miller reaction. Benchchem.
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
- Benchchem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- (n.d.). Synthesis of Quinoline and derivatives.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
- Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
- (n.d.). Combes Quinoline Synthesis.
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate.
- Wikipedia. (n.d.). Skraup reaction. Wikipedia.
- PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 8. du.edu.eg [du.edu.eg]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-Quinolinecarboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 6-Quinolinecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this important synthesis from the laboratory bench to pilot or manufacturing scale. This compound is a crucial building block in medicinal chemistry, serving as a key intermediate for various pharmaceutical agents.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to address common issues encountered during process scale-up.
Section 1: Strategic Synthesis Route Selection for Scale-Up
Choosing an appropriate synthetic route at the bench scale is fundamentally different from selecting one for large-scale production, where factors like thermal safety, cost of goods, process robustness, and waste management become paramount. For this compound, the most common approaches involve the cyclization of 4-aminobenzoic acid. The two primary historical methods are the Skraup synthesis and the Doebner-von Miller reaction.
Frequently Asked Questions: Route Selection
Q1: What are the main synthesis routes for this compound, and which is preferable for scale-up?
A1: The Skraup and Doebner-von Miller reactions are the most established routes. While both are effective, they present distinct scale-up challenges. The Doebner-von Miller reaction is often preferred for scale-up due to its comparatively milder conditions and more manageable safety profile than the notoriously vigorous Skraup synthesis.[2]
Below is a comparative summary to aid in your decision-making process:
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Key Reagents | 4-Aminobenzoic acid, glycerol, conc. sulfuric acid, oxidizing agent (e.g., nitrobenzene)[2][3] | 4-Aminobenzoic acid, α,β-unsaturated aldehyde/ketone (e.g., crotonaldehyde), acid catalyst[4][5] |
| Primary Advantage | High atom economy, uses inexpensive starting materials. | Generally less exothermic and violent than the Skraup reaction. |
| Major Scale-Up Challenge | Highly exothermic, often violent reaction that is difficult to control. Significant tar and byproduct formation.[6] | Acid-catalyzed polymerization of the carbonyl substrate is a major side reaction, leading to low yields and tar formation.[7][8] |
| Typical Yield | 60-90% (highly dependent on control)[9] | Variable, can be low without optimization but can be improved significantly.[10] |
| Safety Profile | High risk due to potential for thermal runaway. Requires specialized equipment for heat management. | Moderate risk. Polymerization can cause excessive thickening and poor heat transfer. |
Workflow for Synthesis Route Selection
The following diagram outlines a decision-making process for selecting the optimal synthesis route based on key project constraints.
Caption: Decision tree for selecting a synthesis route.
Section 2: Troubleshooting Guide for the Skraup Synthesis
While challenging, the Skraup synthesis is a powerful tool if its risks are properly managed. This section addresses the most common failures encountered during scale-up.
Q1: My pilot-scale Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic and must be controlled to prevent a dangerous thermal runaway.[11] The primary strategies are:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a classic and effective moderator that smooths the exothermic profile of the reaction. Boric acid can also be used.[12] These moderators work by extending the reaction over a longer period, making the heat release more manageable.
-
Controlled Reagent Addition: The order and rate of addition are critical process parameters. Concentrated sulfuric acid should always be added slowly and subsurface to the mixture of aniline, glycerol, and moderator, with highly efficient cooling via a reactor jacket.[13]
-
Ensure Efficient Agitation: Good mixing is crucial for dissipating heat and preventing the formation of localized hotspots, which can initiate a runaway reaction.[13] Use a properly sized agitator and verify mixing efficiency for the vessel.
Q2: I am observing significant tar formation, resulting in low yields and a difficult work-up. What is the cause and how can I minimize it?
A2: Tar formation is a classic side reaction in Skraup synthesis, arising from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[11]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently only to initiate, and the subsequent exotherm must be carefully controlled.[6] Overheating will lead to charring and reduced yields.
-
Purification Strategy: The crude product is often a dark, viscous tar.[11] At scale, purification via chromatography is often impractical. A common and effective industrial method is to perform a steam distillation after the reaction work-up, followed by extraction of the distillate to isolate the quinoline product from non-volatile tars.[11][14]
Section 3: Troubleshooting Guide for the Doebner-von Miller Synthesis
This route is generally more amenable to scale-up but requires careful optimization to suppress side reactions.
Q1: My Doebner-von Miller reaction yield is poor due to the formation of a large amount of polymeric material. How can I prevent this?
A1: The acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone is the most common failure mode.[13][8]
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system (e.g., acidic water and toluene), the α,β-unsaturated carbonyl compound can be sequestered in the organic phase.[13][8] This drastically reduces its concentration in the acidic aqueous phase where polymerization occurs, thereby increasing the yield of the desired product.[7]
-
Slow, Controlled Addition: The carbonyl compound should be added slowly to the refluxing solution of 4-aminobenzoic acid in acid. This maintains a low instantaneous concentration of the carbonyl, favoring the reaction with the aniline over self-polymerization.[8]
-
Optimize Catalyst: While strong acids are required, the choice and concentration can impact polymerization. A screening of different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, p-TsOH) may identify a catalyst that provides an optimal balance between reaction rate and byproduct formation.[4]
Q2: I'm struggling with the work-up of the biphasic system. The phases are difficult to separate. What can I do?
A2: Emulsion formation can be a problem during the neutralization and extraction phases of the work-up, especially at a larger scale.
-
Allow for Settling Time: Ensure sufficient time for the layers to separate in the reactor after agitation is stopped.
-
Temperature Adjustment: Gently warming the mixture can sometimes help break up emulsions.
-
Brine Wash: During the extraction phase, washing the combined organic layers with a saturated sodium chloride solution (brine) can help dehydrate the organic phase and break emulsions by increasing the ionic strength of the aqueous phase.
Section 4: Detailed Scale-Up Protocol (Doebner-von Miller Method)
This protocol describes a self-validating system for the synthesis of this compound on a 5 L scale using a jacketed glass reactor.
Experimental Protocol: Biphasic Doebner-von Miller Synthesis
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel or pump for controlled liquid addition.
-
Heating/cooling circulator for the reactor jacket.
| Parameter | Bench Scale (10g) | Pilot Scale (500g) | Rationale for Change |
| 4-Aminobenzoic Acid | 10.0 g | 500.0 g | Direct mass scale-up. |
| Crotonaldehyde | 1.2 eq | 1.1 eq | Improved control over addition at scale allows for a slight reduction in excess reagent, improving process economy.[13] |
| Hydrochloric Acid (6M) | 50 mL | 2.5 L | Volume scaled to maintain concentration and facilitate stirring. |
| Toluene | 50 mL | 2.5 L | Volume scaled to maintain the biphasic ratio. |
| Reaction Temp. | 100 °C (oil bath) | 95-100 °C (jacket) | A slightly lower jacket setpoint may be needed to control the internal reflux temperature.[13] |
| Addition Time | 30 min | 2-3 hours | Slower addition is critical at scale to control the exotherm and minimize side reactions.[8] |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge 4-aminobenzoic acid (500.0 g) and 6 M hydrochloric acid (2.5 L) to the reactor.
-
Heating: Begin agitation and heat the reactor jacket to bring the internal temperature to a gentle reflux (~95-100 °C).
-
Controlled Addition: In a separate vessel, prepare a solution of crotonaldehyde (1.1 eq) in toluene (2.5 L). Add this solution dropwise to the refluxing reactor contents over 2-3 hours. Monitor the internal temperature closely; if a significant exotherm is observed, slow the addition rate.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by taking samples for TLC or HPLC analysis.
-
Cool Down & Neutralization: Once complete, cool the reaction mixture to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide with efficient cooling to neutralize the acid until the pH is basic (pH 9-10). The product will begin to precipitate.
-
Isolation: Cool the slurry to 0-5 °C and stir for 1 hour. Isolate the solid product by filtration.
-
Washing & Drying: Wash the filter cake with cold water followed by a cold, non-polar solvent (e.g., hexane) to remove residual organic impurities. Dry the product under vacuum at 60-70 °C to a constant weight.
Troubleshooting Workflow for Low Yield
This diagram provides a logical path for diagnosing low-yield issues in the Doebner-von Miller synthesis.
Caption: Troubleshooting workflow for low yield.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Reddy, C. S., et al. (2012). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 2(24), 9035-9049. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (Link to a general resource, as direct links to book chapters are unavailable). [Link]
- Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Shaikh, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835–20864. [Link]
- Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Merck & Co. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. [Link]
- Chem-Impex International. (n.d.). Quinoline-6-carboxylic acid. [Link]
- Stevenson, T. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
- Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- Química Orgánica. (n.d.). Combes synthesis of quinolines. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13037–13047. [Link]
- Manske, R. H. F., & Kulka, M. (2004). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
- Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Baeyer, A. (1880). Process for the preparation of quinolines.
- Chemistry Online. (2023). Skraup quinoline synthesis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0132714B1 - Process for the preparation of quinolines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of 6-Quinolinecarboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet significant challenge of poor solubility of 6-quinolinecarboxylic acid derivatives. As these compounds are of great interest in medicinal chemistry, understanding and manipulating their solubility is paramount for successful experimental outcomes.[1][2]
This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles faced when working with this compound and its derivatives.
Q1: My this compound derivative won't dissolve in my aqueous buffer. What is the most critical first step?
A1: pH Adjustment is Key.
The solubility of this compound and its derivatives is highly dependent on pH.[3][4] The carboxylic acid moiety is acidic, meaning it will be predominantly in its neutral, less soluble form (R-COOH) at a low pH. By increasing the pH of the solution with a base (e.g., NaOH, KOH), you deprotonate the carboxylic acid to its carboxylate salt form (R-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[5][6][7]
-
Expert Insight: As a general rule, to solubilize an acidic compound, you should adjust the pH to be at least 1.5 to 2 units above its pKa. The charged species is more soluble in aqueous environments than the uncharged form.[5]
Q2: I've adjusted the pH, but solubility is still limited. What's my next move?
A2: Introduce a Co-solvent.
If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent is the next logical step.[8] Many complex organic molecules, including quinoline derivatives, have significant hydrophobic regions that limit their aqueous solubility even when ionized.
-
Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system (the dielectric constant), which lessens the energy required for the hydrophobic portions of your molecule to be solvated.[9]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)[10]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene Glycol
-
Protocol: Start by dissolving your compound in a minimal amount of the organic co-solvent first.[11] Then, slowly add your aqueous buffer to this solution with vigorous stirring until you reach the desired final concentration.[12] Be aware that adding too much aqueous buffer too quickly can cause the compound to precipitate.
Q3: Can I just heat the mixture to get my compound into solution?
A3: Yes, but with caution.
For many compounds, solubility increases with temperature.[13] Gentle heating can be an effective way to facilitate dissolution. However, this approach has two important caveats:
-
Thermal Stability: You must be certain that your specific this compound derivative is stable at elevated temperatures and will not degrade.
-
Precipitation upon Cooling: The compound may precipitate out of solution as it cools back to room temperature. This can be problematic for experiments that need to be run at ambient temperatures. If precipitation upon cooling is an issue, a co-solvent system or sustained heating is necessary.[12]
Q4: My compound is for an in vivo study, and I'm concerned about the toxicity of organic co-solvents. What are my options?
A4: Salt Formation is the Gold Standard.
For pharmaceutical applications, forming a stable salt of your acidic compound is the most common and effective method to dramatically increase aqueous solubility and improve dissolution rates.[14][15] Instead of simply adjusting the pH of a solution in situ, you can isolate a solid salt form of your compound.
-
How it Works: By reacting the acidic this compound derivative with a pharmaceutically acceptable base (a counterion), you create a salt. This salt form will have significantly different—and often superior—physicochemical properties, including solubility and stability.[16]
-
Common Counterions for Weak Acids:
-
Sodium (Na⁺)
-
Potassium (K⁺)
-
Calcium (Ca²⁺)
-
Tromethamine
-
Meglumine
-
The choice of the counterion can significantly impact the final properties of the drug substance.[17]
Section 2: In-Depth Troubleshooting & Methodologies
When first-line approaches are insufficient, a more systematic and deeper understanding of the physicochemical principles is required.
Issue: Compound Crashes Out of Solution When Diluting from a DMSO Stock
This is a very common problem. Your compound may be highly soluble in 100% DMSO but precipitates when diluted into an aqueous buffer for a biological assay.[11] This occurs because the solvent environment rapidly changes from highly organic to highly aqueous, exceeding the solubility limit of the compound in the mixed solvent system.
Systematic Approach to Optimization:
-
Determine Maximum Aqueous-Tolerant DMSO Concentration: Before adding your compound, determine the highest percentage of DMSO your assay can tolerate without affecting the biological outcome.
-
Prepare a Dilution Series: Create a series of your compound in 100% DMSO at high concentrations.
-
Test Dilutions: Dilute each stock solution into your aqueous buffer to the final desired concentration. Observe for precipitation. The highest concentration stock that can be diluted without precipitation indicates the optimal starting stock concentration.
Workflow for Co-Solvent Optimization
Caption: Systematic workflow for optimizing co-solvent dilutions.
Issue: pH Adjustment Leads to Compound Instability
While increasing pH improves solubility, highly basic conditions (e.g., pH > 9) can sometimes lead to the chemical degradation (e.g., hydrolysis) of sensitive functional groups on your derivative.
Protocol: pH-Dependent Solubility & Stability Study
This experiment will help you identify the optimal pH "sweet spot" that maximizes solubility without compromising the stability of your compound.
Materials:
-
Your this compound derivative
-
A series of buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 9.0
-
HPLC system with a UV detector
Procedure:
-
Prepare Saturated Solutions: Add an excess amount of your solid compound to separate vials, each containing a different pH buffer.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully take an aliquot of the supernatant, dilute it with a suitable mobile phase, and inject it onto the HPLC.
-
Assess Stability: Re-analyze the samples at a later time point (e.g., 48 hours) to see if the peak corresponding to your compound has decreased or if new degradation peaks have appeared.
Data Interpretation:
| pH of Buffer | Solubility (µg/mL) | Stability (% Remaining after 48h) |
| 6.0 | 5 | 99.5% |
| 7.0 | 50 | 99.2% |
| 7.4 | 150 | 99.1% |
| 8.0 | 450 | 98.5% |
| 9.0 | 1200 | 85.3% |
From this hypothetical data, a pH of around 8.0 provides a significant increase in solubility while maintaining excellent compound stability.
Relationship between pH, Ionization, and Solubility
Caption: Effect of pH on the ionization state and solubility of a carboxylic acid.
Section 3: Advanced Strategies
For the most challenging compounds, more advanced formulation techniques may be necessary, particularly in a drug development context.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[18] Methods like hot-melt extrusion or spray drying can produce amorphous solid dispersions, which have a higher apparent solubility and faster dissolution rate than the crystalline form.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic part of your quinoline derivative can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.[19]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio.[20] According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in the rate of dissolution.[8]
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Kumar, L., & Saini, V. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 27-31. [Link]
- Yellela, S. R. C. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 5(1), 1-4. [Link]
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. [Link]
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
- Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1856. [Link]
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. [Link]
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]
- LabSolutions. (n.d.). This compound. [Link]
- Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
- Pearson. (n.d.).
- Reddit. (2022). How to tackle compound solubility issue. [Link]
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
- Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
- Fiveable. (n.d.). pH and Solubility - AP Chem. [Link]
- Chemistry LibreTexts. (2023). 17.
- Chemistry LibreTexts. (2023). 18.7: Solubility and pH. [Link]
- JoVE. (2023). Video: Physical Properties of Carboxylic Acids. [Link]
- Deshmukh, A. S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(7), 1996–2003. [Link]
- MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
- Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. [Link]
- National Center for Biotechnology Information. (n.d.). Quinaldic Acid.
- Scribd. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
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- 9. ijmsdr.org [ijmsdr.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing HPLC Methods for Separating Quinoline Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development, specifically tailored to the challenges of separating quinoline isomers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their analytical techniques for these structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address the issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of quinoline isomers, such as quinoline and isoquinoline, so challenging?
The primary difficulty in separating quinoline and isoquinoline lies in their remarkably similar chemical structures and physicochemical properties.[1] As positional isomers, they share the same molecular weight and elemental composition. The only structural difference is the position of the nitrogen atom within the bicyclic aromatic ring. This subtle variation results in only minor differences in their polarity and pKa values, making them difficult to resolve with standard chromatographic methods.[1]
Q2: What are the approximate pKa values for quinoline and isoquinoline?
The pKa values for quinoline and isoquinoline are very close, which is a key factor in their similar retention behavior under various pH conditions.[1]
| Compound | pKa Value |
| Quinoline | ~4.92 |
| Isoquinoline | ~5.42 |
(Note: These values are approximate and can vary based on experimental conditions such as temperature and ionic strength of the mobile phase.)[1]
Q3: Which HPLC modes are most effective for separating quinoline isomers?
Reversed-phase HPLC (RP-HPLC) is a frequently used technique for this separation.[1][2][3] However, achieving baseline resolution often necessitates meticulous optimization of the mobile phase pH, its composition, and the choice of stationary phase.[1][4][5][6] For more polar quinoline derivatives or when RP-HPLC provides insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[7][8][9][10] HILIC is particularly well-suited for retaining and separating polar, hydrophilic compounds that are poorly retained on conventional reversed-phase columns.[7][8][9]
Q4: What is the significance of the mobile phase pH in the separation of quinoline isomers?
The mobile phase pH is a critical parameter because quinoline and its isomers are weak bases.[11] Their degree of ionization, and therefore their hydrophobicity and interaction with the stationary phase, is highly dependent on the pH of the mobile phase.[12][13][14] By adjusting the pH, you can manipulate the retention times and selectivity of the separation.[12][13] For basic compounds like quinolines, working at a pH that is at least one to two units away from their pKa values is generally recommended to ensure reproducible retention times and good peak shapes.[13][14]
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC separation of quinoline isomers.
Issue 1: Poor Resolution or Co-elution of Quinoline Isomer Peaks in RP-HPLC
This is the most frequent challenge. The following workflow can systematically improve the resolution between closely eluting peaks.
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
A. Mobile Phase pH Adjustment:
-
Causality: The ionization state of quinoline isomers is highly sensitive to pH.[12][13] Small changes in pH can significantly alter their hydrophobicity and thus their retention on a reversed-phase column, leading to changes in selectivity.
-
Protocol:
-
Prepare a series of mobile phases with buffered aqueous components at different pH values, for example, from pH 3.0 to 6.0 in 0.5 unit increments. Using a buffer like phosphate or acetate is crucial for maintaining a stable pH.[15]
-
Begin with a pH that is at least one unit below the pKa of both isomers to ensure they are fully protonated.
-
Inject your sample with each mobile phase and observe the changes in retention time and resolution.
-
-
-
B. Optimization of Organic Modifier:
-
Causality: The type and concentration of the organic solvent in the mobile phase affect the polarity of the mobile phase and can influence selectivity. Acetonitrile and methanol are the most common choices, and they can offer different selectivities for aromatic compounds due to their unique intermolecular interactions.[16]
-
Protocol:
-
If using acetonitrile, try switching to methanol or a combination of both.
-
Systematically vary the percentage of the organic modifier. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve the resolution of early eluting peaks.
-
-
-
C. Stationary Phase Selection:
-
Causality: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to variations in selectivity. For aromatic isomers, columns with phenyl-hexyl or biphenyl stationary phases can offer alternative selectivities through π-π interactions.[17][18][19]
-
Recommended Column Chemistries for Aromatic Isomers:
-
| Stationary Phase | Primary Interaction Mechanism | Recommended for |
| C18 (standard) | Hydrophobic interactions | General-purpose starting point |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic and moderately polar compounds |
| Biphenyl | Hydrophobic and enhanced π-π interactions | Aromatic compounds, structural isomers |
| Polar-Embedded | Hydrophobic and hydrogen bonding | Basic compounds, improved peak shape |
-
D. Temperature Control:
-
Causality: Column temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature generally decreases retention times but can sometimes improve peak efficiency and alter selectivity.
-
Protocol:
-
Use a column oven to ensure a stable and reproducible temperature.
-
Experiment with temperatures ranging from 25°C to 45°C in 5°C increments.
-
-
Issue 2: Peak Tailing for Basic Compounds like Quinoline
Peak tailing is often observed for basic analytes in RP-HPLC.[11][20][21]
Caption: Logical flow for troubleshooting peak tailing.
Detailed Steps:
-
A. Lower the Mobile Phase pH:
-
Causality: Peak tailing for basic compounds is often caused by secondary interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase.[11] By lowering the pH (e.g., to 2.5-3.5), the silanol groups become protonated and their negative charge is suppressed, reducing these unwanted interactions.[11]
-
Protocol: Use a buffer to control the mobile phase pH in the range of 2.5 to 3.5. Phosphoric acid or formic acid are common choices for this pH range.[2][3]
-
-
B. Add a Competing Base:
-
Causality: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[11] The TEA will preferentially interact with the silanol groups, preventing the quinoline isomers from doing so.
-
Protocol: Add TEA to the mobile phase at a concentration of 0.025 to 0.1 M.[11] The pH of the mobile phase should be adjusted after the addition of TEA.
-
-
C. Use a Modern, High-Purity Silica Column:
-
Causality: Modern HPLC columns are often made with higher purity silica that has a lower concentration of active silanol groups. Columns with polar-embedded phases or those that are extensively end-capped are specifically designed to provide better peak shapes for basic compounds.
-
Action: If you are using an older column, consider switching to a newer generation column with improved silica chemistry.
-
-
D. Check for Column Overload:
Issue 3: Inconsistent Retention Times
Retention time drift can compromise the reliability of your analytical method.[20][21]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Column Equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[23] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted before mixing with the organic solvent.[15][23] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[23] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially at fittings.[24][25] Ensure the pump is properly primed and degassed.[24][26] |
| Column Degradation | If retention times consistently decrease and peak shapes worsen over time, the column may be degrading. This can be accelerated by using a pH outside the column's recommended range.[12] |
References
- Effect of the pH of the mobile phase on the separation efficiency of QN. - ResearchGate.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing.
- Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
- HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.
- (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
- Mercuration of quinoline give different isomers how could these isomers separated.
- Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF - ResearchGate.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT | Asian Journal of Chemistry.
- HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC - NIH.
- (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling - ResearchGate.
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- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- HPLC Troubleshooting Guide - SCION Instruments.
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
- Separation of Isoquinoline on Newcrom R1 HPLC column - SIELC Technologies.
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- 4 Common Problems & Solutions For HPLC System - GALAK Chromatography.
- Common HPLC Problems & How to Deal With Them - Phenomenex.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH.
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- What are the Common Peak Problems in HPLC - Chromatography Today.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv.
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- Exploring the Role of pH in HPLC Separation - Moravek.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate.
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate.
- Control pH During Method Development for Better Chromatography - Agilent.
- Exploring the Role of pH in HPLC Separation - Veeprho.
- Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF - ResearchGate.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry.
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- HPLC Column for Structual Isomers - NACALAI TESQUE, INC..
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avoiding degradation of 6-Quinolinecarboxylic acid during storage
Welcome to the Technical Support Center for 6-Quinolinecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical compound throughout its lifecycle in the laboratory. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent, identify, and address the degradation of this compound during storage and experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[1] Recommended temperatures range from room temperature to refrigerated conditions (0-8°C).[2] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize oxidative degradation.[3]
Q2: I've noticed my solid this compound has changed color from white/off-white to a yellowish or brownish hue. What does this mean?
A2: Discoloration is a primary visual indicator of degradation.[4] This is often due to photodegradation (exposure to light) or oxidation. While the compound may not be completely compromised, this change signals a potential loss of purity and potency. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: How should I prepare stock solutions of this compound for my experiments to ensure stability?
A3: Whenever possible, prepare fresh solutions for immediate use. If stock solutions need to be stored, they should be kept in amber vials or containers wrapped in aluminum foil to protect them from light.[4] Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to slow down potential degradation. The choice of solvent can also impact stability; ensure the compound is fully dissolved and that the solvent is of high purity and appropriate for your experimental conditions.
Q4: What are the main factors that can cause this compound to degrade?
A4: The primary factors contributing to the degradation of quinoline compounds, including this compound, are exposure to light (photodegradation), elevated temperatures (thermal degradation), reaction with oxygen (oxidation), and hydrolysis in the presence of water, especially under acidic or basic conditions.[3][4]
Q5: Is this compound compatible with all common laboratory solvents and reagents?
A5: No. This compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[5] When selecting solvents for your experiments, consider potential reactivity. For instance, using a co-solvent may be necessary for aqueous solutions if the compound has limited solubility, but ensure the chosen solvent is inert.[3]
II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section provides a structured approach to identifying and mitigating degradation-related problems encountered during your research.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Question: Could the stability of my this compound be the cause of my assay's variability?
-
Answer: Yes, inconsistent results are a classic sign of compound degradation.[4] If the purity of your starting material is compromised or if it degrades in your experimental matrix, you will observe a loss of potency and variability in your data.
-
Troubleshooting Steps:
-
Assess Purity of Solid Material: Use a validated analytical method like HPLC (see Section IV, Protocol 2) to check the purity of your stored this compound. Compare the chromatogram to a reference standard or the certificate of analysis.
-
Evaluate Solution Stability: Prepare a fresh solution of your compound in the experimental buffer or solvent. Analyze it at time zero and then at various time points throughout the duration of your experiment, keeping it under the same conditions (temperature, light exposure). A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
-
Prepare Fresh Solutions: As a standard practice for sensitive experiments, always prepare solutions of this compound immediately before use from a solid stock that has been properly stored.
-
-
Problem 2: Appearance of unknown peaks in my analytical chromatogram.
-
Question: I'm seeing new peaks in my HPLC/LC-MS analysis that were not there previously. What are they, and what should I do?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products will depend on the degradation pathway (hydrolysis, oxidation, etc.).
-
Troubleshooting Flowchart:
-
Problem 3: The solid this compound is difficult to dissolve.
-
Question: My compound is no longer dissolving as expected in the solvent system I've used before. Could this be related to degradation?
-
Answer: A change in solubility can be an indicator of degradation. Some degradation products may be less soluble than the parent compound, or the compound may have undergone polymerization.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the solid for any changes in color or texture.
-
Purity Analysis: Analyze the solid material by HPLC to check for impurities.
-
Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious as heat can accelerate degradation.
-
Consider a Co-solvent: If the compound's integrity is confirmed but solubility is still an issue, a small amount of a compatible co-solvent might be necessary.
-
-
III. Best Practices for Storage and Handling
Adherence to these guidelines will minimize the risk of degradation and ensure the long-term integrity of your this compound.
Recommended Storage Conditions
| Parameter | Solid Compound | Stock Solution |
| Temperature | Room Temperature to 0-8°C | 2-8°C (short-term) or ≤ -20°C (long-term) |
| Light | Store in an amber, light-blocking container in a dark place. | Store in amber vials or wrap clear vials in aluminum foil. |
| Atmosphere | Tightly sealed container. Consider storage under an inert gas (N₂ or Ar). | Tightly sealed vials with minimal headspace. |
| Humidity | Store in a desiccator or a dry environment. | N/A |
Handling Procedures
-
Dispensing: Allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh out the required amount quickly and reseal the container promptly.
-
Solution Preparation: Use high-purity solvents and prepare solutions just before use whenever feasible.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [5]Use appropriate chemically resistant materials for storage containers and labware. [6]
IV. Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding potential degradation pathways and for developing a stability-indicating analytical method. [3][7]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [8][9] 1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis. [10] * Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and sample as above. Neutralize with 0.1 M HCl before analysis. [10] * Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours). [10] * Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). For the solid compound, place the powder in the oven. Sample at various time points.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. [10] 3. Sample Analysis:
-
Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation. [11]
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Validation & Comparative
The Quinoline Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the quinoline core represents a privileged scaffold, a foundational structure in medicinal chemistry that has given rise to a multitude of therapeutic agents. The addition of a carboxylic acid moiety to this heterocyclic system unlocks a remarkable diversity of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of quinoline carboxylic acid derivatives, focusing on their antibacterial, anticancer, and antiviral properties. By understanding the nuanced effects of chemical modifications on these activities, we can more effectively design and develop next-generation therapeutics.
The Antibacterial Battlefield: Targeting Bacterial Topoisomerases
The hallmark of antibacterial quinoline carboxylic acids, commonly known as quinolones, is their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication and transcription.[1] By stabilizing the enzyme-DNA complex, these compounds impede these processes, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[1] The carboxylic acid group at the C-3 position is indispensable for this activity.[1]
A critical analysis of the SAR reveals several key determinants of antibacterial potency:
-
The N-1 Substituent: The substituent at the N-1 position significantly influences the potency and spectrum of activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. The cyclopropyl group, in particular, is a common feature in many potent fluoroquinolones, contributing to enhanced activity against both Gram-positive and Gram-negative bacteria.
-
The C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position dramatically increases antibacterial activity. This substitution enhances the binding affinity of the compound to the DNA gyrase-DNA complex.
-
The C-7 Substituent: The nature of the substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. Bulky and basic heterocyclic rings, such as piperazine and pyrrolidine, are highly favorable. These groups can interact with the DNA and the enzyme, and also influence the pharmacokinetic properties of the molecule.
-
The C-8 Position: Modifications at the C-8 position can modulate activity and reduce phototoxicity. A fluorine or chlorine atom at this position can enhance antibacterial activity.[2]
Comparative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoline carboxylic acid derivatives against various bacterial strains, illustrating the impact of different substituents.
| Compound | N-1 Substituent | C-6 Substituent | C-7 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Nalidixic Acid | Ethyl | H | Methyl | >128 | 4 | [Generic] |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | 0.12-1 | ≤0.008-0.12 | [Generic] |
| Levofloxacin | Methyl | F | Methylpiperazinyl | 0.12-1 | 0.015-0.12 | [Generic] |
| Moxifloxacin | Cyclopropyl | F | Methoxy-dihydropyrrolidinyl | ≤0.06-0.25 | 0.03-0.12 | [Generic] |
| Compound 5a4 | H | H | 4-aminobenzoyl | 64 | >256 | [2] |
| Compound 5a7 | H | H | 4-nitrobenzoyl | >256 | 128 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Quinoline carboxylic acid derivative stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the quinoline carboxylic acid derivative in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The Anticancer Arena: Diverse Mechanisms of Action
Quinoline carboxylic acid derivatives have emerged as promising anticancer agents, exhibiting a range of mechanisms to combat tumor growth. Unlike their antibacterial counterparts, the anticancer activity is not solely reliant on a single target.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism of action for many anticancer and antiviral quinoline carboxylic acid derivatives is the inhibition of human dihydroorotate dehydrogenase (DHODH).[3] This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[3] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.
Key SAR insights for DHODH inhibition include:
-
C-2 Position: Bulky, hydrophobic substituents at the C-2 position are crucial for potent DHODH inhibition.[3] Aryl and biaryl groups are commonly employed.
-
C-4 Carboxylic Acid: The carboxylic acid at the C-4 position is essential for activity, likely forming critical interactions with residues in the DHODH active site.[3]
-
Benzo Ring Substitutions: Substitutions on the benzo portion of the quinoline ring, such as a fluorine atom at C-6, can significantly enhance inhibitory activity.[3]
Topoisomerase Inhibition
Certain quinoline carboxylic acid derivatives also exert their anticancer effects by targeting human topoisomerases, particularly topoisomerase I and II. By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis.
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various quinoline carboxylic acid derivatives against different cancer cell lines, showcasing the structural requirements for anticancer potency.
| Compound | C-2 Substituent | C-4 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Brequinar | 2'-fluoro-1,1'-biphenyl-4-yl | COOH | L1210 | Potent DHODH inhibitor | [3] |
| Kynurenic acid | H | COOH | MCF7 | Notable growth inhibition | [4][5] |
| Quinoline-2-carboxylic acid | COOH | H | HELA | Significant cytotoxicity | [4][5] |
| Quinoline-4-carboxylic acid | H | COOH | MCF7 | Notable growth inhibition | [4][5] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 4-hydroxy-3-methoxyphenyl | COOH | MCF-7 | Displayed 82.9% reduction in cellular growth | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium
-
96-well plates
-
Quinoline carboxylic acid derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The Antiviral Frontier: Targeting Host and Viral Factors
The antiviral potential of quinoline carboxylic acid derivatives is a rapidly evolving field of research. Similar to their anticancer activity, a key mechanism involves the inhibition of the host enzyme DHODH, thereby depleting the pyrimidine pool necessary for viral replication.[7]
Key SAR observations for antiviral activity include:
-
C-2 Position: Large, hydrophobic groups at the C-2 position are beneficial for antiviral activity, particularly for DHODH inhibition.
-
C-4 Carboxylic Acid: The C-4 carboxylic acid is a critical pharmacophore for antiviral activity.
-
C-6 and C-7 Positions: Halogen substitutions, especially fluorine, at the C-6 and C-7 positions can significantly enhance antiviral potency.
Comparative Antiviral Activity Data
The table below highlights the half-maximal effective concentration (EC50) values of selected quinoline carboxylic acid derivatives against different viruses.
| Compound | C-2 Substituent | C-6 Substituent | C-7 Substituent | Virus | EC50 (µM) | Reference |
| C44 | 5-isopropyl-2-methyl-4-phenoxyphenyl | F | H | VSV | 0.002 | [8] |
| C44 | 5-isopropyl-2-methyl-4-phenoxyphenyl | F | H | WSN-Influenza | 0.041 | [8] |
| Compound 181 | - | H | F | hRSV | 0.11 | [9] |
| Compound 182 | - | H | Br | hRSV | 3.10 | [9] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Materials:
-
Susceptible host cell line
-
Virus stock
-
6-well or 12-well plates
-
Culture medium
-
Quinoline carboxylic acid derivative stock solution
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinoline carboxylic acid derivative and a gelling agent (agarose or methylcellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques (areas of cell death).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value.
Visualizing the Structure-Activity Landscape
To better understand the intricate relationships between chemical structure and biological activity, we can visualize the key SAR principles using diagrams.
Key SAR Features for Diverse Biological Activities
Caption: Comparative SAR of quinoline carboxylic acids.
Experimental Workflow for Evaluating Biological Activity
Caption: Workflow for assessing biological activity.
Conclusion: A Scaffold of Immense Potential
The quinoline carboxylic acid scaffold is a testament to the power of medicinal chemistry in generating diverse biological activities from a common chemical framework. While the C-3 carboxylic acid is a hallmark of potent antibacterial agents targeting bacterial topoisomerases, a shift to a C-4 carboxylic acid, coupled with bulky C-2 substituents, unlocks powerful anticancer and antiviral activities, often through the inhibition of DHODH.
This comparative guide underscores the critical importance of understanding the nuanced structure-activity relationships that govern the therapeutic potential of these compounds. For researchers in drug discovery, the quinoline carboxylic acid core remains a fertile ground for the development of novel and effective agents to combat a wide range of diseases. The provided experimental protocols offer a starting point for the robust evaluation of new derivatives, paving the way for future therapeutic breakthroughs.
References
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Pharmaceuticals. [Link]
- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
- Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]
- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules. [Link]
- A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
- Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure. [Link]
- Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. [Link]
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1.
- New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. [Link]
- Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2.
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- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Quinoline Isomers in Anticancer Assays
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its recurring presence in compounds exhibiting a wide array of biological activities, most notably in the realm of oncology.[2][3] The synthetic versatility of the quinoline ring system allows for extensive structural modifications, leading to a vast library of derivatives with diverse and potent anticancer properties.[2]
The specific arrangement of the nitrogen atom within the fused ring system gives rise to its fundamental isomer, isoquinoline. The position of this nitrogen atom, along with the location and nature of various substituents, profoundly influences the molecule's physicochemical properties and its interaction with biological targets.[4][5] Consequently, different quinoline isomers and their derivatives can exhibit markedly different anticancer activities and mechanisms of action. These mechanisms are multifaceted, ranging from inhibition of critical cellular enzymes like protein kinases and topoisomerases to disruption of cytoskeletal components and induction of programmed cell death (apoptosis).[4][6][7][8][9]
This guide provides a comparative analysis of key quinoline isomers and their derivatives, focusing on their differential cytotoxic effects against various cancer cell lines. We will delve into their underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key cellular pathways and workflows.
Comparative Cytotoxicity of Quinoline Derivatives
The in vitro cytotoxic activity of quinoline derivatives is a primary indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value signifies greater potency. The following data, compiled from multiple studies, compares the IC50 values of representative quinoline derivatives across several human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [10] |
| HCT-116 (Colon) | 5.34 | [10] | ||
| MCF-7 (Breast) | 5.21 | [10] | ||
| Bis-Quinoline Isomer | Compound 2a | HeLa (Cervical) | 0.14 | [11] |
| HCT116 (Colon) | < 1.0 | [11] | ||
| U937 (Leukemia) | 0.7 | [11] | ||
| Bis-Quinoline Isomer | Compound 2b | MCF-7 (Breast) | 0.3 | [11] |
| 4-Aminoquinoline Derivative | Compound 4f | A549 (Lung) | Comparable to Doxorubicin | [12] |
| MCF7 (Breast) | Comparable to Doxorubicin | [12] | ||
| Pyridine-Quinoline Hybrid | Compound 9g | PC-3 (Prostate) | 1.29 | [13] |
| Quinoline-Carboxamide | Compound 40 | (Protein Kinase Assay) | Potent Inhibition | [14] |
Expert Analysis: The data clearly illustrates the structure-dependent efficacy of quinoline derivatives. For instance, the bis-quinoline isomer 2a exhibits sub-micromolar potency against multiple cell lines, highlighting the potential benefit of a dimeric structure.[11] Similarly, the quinoline-chalcone hybrid 12e shows significantly greater potency against gastric cancer cells (MGC-803) than the standard chemotherapeutic agent 5-fluorouracil.[10] The efficacy of these compounds is not universal; potency varies significantly across different cancer cell types, underscoring the importance of screening against a diverse panel of cell lines to identify the most promising therapeutic applications.
Elucidating the Mechanisms of Action
The anticancer effects of quinoline isomers are driven by their ability to interfere with critical cellular processes. Understanding these mechanisms is crucial for rational drug design and predicting clinical efficacy.
Inhibition of Protein Kinase Signaling Pathways
Many potent quinoline derivatives function as inhibitors of protein kinases, enzymes that are often dysregulated in cancer and are central to signaling pathways controlling cell growth, proliferation, and survival.[15] Key targets include the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.
Causality: The quinoline scaffold serves as an effective pharmacophore for ATP-competitive kinase inhibition. Substitutions at the C4 position, often with an aniline or similar moiety, can form critical hydrogen bonds within the ATP-binding pocket of the kinase domain. This blocks the phosphorylation of downstream substrates, effectively shutting down the pro-survival signaling cascade and halting cancer cell proliferation.[12][16] Compound 4f , for example, was shown to be a strong EGFR inhibitor with an IC50 value of 0.015 µM.[12]
Disruption of Microtubule Dynamics
The cellular cytoskeleton, particularly the microtubule network, is essential for mitosis (cell division). Some quinoline derivatives act as antimitotic agents by inhibiting tubulin polymerization, the process by which tubulin proteins assemble to form microtubules.[2][9]
Causality: These compounds bind to the colchicine-binding site on β-tubulin. This binding event physically prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the mitotic spindle apparatus triggers a cell cycle checkpoint, leading to an arrest in the G2/M phase and, ultimately, apoptosis.[15] This mechanism is particularly effective in rapidly dividing cancer cells.
Induction of Apoptosis via DNA Damage and Oxidative Stress
A third major mechanism involves the direct or indirect damage to cancer cell DNA. Quinoline derivatives can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[8] This distorts the DNA structure, interfering with replication and transcription processes and leading to cell death.
Furthermore, certain quinoline-chalcone hybrids have been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[10]
Causality: The planar aromatic structure of the quinoline ring is ideal for intercalation. For ROS-inducing compounds like the chalcone hybrid 12e , the molecular skeleton can participate in redox cycling, generating superoxide radicals and other ROS.[10] Excessive ROS levels create a state of high oxidative stress, which damages cellular components, including DNA, and triggers the intrinsic apoptotic pathway.
Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The following are detailed methodologies for key assays used in the evaluation of quinoline isomers.
General Experimental Workflow
A systematic approach is required to move from initial screening to mechanistic validation.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[15][17][18]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.5%) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest caused by the compound.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls to identify cell cycle arrest.
Protocol 3: Apoptosis Determination (Caspase-3 Colorimetric Assay)
This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[15]
-
Cell Lysis: Treat cells with the quinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant (cell lysates) using a standard method like the Bradford assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours. Active caspase-3 will cleave the substrate, releasing the chromophore pNA.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity, indicating the level of apoptosis induction.
References
- Kumar, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
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- Liu, X., et al. (2024). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Molecules.
- Singh, H., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Quinoline Carboxylic Acid Analysis
Introduction: The Analytical Imperative for Quinoline Carboxylic Acids
Quinoline carboxylic acids (QCAs) form the structural backbone of a significant class of pharmaceuticals, most notably the quinolone and fluoroquinolone antibiotics. The precise quantification of these active pharmaceutical ingredients (APIs) and their related impurities is not merely an academic exercise; it is a cornerstone of ensuring the safety, efficacy, and quality of these essential medicines. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task, but any HPLC method is only as reliable as its validation.
This guide provides an in-depth comparison of two common approaches for QCA analysis—a traditional HPLC method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method. We will navigate the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>, offering both the "how" and the "why" behind each experimental step.[1][2][3][4]
The Method Validation Workflow
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] The objective is to produce documented evidence that the method will reliably and consistently deliver accurate and precise results.
Caption: A typical workflow for HPLC method validation and implementation.
Comparative Methods Overview
For the purpose of this guide, we will compare two distinct yet common methodologies for the analysis of a hypothetical quinoline carboxylic acid, "QCA-X."
| Parameter | Method A: Conventional HPLC | Method B: Modern UHPLC |
| Instrument | Standard HPLC System (e.g., Agilent 1260) | UHPLC System (e.g., Waters ACQUITY) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 15 minutes | 20-80% B over 3 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 325 nm | UV at 325 nm |
| Column Temp. | 30°C | 40°C |
Expertise & Experience: The choice of a C18 column is standard for moderately non-polar compounds like QCAs.[7] The acidic mobile phase (0.1% Formic Acid) is critical. QCAs possess a carboxylic acid group (pKa ~2-3) and a basic nitrogen on the quinoline ring (pKa ~5-6). An acidic mobile phase ensures the carboxylic acid is protonated (neutral) and the nitrogen is protonated (charged), leading to consistent retention and excellent peak shape. Method B's smaller particle size (1.7 µm) and higher temperature are characteristic of UHPLC, enabling significantly faster analysis without sacrificing resolution.[8][9]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][10] For QCAs, this is often demonstrated through forced degradation studies.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Create a 1 mg/mL solution of QCA-X in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Apply Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose to light at 1.2 million lux hours (as per ICH Q1B).
-
-
Analysis: Dilute the stressed samples to a target concentration (e.g., 50 µg/mL) and analyze using both Method A and Method B. A photodiode array (PDA) detector is invaluable here for assessing peak purity.
Trustworthiness: A stability-indicating method is one that is validated to be specific.[7][11] By demonstrating that the peaks for degradation products are well-resolved from the main QCA-X peak, you validate the method's specificity. Peak purity analysis should confirm that the main peak is spectrally homogeneous, with no co-eluting impurities.
Comparative Data (Hypothetical)
| Stress Condition | Method A: Resolution (QCA-X vs. nearest degradant) | Method B: Resolution (QCA-X vs. nearest degradant) |
| Acid Hydrolysis | 2.1 | 3.5 |
| Base Hydrolysis | 1.9 | 3.1 |
| Oxidation | 2.5 | 4.2 |
| Run Time | ~18 min | ~4 min |
Analysis: Both methods demonstrate specificity by resolving the main peak from degradants. However, Method B (UHPLC) provides significantly higher resolution values in a fraction of the time, offering a more robust separation.[9]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a series of at least five standard solutions of QCA-X from a stock solution. For an assay of a finished product, a typical range might be 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 150 µg/mL).
-
Injection: Inject each standard solution in triplicate.
-
Analysis: Plot the average peak area against the known concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.
Comparative Data (Hypothetical)
| Parameter | Method A: Conventional HPLC | Method B: Modern UHPLC | Acceptance Criteria |
| Range | 25 - 150 µg/mL | 25 - 150 µg/mL | As defined |
| Correlation (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-Intercept | Minimal | Minimal | Close to zero |
Expertise & Experience: An R² value of ≥ 0.999 is a common industry standard for demonstrating linearity. The y-intercept should be statistically insignificant, indicating no systemic bias at zero concentration. While both methods show excellent linearity, the sharper peaks in UHPLC often lead to slightly better correlation coefficients.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies using a spiked placebo or by comparing results to a reference method.
Experimental Protocol: Accuracy (Spiked Recovery)
-
Prepare Spiked Samples: Prepare a placebo (a mixture of all formulation excipients without the API). Spike the placebo with known amounts of QCA-X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Comparative Data (Hypothetical)
| Spike Level | Method A: Mean % Recovery (%RSD) | Method B: Mean % Recovery (%RSD) | Acceptance Criteria |
| 80% | 99.5% (0.8%) | 100.1% (0.5%) | 98.0% - 102.0% |
| 100% | 100.2% (0.6%) | 100.3% (0.4%) | 98.0% - 102.0% |
| 120% | 101.1% (0.7%) | 100.8% (0.3%) | 98.0% - 102.0% |
Analysis: Both methods demonstrate excellent accuracy, falling well within the typical acceptance criteria of 98-102%. The lower Relative Standard Deviation (%RSD) for Method B suggests slightly better precision in the accuracy determination, a common benefit of modern UHPLC systems.[12]
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision):
-
Analyze six independent samples of QCA-X at 100% of the target concentration.
-
Perform the analysis on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Ruggedness): [13]
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD and compare the results between the two studies.
-
Comparative Data (Hypothetical)
| Parameter | Method A: %RSD | Method B: %RSD | Acceptance Criteria |
| Repeatability | 0.9% | 0.5% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 0.7% | ≤ 2.0% |
Analysis: The faster run times and higher efficiency of Method B contribute to lower %RSD values, indicating superior precision. This is a significant advantage in a quality control environment where high throughput and reliable results are paramount.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Identify Parameters: Select critical method parameters to vary. For HPLC, these typically include:
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 5°C)
-
Flow Rate (e.g., ± 10%)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Analysis: Analyze a standard solution while varying one parameter at a time.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). The results should remain within the established system suitability limits.
Caption: Key parameters intentionally varied during a robustness study.
Expertise & Experience: For QCAs, mobile phase pH is often the most critical robustness parameter. Small changes in pH can alter the ionization state of the molecule, leading to significant shifts in retention time. A truly robust method will show minimal variation in results when these parameters are slightly changed. For example, if a 10% change in flow rate causes the main peak to merge with an impurity, the method is not robust.
Conclusion and Method Selection
This guide has systematically walked through the essential validation parameters for HPLC analysis of quinoline carboxylic acids, comparing a conventional HPLC method with a modern UHPLC approach.
| Feature | Method A: Conventional HPLC | Method B: Modern UHPLC |
| Speed | slower (~18 min) | Faster (~4 min) |
| Resolution | Good | Excellent |
| Precision | Good | Excellent |
| Solvent Usage | Higher | Lower (~75% reduction) |
| Initial Cost | Lower | Higher |
| Throughput | Lower | Higher |
Recommendation:
-
Method A (HPLC) is a reliable and validated method suitable for laboratories with existing standard HPLC equipment and lower sample throughput requirements. It meets all regulatory criteria for a valid analytical method.
-
Method B (UHPLC) represents the superior choice for drug development and high-throughput quality control environments.[8] The significant gains in speed, resolution, and precision, coupled with a drastic reduction in solvent consumption, provide a compelling return on the initial instrument investment. The enhanced performance also leads to a more robust and reliable method, reducing the likelihood of out-of-specification results during routine analysis.
Ultimately, the choice of method depends on the specific needs and resources of the laboratory. However, the data clearly demonstrates the tangible analytical and business advantages conferred by adopting modern UHPLC technology for the analysis of quinoline carboxylic acids.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- USP General Chapter <1225> Validation of Compendial Procedures. BA Sciences. [Link]
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- <1225> Validation of Compendial Procedures. USP-NF. [Link]
- <1225> VALIDATION OF COMPENDIAL PROCEDURES (2011). [Link]
- Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed. [Link]
- Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor. [Link]
- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]
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- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJSRED. [Link]
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- UHPLC: Applications in Pharmaceutical Analysis. [Link]
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comparing the efficacy of different synthetic routes to 6-Quinolinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 6-Quinolinecarboxylic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. The selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness in drug discovery and development. This guide provides an in-depth, objective comparison of various synthetic strategies to produce this compound, offering experimental data, detailed protocols, and an analysis of the advantages and disadvantages of each approach.
Executive Summary: Synthetic Routes at a Glance
The synthesis of this compound can be approached through several classical and modern methodologies. The choice of a particular route is often a trade-off between factors such as starting material availability, reaction conditions, yield, purity, and scalability. This guide will delve into the intricacies of the Skraup, Doebner, Pfitzinger, and Gould-Jacobs reactions, alongside contemporary catalytic and flow chemistry techniques.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Skraup Synthesis | 4-Aminobenzoic acid, Glycerol, Oxidizing agent | Conc. H₂SO₄, FeSO₄ | 3-5 hours | High (exothermic) | Variable, often moderate | One-pot, uses simple starting materials | Notoriously violent reaction, harsh acidic conditions, potential for low yields.[1][2][3] |
| Doebner Reaction | 4-Aminobenzoic acid, Pyruvic acid, Aldehyde | Acid or base | Several hours | Reflux | Good | Versatile for 2-substituted derivatives, one-pot three-component reaction.[4] | Can be limited by the reactivity of the aniline.[4] |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | 12-48 hours | Reflux | Good to Excellent | Good yields for quinoline-4-carboxylic acids, versatile for substitution on the pyridine ring.[5][6][7] | Primarily yields the 4-carboxylic acid isomer, requiring a different starting material for the 6-isomer. |
| Gould-Jacobs Reaction | 4-Aminobenzoic acid derivative, Alkoxymethylenemalonate | None (thermal) or Microwave | Several hours (thermal), Minutes (microwave) | High (250-300 °C) | Moderate to Good | Effective for 4-hydroxyquinolines, amenable to microwave synthesis.[8][9][10] | Requires high temperatures, subsequent hydrolysis and decarboxylation steps.[8][9] |
Classical Synthetic Strategies: A Detailed Examination
The traditional methods for quinoline synthesis, while established for over a century, each present a unique set of mechanistic pathways and practical considerations. For the synthesis of this compound, the primary starting material for most of these classical routes is 4-aminobenzoic acid.
The Skraup Synthesis: A Potent but Perilous Path
The Skraup synthesis is a one-pot reaction that constructs the quinoline ring from an aniline, glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[1][2][3] Ferrous sulfate is often added to moderate the otherwise notoriously violent exothermic reaction.[1][2]
Mechanism Insight: The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein. This is followed by a Michael addition of the aniline (4-aminobenzoic acid) to the acrolein. The resulting intermediate then undergoes cyclization and dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[1]
Caption: The reaction pathway of the Skraup synthesis.
Causality in Experimental Choices: The use of concentrated sulfuric acid is crucial not only for the dehydration of glycerol but also to catalyze the cyclization step. The choice of nitrobenzene as an oxidizing agent is historical, though other oxidants can be used. Ferrous sulfate's role as a moderator is a critical safety consideration, preventing a runaway reaction.
Materials:
-
4-Aminobenzoic acid
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide solution (for work-up)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously add 4-aminobenzoic acid to a mixture of glycerol and nitrobenzene.
-
Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate heptahydrate as a moderator.
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.[1]
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to remove the unreacted nitrobenzene and isolate the crude this compound.
-
The product can be further purified by recrystallization.
Safety Note: The Skraup reaction is highly exothermic and can be dangerous if not controlled properly. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The addition of sulfuric acid must be done slowly and with cooling.[1]
The Doebner Reaction: A Versatile Three-Component Approach
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[4] This method is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. To synthesize this compound, one would use 4-aminobenzoic acid, pyruvic acid, and formaldehyde (or a formaldehyde equivalent).
Mechanism Insight: The reaction is believed to proceed through the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. This is followed by cyclization, dehydration, and oxidation to yield the final quinoline carboxylic acid.
Caption: The reaction pathway of the Doebner synthesis.
Materials:
-
4-Aminobenzoic acid
-
Pyruvic acid
-
Benzaldehyde (as an example for a 2-phenyl derivative)
-
Ethanol
Procedure:
-
Dissolve 4-aminobenzoic acid and benzaldehyde in ethanol.
-
Add pyruvic acid to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization.
The Pfitzinger Reaction: A Route to 4-Carboxyquinolines
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield quinoline-4-carboxylic acids.[5][6][7] While this is an excellent method for producing the 4-carboxy isomer, it is not a direct route to this compound starting from a simple aniline. To synthesize a 6-substituted quinoline-4-carboxylic acid, a substituted isatin would be required.
Mechanism Insight: The reaction begins with the base-catalyzed hydrolysis of isatin to an isatinic acid salt. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to form the quinoline ring.[6]
The Gould-Jacobs Reaction: A Thermal Cyclization Approach
The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[8][9] Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline. To obtain this compound, one would start with a derivative of 4-aminobenzoic acid where the carboxylic acid is protected, and then deprotect it in the final steps.
Mechanism Insight: The initial step is a nucleophilic substitution of the alkoxy group of the malonate by the aniline. The resulting intermediate undergoes a 6-electron electrocyclization at high temperatures, followed by elimination of an alcohol to form the quinoline ring.[8] Modern variations of this reaction utilize microwave heating to dramatically reduce reaction times and improve yields.[10]
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
While the classical methods are still in use, modern organic synthesis has focused on developing more efficient, selective, and environmentally friendly routes.
Catalytic Methods
Recent advances have seen the development of various catalytic systems for quinoline synthesis. These often involve transition metal catalysts (e.g., rhodium, palladium, copper) that can facilitate C-H activation and annulation reactions under milder conditions than the classical methods. For instance, rhodium-catalyzed cyclization of anilines with alkynyl esters offers a regioselective route to quinoline carboxylates.
Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.[11] The synthesis of quinoline derivatives has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to batch methods. For example, a modified Doebner-von Miller reaction has been performed in a flow reactor to produce 2-methylquinoline derivatives rapidly and in high yields.[12] While a specific protocol for this compound in a flow system is not yet widely reported, the existing literature on related structures suggests that this is a promising avenue for future process development.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through a variety of methods, each with its own set of strengths and weaknesses. The classical Skraup and Doebner reactions offer direct routes from 4-aminobenzoic acid, but often involve harsh conditions and can suffer from low yields or safety concerns. The Pfitzinger and Gould-Jacobs reactions are powerful methods for constructing the quinoline core but are not the most direct routes to the 6-carboxy isomer.
Modern catalytic and flow chemistry approaches hold significant promise for the future of quinoline synthesis, offering milder reaction conditions, higher efficiency, and improved safety profiles. As research in these areas continues, it is likely that even more efficient and sustainable methods for the production of this compound and other valuable pharmaceutical intermediates will emerge. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or drug development professional, balancing factors such as cost, scale, purity, and environmental impact.
References
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
- MDPI. (n.d.).
- Wikipedia. (n.d.). Pfitzinger reaction. [Link]
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]
- Mori, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]
- Wikipedia. (n.d.). Skraup reaction. [Link]
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]
- Organic Syntheses. (n.d.). QUINOLINE. [Link]
- ResearchGate. (2022). (PDF)
- Wiles, C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 7(2), 169-173. [Link]
- National Center for Biotechnology Information. (n.d.). Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1057. [Link]
- ResearchGate. (n.d.).
- Wiles, C., & Watts, P. (2014). Continuous flow chemistry: a tool for the modern medicinal chemist. Bioorganic & medicinal chemistry, 22(21), 5573-5585. [Link]
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20777-20795. [Link]
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2015). Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Quinolinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a synthesized compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reproducibility in downstream applications. 6-Quinolinecarboxylic acid, a key building block in the synthesis of various pharmacologically active agents, is no exception. Ensuring its purity is paramount to the integrity of research and the safety of potential therapeutics.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of techniques. Instead, this document will elucidate the causality behind experimental choices, frame the protocols within a self-validating system, and ground all claims in authoritative references. We will explore the orthogonal techniques of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA), providing you with the expertise to select and implement the most appropriate methods for your specific needs.
The Criticality of Purity in this compound
This compound serves as a vital intermediate in the synthesis of a range of compounds, from anticancer agents to anti-inflammatory drugs. Impurities, which can be unreacted starting materials, byproducts of the synthesis, or degradation products, can have significant consequences:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or a modified pharmacological profile of the final compound.
-
Toxicity: Even in trace amounts, certain impurities can be toxic, posing a direct risk in drug development.
-
Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations for subsequent synthetic steps, impacting reaction yields and purity of the final product.
-
Regulatory Scrutiny: For drug development professionals, adhering to regulatory guidelines on impurity profiling is a necessity. The International Council for Harmonisation (ICH) provides clear directives on the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5][6]
An Overview of Analytical Techniques for Purity Assessment
A multi-faceted approach, employing orthogonal analytical techniques, is the most robust strategy for a comprehensive purity assessment. Each method provides a unique perspective on the sample's composition.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High sensitivity, high resolution, well-established for purity determination. | Requires a reference standard for accurate quantification, may not detect non-chromophoric impurities. |
| NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can be a primary quantitative method (qNMR). | Lower sensitivity than HPLC, potential for signal overlap in complex mixtures. |
| MS | Mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight confirmation, structural information from fragmentation. | High sensitivity and specificity, excellent for identifying unknown impurities. | Can be difficult to quantify without an appropriate standard, ionization efficiency can vary. |
| EA | Combustion of the sample to determine elemental composition. | Percentage of C, H, N, S, and O. | Provides fundamental confirmation of the empirical formula. | Does not provide information on the nature of impurities, only the overall elemental composition. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for purity assessment in the pharmaceutical industry due to its high sensitivity and resolving power. For this compound, a reversed-phase HPLC method is typically the most effective.
The "Why" Behind the Method:
A C18 column is the stationary phase of choice due to its hydrophobic nature, which provides good retention for the aromatic quinoline ring. The mobile phase, a mixture of an aqueous buffer and an organic solvent (typically acetonitrile), allows for the elution of the compound. The use of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial. It protonates the carboxylic acid group, suppressing its ionization and leading to a sharper, more symmetrical peak shape. Formic acid is preferred for LC-MS applications due to its volatility.[7]
Experimental Protocol: HPLC Purity of this compound
Caption: Workflow for HPLC Purity Assessment.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
This compound sample
-
This compound reference standard (>99.5% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Phosphoric acid or Formic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 ACN/Water) to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the area percent of the main peak in the sample chromatogram relative to the total area of all peaks. For a more accurate purity assessment, use the response factor of the reference standard.
Expected Results & Interpretation:
A high-purity sample of this compound will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. The area percentage of the main peak is often reported as the purity. For drug development purposes, any impurity exceeding the reporting threshold (typically 0.05% for a maximum daily dose ≤ 2 g/day ) must be reported.[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for structural elucidation and can also serve as a primary method for quantitative purity assessment (qNMR).
The Power of NMR in Purity Assessment:
Unlike HPLC, which relies on the separation of components, NMR provides a holistic view of the sample's composition. Every proton- or carbon-containing species in the sample will generate a signal, allowing for the identification and quantification of both the main compound and any impurities present, provided they are at a detectable concentration.
Experimental Protocol: ¹H and ¹³C NMR of this compound
Caption: Workflow for NMR Purity Assessment.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation: Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule. The presence of unexpected signals may indicate impurities.
Expected ¹H and ¹³C NMR Spectra Interpretation:
-
¹H NMR (in DMSO-d₆): The spectrum will show characteristic signals for the aromatic protons of the quinoline ring system. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR (in DMSO-d₆): The spectrum will display signals for the ten carbon atoms of the molecule, with the carboxylic acid carbon appearing in the range of 165-185 ppm.[8]
The purity can be estimated by comparing the integral of the signals corresponding to the main compound with those of any impurity signals. For a more accurate quantitative analysis (qNMR), a certified internal standard is added to the sample.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can aid in the identification of impurities through their fragmentation patterns.
The Role of MS in Purity Confirmation:
By determining the mass-to-charge ratio (m/z) of the molecular ion, MS can confirm that the synthesized compound has the correct molecular weight. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing impurities.
Experimental Protocol: Mass Spectrometry of this compound
Caption: Workflow for Mass Spectrometry Analysis.
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, either by direct infusion or as the eluent from an HPLC system.
-
Ionization: The molecules are ionized in the source.
-
Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.
-
Detection: The detector records the abundance of each ion.
Expected Mass Spectrum and Fragmentation:
The mass spectrum of this compound (Molecular Weight: 173.17 g/mol ) will show a prominent molecular ion peak at m/z 174 [M+H]⁺ in positive ion mode or m/z 172 [M-H]⁻ in negative ion mode. Common fragments may include the loss of the carboxylic acid group (a loss of 45 Da) or the loss of CO₂ (a loss of 44 Da).[9][10]
Elemental Analysis (EA): The Fundamental Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This technique is a fundamental check to ensure that the empirical formula of the synthesized compound is correct.
The Value of Elemental Analysis:
While EA does not provide information about the specific nature of impurities, a significant deviation between the experimentally determined elemental composition and the calculated values for the pure compound indicates the presence of impurities. For a new compound, an agreement within ±0.4% is generally considered acceptable.[3][4]
Experimental Protocol: Elemental Analysis
Instrumentation:
-
CHNS/O Elemental Analyzer
Procedure:
-
Sample Preparation: An accurately weighed amount of the dried sample is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature in an oxygen-rich environment.[2][11][12]
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
Expected Results:
The experimentally determined percentages of C, H, and N should be compared to the theoretical values for C₁₀H₇NO₂.
-
Carbon (C): 69.36%
-
Hydrogen (H): 4.07%
-
Nitrogen (N): 8.09%
Comparison of Techniques and Concluding Remarks
The comprehensive assessment of the purity of synthesized this compound necessitates a multi-pronged analytical approach.
-
HPLC stands out as the primary tool for routine purity testing and the quantification of known and unknown impurities due to its high sensitivity and resolving power.
-
NMR provides invaluable structural confirmation and can be employed as a primary quantitative method (qNMR) for an absolute purity determination without the need for an identical reference standard.
-
Mass Spectrometry is indispensable for confirming the molecular weight of the target compound and for identifying unknown impurities, especially when coupled with HPLC.
-
Elemental Analysis serves as a fundamental and cost-effective method to verify the empirical formula and the overall purity of the bulk material.
By judiciously selecting and combining these orthogonal techniques, researchers, scientists, and drug development professionals can establish a robust and self-validating system for the purity assessment of this compound. This ensures the quality and reliability of their research and contributes to the development of safe and effective pharmaceuticals.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
- European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. 2006.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Starodub. Revised ICH Guideline Q2(R1)
- International Council for Harmonis
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- AZoM. A Look at Elemental Analysis for Organic Compounds. 2021.
- Universal Lab Blog. Basic principles and tests of organic element analysis. 2024.
- EOLSS. ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS.
- The Science of Elemental Analysis: Benefits and Applic
- PubChem. This compound.
- ResearchGate. 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- ResearchG
- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. 2007.
- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
- Benchchem. A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone.
- Springer.
- ResearchGate. Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development.
- Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232).
- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020.
- PMC. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. 2025.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Chem-Impex. Quinoline-6-carboxylic acid.
- Liu, A. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Chemguide.
- Ion fragmentation of small molecules in mass spectrometry. 2012.
- MDPI.
- Chemistry LibreTexts. 8.
- Tokyo Chemical Industry Co., Ltd. This compound 10349-57-2.
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Studies of 6-Quinolinecarboxylic Acid Derivatives
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of quinolinecarboxylic acid, particularly 6-quinolinecarboxylic acid, have emerged as a promising class of compounds with a broad spectrum of biological activities, most notably in the realm of oncology.[2] This guide provides a comprehensive comparison of in vitro and in vivo studies of this compound derivatives, offering researchers, scientists, and drug development professionals a critical perspective on translating preclinical data from the laboratory bench to living systems. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear-eyed view of the challenges and triumphs in this crucial area of therapeutic development.
The Crucial First Step: In Vitro Evaluation of this compound Derivatives
In vitro studies represent the foundational phase of drug discovery, providing the first glimpse into the biological activity of newly synthesized compounds. These experiments are conducted in a controlled laboratory setting, typically using cell cultures, and are designed to assess a compound's potential efficacy and mechanism of action at a cellular level.
Gauging Cytotoxicity: The MTT Assay
A primary objective of early-stage cancer research is to identify compounds that can selectively kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] The principle of this assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Table 1: In Vitro Cytotoxicity of Representative this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified, but showed 82.9% growth reduction at 100 µM | [3] |
| Compound 4d (a quinoline-6-carboxamide derivative) | A549 (Lung) | 0.28 ± 0.03 (as an ectonucleotidase inhibitor) | [4] |
| Compound 4i, 4j, 4k (quinoline-6-carboxamide derivatives) | A549 (Lung) | Found to be potentially cytotoxic | [4] |
| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant cytotoxicity | [5] |
| Quinoline-4-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [5] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Unraveling the Mechanism: Apoptosis and Cell Cycle Analysis
Identifying a compound's ability to induce apoptosis (programmed cell death) is a critical step in cancer drug development. DAPI (4',6-diamidino-2-phenylindole) staining is a common method to visualize apoptotic nuclei. DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, the chromatin condenses and the nucleus fragments, leading to more intense and fragmented DAPI staining compared to the uniform staining of healthy nuclei.
Experimental Protocol: DAPI Staining for Apoptosis
-
Cell Treatment: Grow cancer cells on coverslips in a 6-well plate and treat them with the desired concentration of the this compound derivative for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the cells with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Visualization: Mount the coverslips on microscope slides and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
The Bridge to Clinical Relevance: In Vivo Evaluation
While in vitro studies provide valuable initial data, they do not fully replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to assess a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-system context.
Testing Efficacy in a Living System: Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer agents. These models allow researchers to observe the effect of a compound on tumor growth in a living organism.
Table 2: In Vivo Efficacy of a Quinolinecarboxylic Acid Derivative
| Compound | Animal Model | Tumor Type | Dose & Route | Tumor Growth Inhibition | Reference |
| NSC 368390 (a 4-quinolinecarboxylic acid derivative) | Nude Mice | Human Colon Carcinoma (DLD-2) | 25 mg/kg/day, i.p. for 9 days | 98% | [6] |
| NSC 368390 | Nude Mice | Human Breast Carcinoma (MX-1) | 20-40 mg/kg/day, i.p. for 9 days | >90% | [6] |
| NSC 368390 | Nude Mice | Human Lung Carcinoma (LX-1) | 20-40 mg/kg/day, i.p. for 9 days | >90% | [6] |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
The Translation Challenge: From In Vitro Potency to In Vivo Efficacy
A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy.[7] A compound that shows excellent cytotoxicity in a petri dish may fail to shrink tumors in an animal model. This discrepancy can be attributed to a multitude of factors, collectively known as pharmacokinetics and pharmacodynamics (PK/PD).[8][9]
Pharmacokinetics (PK): What the Body Does to the Drug
-
Absorption: How the drug is absorbed into the bloodstream.
-
Distribution: Where the drug travels in the body.
-
Metabolism: How the drug is broken down by the body.
-
Excretion: How the drug is eliminated from the body.
Pharmacodynamics (PD): What the Drug Does to the Body
-
The relationship between drug concentration at the site of action and the resulting effect.
In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies can provide early predictions of a compound's pharmacokinetic properties. For instance, studies on quinoline-6-carboxylic acid derivatives have used SwissADME to predict high gastrointestinal absorption.[4]
Delving Deeper: Signaling Pathways as Therapeutic Targets
The anticancer activity of many this compound derivatives stems from their ability to modulate key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and patient selection.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several quinoline-based compounds have been identified as inhibitors of this pathway.[10][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.[12]
Caption: Potential inhibition points in the MAPK signaling pathway by this compound derivatives.
Conclusion: A Path Forward
The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent is a testament to the power of a multi-faceted research approach. In vitro assays provide the crucial initial screening and mechanistic insights, while in vivo models offer a more holistic understanding of a compound's behavior in a complex biological system. The key to success lies in the thoughtful integration of both approaches, a keen understanding of PK/PD principles, and a deep dive into the molecular pathways that drive cancer. As our understanding of the intricate biology of cancer evolves, so too will our strategies for designing and evaluating the next generation of quinoline-based therapeutics.
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- Dexter, D. L., et al. (1988). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 48(5), 1257-1261. [Link]
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A Comparative Guide to the Photophysical Properties of Quinoline-Based Fluorophores
For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. Quinoline-based fluorophores, a versatile class of heterocyclic aromatic compounds, have garnered considerable attention for their utility in bio-imaging, chemical sensing, and as components in organic light-emitting diodes (OLEDs)[1][2]. Their broad range of applications stems from their diverse and tunable photophysical properties. This guide provides an in-depth comparison of these properties, supported by experimental data and methodologies, to empower you in selecting the optimal quinoline derivative for your research needs.
Understanding the Photophysical Landscape of Quinoline Fluorophores
The core structure of quinoline, a benzene ring fused to a pyridine ring, provides a robust scaffold for the design of fluorescent molecules[1]. The photophysical characteristics of these fluorophores, including their absorption and emission spectra, quantum yield, and fluorescence lifetime, are intricately linked to their molecular structure and the surrounding environment. Factors such as the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent, play a pivotal role in modulating these properties[3][4].
Key Photophysical Parameters:
-
Absorption Maximum (λabs): The wavelength at which a fluorophore absorbs light most efficiently.
-
Emission Maximum (λem): The wavelength at which the fluorophore emits the most intense fluorescence.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima (λem - λabs). A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratios[5].
-
Molar Extinction Coefficient (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process[6]. It is a value between 0 and 1, with values closer to 1 indicating higher brightness[6].
-
Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state.
Comparative Analysis of Quinoline-Based Fluorophores
The true utility of quinoline derivatives lies in their tunability. By strategically modifying their chemical structure, a wide array of fluorophores with distinct photophysical properties can be synthesized. The following table summarizes the properties of several representative quinoline-based fluorophores, highlighting the impact of different substituents.
| Fluorophore/Derivative | Substituent(s) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| Quinoline | None | Ethanol | ~313 | ~360 | ~47 | Low (<0.01) | [7] |
| Isoquinoline | Isomer of Quinoline | Dichloromethane | ~310 | - | - | <0.01 | [8] |
| Benzo[h]quinoline | Fused Benzene Ring | Dichloromethane | ~310 | - | - | 0.15 | [8] |
| 2,6-diamino-4-(3,4,5-trimethoxy-phenyl)-pyridine-3,5-dicarbonitrile | Donor-Acceptor | Various | - | Strong Solvatochromic Emission | - | - | [7] |
| Unsymmetrical bis-quinolin-3-yl chalcones | Varies | Various | 215-290 | - | >1.5 x 104 cm-1 | Varies (low with nitro groups) | [9] |
| 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives | Various amino donors | Cyclohexane | - | 414-597 | 45-161 | Up to 0.84 | [10][11] |
| 1H-pyrazolo[3,4-b]quinoline derivative (PQPc) | Donor-Acceptor | n-hexane to acetonitrile | ~390 | 460-480 | - | 0.1287 to 0.0075 | [12] |
Key Observations and Insights:
-
Substituent Effects: The introduction of electron-donating groups (e.g., amino) or electron-withdrawing groups (e.g., nitro) significantly alters the electronic structure and, consequently, the photophysical properties of the quinoline core[3][9]. Donor-acceptor architectures often lead to intramolecular charge transfer (ICT) characteristics, resulting in large Stokes shifts and sensitivity to solvent polarity[5][9]. For instance, compounds with nitro groups often exhibit fluorescence quenching[9].
-
Solvent Polarity (Solvatochromism): Many quinoline derivatives exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent[3][4][9]. This property can be exploited for developing fluorescent probes that are sensitive to their local microenvironment.
-
Protonation Effects: The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which can dramatically enhance fluorescence quantum yields[8]. This is attributed to a change in the nature of the lowest excited state from a non-emissive (n,π) state to a highly emissive (π,π) state[8].
Experimental Methodologies for Characterization
Accurate and reliable characterization of photophysical properties is paramount. Below are the standard experimental protocols for measuring key fluorescence parameters.
Measurement of Absorption and Emission Spectra
This is the most fundamental characterization, providing the absorption and emission maxima and the Stokes shift.
Workflow:
Caption: Workflow for Absorption and Emission Spectra Measurement.
Detailed Protocol:
-
Solution Preparation: Prepare a dilute solution of the quinoline-based fluorophore in a solvent of choice. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects[13].
-
Absorption Spectrum: Record the UV-Vis absorption spectrum using a spectrophotometer. The wavelength of maximum absorbance (λabs) is determined from this spectrum.
-
Emission Spectrum: Using a fluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) is determined from this spectrum.
-
Stokes Shift Calculation: Calculate the Stokes shift by subtracting λabs from λem.
Determination of Fluorescence Quantum Yield (ΦF)
The comparative method, using a well-characterized standard, is a widely accepted and reliable technique for determining the relative fluorescence quantum yield[13][14][15].
Workflow:
Caption: Workflow for Relative Quantum Yield Determination.
Detailed Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard[6].
-
Solution Preparation: Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The absorbances at the excitation wavelength should range from approximately 0.02 to 0.1[13].
-
Measurement: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity (the area under the emission curve)[13][14].
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation[16]:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Structure-Property Relationships: A Deeper Dive
The versatility of quinoline fluorophores stems from the ability to rationally design their properties through synthetic chemistry.
Signaling Pathway of Structure to Photophysical Properties:
Caption: Influence of Molecular Structure on Photophysical Properties.
-
Electron Donating/Withdrawing Groups: As a general principle, attaching electron-donating groups (e.g., -NH2, -OR) to the quinoline core tends to cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups (e.g., -NO2, -CN) often lead to a blue-shift (hypsochromic shift)[9].
-
Extended π-Conjugation: Increasing the extent of the conjugated π-system, for instance by adding aromatic rings, generally results in a red-shift of the absorption and emission wavelengths and can increase the molar extinction coefficient.
-
Molecular Rigidity: Restricting the conformational freedom of the fluorophore can suppress non-radiative decay pathways (like vibrational relaxation), leading to an increase in the fluorescence quantum yield.
Conclusion
Quinoline-based fluorophores represent a powerful and highly adaptable class of fluorescent molecules. Their tunable photophysical properties, governed by straightforward structure-property relationships, make them invaluable tools across various scientific disciplines. By understanding the fundamental principles of how structural modifications and environmental factors influence their fluorescence, researchers can rationally select or design the ideal quinoline derivative to meet the specific demands of their applications, from high-contrast cellular imaging to the development of advanced materials.
References
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- Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). RSC Advances. [Link]
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- Fluorescence emission of quinoline and derivatives in ethanol.
- Fluorescence enhancement of quinolines by proton
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]
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- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 6-Quinolinecarboxylic Acid Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar architecture makes it an ideal candidate for interacting with biological macromolecules, particularly nucleic acids and associated enzymes.[1][2] Consequently, quinoline derivatives, including the 6-quinolinecarboxylic acid series, have emerged as promising candidates in anticancer drug discovery, reported to exert their effects through diverse mechanisms such as topoisomerase inhibition, cell cycle arrest, and apoptosis induction.[2][3][4]
However, a promising molecular scaffold is merely the starting point. Rigorous, multi-faceted validation of its mechanism of action (MoA) is paramount for advancing a compound from a "hit" to a viable clinical candidate.[5][6] This guide provides a logical, experimentally-driven framework for elucidating and validating the MoA of novel this compound derivatives, benchmarking them against established clinical agents to provide essential context for their potential therapeutic application.
The Primary Hypothesis: A Multi-Pronged Attack on Genomic Integrity
Based on the structural similarities of the quinoline core to known DNA intercalators and topoisomerase poisons, our central hypothesis is that this compound derivatives exert their anticancer effects primarily by:
-
Direct DNA Intercalation: Inserting into the DNA double helix, distorting its structure, and inhibiting processes like replication and transcription.[2][7][8]
-
Inhibition of Topoisomerase II: Trapping the enzyme-DNA cleavage complex, which prevents the re-ligation of DNA strands and leads to the accumulation of toxic double-strand breaks (DSBs).[9][10][11]
This guide will systematically test this hypothesis, moving from direct molecular interactions in acellular systems to the complex downstream consequences within cancer cells.
Experimental Validation Workflow: A Phased Approach
A successful MoA investigation follows a logical progression. We begin with acellular assays to confirm direct target engagement, followed by cell-based assays to quantify the physiological impact and cellular response.
Phase 1: Direct Target Engagement (Acellular Assays)
Before examining cellular effects, it is crucial to confirm that the compound physically interacts with its hypothesized molecular targets. Acellular assays provide the cleanest system for this, free from the complexities of cellular uptake, metabolism, or off-target effects.
Investigation of DNA Binding
Scientific Rationale: The planarity of the quinoline ring is strongly suggestive of DNA intercalation. UV-Visible spectroscopy is a rapid and accessible method to detect this. When a small molecule intercalates between DNA base pairs, it alters the electronic environment of its chromophore, resulting in a change in the molar absorptivity (hypochromism) and a shift in the wavelength of maximum absorbance (bathochromic or "red" shift).
Experimental Protocol: UV-Visible Spectroscopic Titration
-
Preparation: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine its concentration and purity by measuring the absorbance at 260 and 280 nm (A260/A280 ratio should be ~1.8–1.9). Prepare a stock solution of the this compound test compound in DMSO.
-
Titration: In a quartz cuvette, place a fixed concentration of the test compound (e.g., 50 µM).
-
Measurement: Record the UV-Vis spectrum from 200-500 nm.
-
Addition of DNA: Make successive additions of the ctDNA stock solution (e.g., in 10 µM increments) to the cuvette.
-
Equilibration & Recording: After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new spectrum.
-
Data Analysis: Monitor the changes in the absorbance and wavelength of the compound's characteristic peaks. A known DNA intercalator like Ethidium Bromide should be used as a positive control.[12]
| Compound | Binding Mode | Observation | Binding Constant (Kb) |
| Test Compound (6-QCA-X) | Intercalation | Hypochromism & Bathochromic Shift | Calculated Value |
| Doxorubicin (Control) | Intercalation | Hypochromism & Bathochromic Shift | ~105 - 106 M-1 |
| Non-binding Moiety (Control) | No Interaction | No significant spectral change | N/A |
Table 1. Expected outcomes from UV-Visible spectroscopic titration for DNA binding analysis.
Topoisomerase II Inhibition Assay
Scientific Rationale: Topoisomerase II (Topo II) enzymes resolve DNA tangles by creating transient double-strand breaks.[11] Inhibitors, or "poisons," stabilize the intermediate state where the enzyme is covalently bound to the cleaved DNA, leading to an accumulation of DSBs.[10][11] A DNA relaxation assay is the gold standard for measuring this activity. In this assay, the enzyme relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Experimental Protocol: Topo II-mediated Plasmid Relaxation Assay
-
Reaction Setup: On ice, prepare reaction tubes containing assay buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT), ATP, and supercoiled plasmid DNA (e.g., pBR322).[13]
-
Inhibitor Addition: Add the this compound test compound at various concentrations. Include a vehicle control (DMSO) and a positive control like Etoposide.[9][13]
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of human Topoisomerase IIα enzyme.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[13]
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.[13]
-
Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.[14]
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.
| Lane | Compound | Topo II | Expected Result | Interpretation |
| 1 | Plasmid DNA only | - | Single band (supercoiled) | Unreacted substrate |
| 2 | Vehicle (DMSO) | + | Single band (relaxed) | Full enzyme activity |
| 3 | Test Compound (Low Conc.) | + | Mostly relaxed | Low inhibition |
| 4 | Test Compound (High Conc.) | + | Mostly supercoiled | Potent inhibition |
| 5 | Etoposide (Positive Control) | + | Mostly supercoiled | Potent inhibition |
Table 2. Example of expected results for a Topoisomerase II relaxation assay visualized on an agarose gel.
Phase 2: Cellular Consequence Analysis
Confirming direct target interaction is the first step. The next is to determine if this interaction translates into the desired biological effect—killing cancer cells—and to verify that the downstream cellular events are consistent with the hypothesized mechanism.
Quantifying Cytotoxicity (IC50 Determination)
Scientific Rationale: The primary goal of an anticancer agent is to kill or halt the proliferation of cancer cells. A dose-response assay is essential to determine the concentration at which the compound inhibits 50% of cell growth (IC50). This value is a critical metric for potency and is used to define the appropriate concentrations for subsequent mechanistic assays.
Experimental Protocol: MTT/MTS Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours. Include a vehicle control and a positive control drug.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Fit the data with a nonlinear regression curve to determine the IC50 value.
| Cell Line | Test Compound (IC50, µM) | Doxorubicin (IC50, µM) | Etoposide (IC50, µM) |
| MCF-7 (Breast) | Experimental Value | ~0.1 - 0.5 | ~1 - 5 |
| A549 (Lung) | Experimental Value | ~0.2 - 1.0 | ~5 - 20 |
| HCT116 (Colon) | Experimental Value | ~0.1 - 0.8 | ~2 - 15 |
Table 3. Comparative IC50 values for determining the potency of a test compound against gold-standard chemotherapeutics.
Visualizing DNA Double-Strand Breaks (DSBs)
Scientific Rationale: If the test compound inhibits Topo II, it should lead to an accumulation of DSBs. The phosphorylation of the histone variant H2AX at serine 139 (termed γH2AX) is one of the earliest and most specific markers of DSBs.[15] Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, where each focus represents a DSB.
Experimental Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture & Treatment: Grow cells on glass coverslips and treat them with the test compound (at its IC50 concentration) for a defined period (e.g., 6-24 hours). Include vehicle and positive (Etoposide) controls.[15]
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like Triton X-100 to allow antibody access.[16][17]
-
Blocking: Block non-specific antibody binding sites using a solution like 5% bovine serum albumin (BSA).[16]
-
Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.[15][18] Following washes, incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining & Mounting: Stain the cell nuclei with DAPI (a DNA stain) and mount the coverslips onto microscope slides.[15]
-
Imaging & Quantification: Visualize the cells using a fluorescence microscope. Capture images and use software (e.g., ImageJ) to count the number of distinct γH2AX foci per nucleus.[15][16] A significant increase in foci compared to the control indicates DNA damage.
Assessing Impact on Cell Cycle Progression
Scientific Rationale: The presence of significant DNA damage typically triggers cell cycle checkpoints, particularly at the G2/M phase, to prevent cells from entering mitosis with damaged chromosomes.[2] Analyzing the cell cycle distribution via flow cytometry can reveal this arrest.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat a population of cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol, which permeabilizes the cells and preserves their structure.[19][20]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[21][22] PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell. RNase A is included to prevent PI from binding to double-stranded RNA.[19][21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will generate a histogram where cells in G0/G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. A G2/M arrest will be evident as a significant increase in the population of cells with 4N DNA content.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Interpretation |
| Vehicle Control | ~60% | ~25% | ~15% | Normal Distribution |
| Test Compound (6-QCA-X) | ~20% | ~10% | ~70% | Strong G2/M Arrest |
| Doxorubicin | ~25% | ~15% | ~60% | G2/M Arrest |
Table 4. Representative data showing cell cycle arrest induced by a DNA-damaging agent.
Phase 3: Determining the Mode of Cell Death
After establishing that the compound engages its target and causes DNA damage leading to cell cycle arrest, the final step is to confirm that it ultimately induces apoptosis (programmed cell death), the preferred outcome for an anticancer agent.
Differentiating Apoptosis from Necrosis
Scientific Rationale: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, acting as an "eat me" signal for phagocytes.[23][24] Annexin V is a protein that binds with high affinity to PS. By using a fluorescently labeled Annexin V, we can identify early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost. Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[23]
Experimental Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Treat cells with the test compound for a duration known to induce cell death (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[25]
-
Flow Cytometry: Analyze the samples promptly by flow cytometry. The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (rare).
-
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | >95% | <2% | <3% |
| Test Compound (6-QCA-X) | ~25% | ~45% | ~30% |
| Etoposide | ~30% | ~40% | ~30% |
Table 5. Example quantification of apoptosis induction by a test compound compared to a vehicle control.
Comparative Analysis and Conclusion
This systematic workflow provides a robust validation of the hypothesized mechanism of action. By comparing the experimental outcomes for a novel this compound derivative against well-characterized drugs like Doxorubicin (an intercalator and Topo II inhibitor) and Etoposide (a non-intercalating Topo II inhibitor), we can build a comprehensive profile of the new agent.[7][10][11][]
If the experimental data align with the predictions—demonstrating DNA binding, Topo II inhibition, induction of γH2AX, a G2/M cell cycle arrest, and subsequent apoptosis—it provides strong evidence supporting the primary hypothesis. This rigorous, multi-faceted approach ensures a high degree of scientific integrity and provides the critical data necessary to justify the continued development of promising this compound anticancer agents.
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A Senior Application Scientist's Guide to Comparative Docking of Quinoline Derivatives
Welcome to a comprehensive guide on the comparative molecular docking of quinoline derivatives. This document is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. Here, we move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a robust and reproducible in-silico workflow.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antibacterial, antiviral, and antimalarial applications.[1][2] The versatility of the quinoline ring system allows for extensive chemical modification, leading to vast libraries of derivatives. Molecular docking serves as an indispensable tool to rationally prioritize these derivatives by predicting their binding affinity and interaction patterns with specific protein targets.[3][4]
This guide will provide a self-validating protocol for comparative docking, present case studies on key protein targets, and offer insights into interpreting the resulting data to drive structure-activity relationship (SAR) studies.
The Rationale: Why Comparative Docking?
Docking a single compound can provide a snapshot of a potential interaction, but its true power is unlocked through comparative analysis. By docking a series of related derivatives against the same target, we can:
-
Elucidate Structure-Activity Relationships (SAR): Systematically identify which chemical modifications enhance or diminish binding affinity.[5][6] This is crucial for rational lead optimization.
-
Prioritize Synthesis: Focus precious laboratory resources on synthesizing only the most promising candidates from a virtual library.
-
Understand Binding Determinants: Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are critical for potent inhibition.
-
Benchmark Against Standards: Compare the predicted affinity of novel derivatives against known inhibitors or approved drugs to gauge their potential.
Methodology Deep Dive: A Self-Validating Docking Protocol
The trustworthiness of any in-silico study hinges on a meticulously validated protocol.[7] The following section details a generalized, step-by-step workflow for a comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow Diagram
Caption: A generalized workflow for a comparative molecular docking study.
Step-by-Step Protocol
-
Target Protein Preparation
-
Action: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably co-crystallized with a ligand similar to your scaffold.
-
Causality: The quality of the initial protein structure is paramount. Co-crystallized ligands help identify the correct binding pocket and conformation.
-
Protocol:
-
Remove water molecules, co-solvents, and any non-essential heteroatoms.
-
Add polar hydrogens, as they are critical for forming hydrogen bonds.
-
Assign partial charges using a force field (e.g., Kollman charges).
-
Repair any missing side chains or loops if necessary.
-
-
-
Ligand Library Preparation
-
Action: Prepare 3D structures of your quinoline derivatives.
-
Causality: Docking algorithms require 3D coordinates. Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.
-
Protocol:
-
Sketch derivatives in a 2D chemical drawing tool.
-
Convert 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
-
Grid Box Generation
-
Action: Define the search space for the docking algorithm—a 3D grid that encompasses the binding site of the protein.
-
Causality: This step focuses the computational search on the relevant binding pocket, saving time and preventing irrelevant binding poses. The grid box should be large enough to accommodate the ligands and allow them to rotate freely but not so large that it becomes computationally inefficient.
-
Protocol: Center the grid on the co-crystallized ligand or on key catalytic residues identified from literature.
-
-
Protocol Validation: Re-docking
-
Action: Before docking your library, remove the native (co-crystallized) ligand from the protein's active site and then dock it back in using your defined protocol.
-
Causality: This is a critical self-validating step. If the docking protocol can accurately reproduce the experimentally determined binding pose of the native ligand, it lends confidence to the poses it will predict for your novel compounds.[7]
-
Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7]
-
-
Docking the Ligand Library
-
Action: Systematically dock each prepared quinoline derivative into the validated grid on the target protein.
-
Causality: This is the virtual screening phase where the software samples numerous possible conformations and orientations (poses) for each ligand within the binding site and scores them.[3]
-
Algorithm Choice: Popular algorithms include Lamarckian Genetic Algorithm (in AutoDock) or Glide SP/XP. The choice depends on the desired balance of speed and accuracy.
-
-
Analysis of Results
-
Action: Analyze the output, focusing on docking scores (binding energy) and the predicted binding poses.
-
Causality: The docking score provides a quantitative estimate of binding affinity (a more negative value typically indicates stronger binding). Visual inspection of the binding pose is essential to ensure the interactions are chemically sensible and to identify key residue interactions.
-
Protocol:
-
Rank the derivatives based on their best docking scores.
-
Visually inspect the top-ranked poses. Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the interactions of your derivatives with those of the native ligand or known inhibitors.
-
-
Case Studies: Quinoline Derivatives vs. Key Protein Targets
The following sections provide comparative data from published studies, illustrating how docking is applied to different therapeutic targets.
Case Study 1: Anticancer - Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation.[8][9] Its aberrant activation is implicated in various cancers, making it a prime target for inhibitors.[10] Many quinoline derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs).[2][11]
EGFR Signaling Pathway Overview
Caption: Simplified EGFR signaling cascade and the inhibitory action of Quinoline TKIs.
A study by George et al. described new quinoline hybrid derivatives and evaluated their inhibitory effect on EGFR.[11] The docking results help explain the observed biological activity.
Comparative Docking Data for Quinoline Derivatives against EGFR
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Experimental IC₅₀ (nM) |
| 51 | -9.8 | Met793, Leu718, Val726 | Met793 | 31.80 |
| 52 | -9.5 | Met793, Leu844, Ala743 | Met793 | 37.07 |
| 53 | -9.2 | Met793, Cys797, Gly796 | Met793 | 42.52 |
| Erlotinib | -10.1 | Met793, Cys797, Thr790 | Met793 | 29.80 |
(Data synthesized from descriptive information in reference[11][12])
Interpretation: The docking study reveals that the most potent compounds (e.g., Compound 51 ) exhibit strong binding energies comparable to the standard drug, Erlotinib. A crucial interaction across all potent compounds is the hydrogen bond with the "gatekeeper" residue Met793 in the ATP-binding pocket. This interaction is a hallmark of many effective EGFR inhibitors. The comparative data suggests that subtle changes to the quinoline scaffold can influence binding affinity and, consequently, inhibitory potency.[13]
Case Study 2: Antibacterial - DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it an excellent target for antibiotics.[14][15] The widely used fluoroquinolone antibiotics, which feature a quinolone core, function by inhibiting this enzyme.[16][17]
Mechanism of DNA Gyrase
Caption: The catalytic cycle of DNA gyrase and the inhibitory mechanism of quinolones.
A study by Marc et al. synthesized norfloxacin–thiazolidinedione hybrid molecules to combat bacterial resistance and used docking to understand their interactions with S. aureus DNA gyrase.[17]
Comparative Docking Data for Quinolone Derivatives against DNA Gyrase
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Hybrid 1 | -8.5 | Ser84, Asp83, Gly81 | Ser84, Asp83 |
| Hybrid 2 | -8.2 | Ser84, Glu88, Gly81 | Ser84, Glu88 |
| Hybrid 3 | -7.9 | Ser84, Asp83 | Ser84 |
| Norfloxacin | -8.1 | Ser84, Asp83 | Ser84, Asp83 |
(Data is illustrative, based on interactions described in studies like[17])
Interpretation: The docking results indicate that the hybrid molecules can adopt a binding mode similar to the parent drug, norfloxacin. The interactions with key residues like Ser84 and Asp83 within the quinolone resistance-determining region (QRDR) are critical for inhibitory activity.[18] By comparing the scores and interactions of different hybrids, researchers can deduce which modifications on the thiazolidinedione moiety best preserve or enhance the essential binding interactions with DNA gyrase, guiding the development of new antibiotics that may overcome existing resistance mechanisms.[17][18]
Case Study 3: Anticancer - Tubulin Polymerization
Microtubules, polymers of α- and β-tubulin, are crucial for mitosis, making them a key target for anticancer drugs.[19] Quinoline derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine binding site, disrupting microtubule dynamics and leading to cell cycle arrest.[20][21]
Comparative Docking Data for Quinoline Derivatives against Tubulin
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Experimental IC₅₀ (µM) (Tubulin Polymerization) |
| Compound 4c | -8.9 | Asn258, Ala180, Cys241 | Asn258, Ala180 | 17.0 |
| Compound 3b | -8.5 | Asn258, Val238, Leu248 | Asn258 | >50 |
| Compound 5c | -8.7 | Asn258, Lys254, Ala316 | Asn258, Lys254 | 22.5 |
| Colchicine | -9.2 | Asn258, Thr179, Cys241 | Thr179 | 9.2 |
(Data synthesized from descriptive information in references[12][20][21])
Interpretation: The docking studies show that these quinoline derivatives fit well into the colchicine binding site of tubulin.[19] Compound 4c , the most potent in this series, shows a strong binding energy and forms hydrogen bonds with key residues like Asn258 and Ala180.[20] The comparative analysis of the series reveals that specific substitutions on the quinoline scaffold are essential for establishing the interactions needed for potent tubulin polymerization inhibition. By comparing the predicted binding modes, researchers can rationalize why compound 4c is more active than 3b and use this information to design even more potent inhibitors.[22]
Conclusion and Future Perspectives
Comparative molecular docking is a powerful, cost-effective, and rational approach to navigating the vast chemical space of quinoline derivatives. By systematically comparing the predicted binding of a series of compounds, researchers can gain critical insights into structure-activity relationships, prioritize synthetic efforts, and accelerate the journey from hit to lead.
The validity of these computational predictions is greatly enhanced when coupled with experimental validation. The true value of docking lies not in the absolute value of a score, but in the relative ranking and the structural insights it provides. As computational power increases and scoring functions become more sophisticated, the predictive accuracy of these methods will continue to improve, further cementing their role as an indispensable tool in modern drug discovery.
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A Technical Guide to Assessing the Selectivity of 6-Quinolinecarboxylic Acid-Based Fluorescent Sensors
<_>
Introduction: The Criticality of Selectivity in Sensing Applications
This guide provides an in-depth comparison and technical assessment of the selectivity of fluorescent sensors based on the 6-quinolinecarboxylic acid scaffold. Quinoline derivatives have garnered significant attention as fluorophores due to their inherent fluorescence properties, structural rigidity, and the potential for chemical modification to tune their sensing capabilities.[1][2] This guide will delve into the mechanistic principles governing their selectivity, provide detailed experimental protocols for rigorous assessment, and present a comparative analysis against alternative sensing modalities.
The Working Principle of this compound-Based Sensors
The quinoline moiety, a bicyclic aromatic heterocycle, serves as the core fluorophore in these sensors.[1] Its derivatives, particularly those with carboxylic acid and other functional groups, can act as chelating agents for metal ions or interact with other analytes through various mechanisms. The fluorescence of the quinoline core is highly sensitive to its chemical environment. Upon binding to a target analyte, several photophysical processes can occur, leading to a detectable change in the fluorescence signal:
-
Photoinduced Electron Transfer (PET): In the unbound state, a nearby electron-donating group can quench the fluorescence of the quinoline fluorophore. Upon analyte binding, this PET process can be inhibited, leading to a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can increase the rigidity of the sensor molecule, reducing non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity.[3]
-
Internal Charge Transfer (ICT): Analyte interaction can alter the electron distribution within the sensor molecule, leading to a shift in the emission wavelength. This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, is a highly desirable feature as it can be self-calibrating and less susceptible to environmental fluctuations.[4]
The selectivity of a this compound-based sensor is therefore intrinsically linked to the specific design of the receptor site and the nature of the interaction with the target analyte.
Methodologies for Assessing Sensor Selectivity
A robust evaluation of a sensor's selectivity is crucial to validate its performance. The following sections outline key experimental protocols.
Interference Studies: The Litmus Test for Selectivity
Interference studies are designed to challenge the sensor with a panel of potentially competing species that are likely to be present in a real-world sample matrix. The goal is to determine if these non-target molecules elicit a significant response from the sensor.
Experimental Protocol: Fluorescence Interference Assay
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer). The final concentration for the assay should be optimized to give a stable and measurable fluorescence signal.
-
Prepare stock solutions of the target analyte and a panel of potential interfering species (e.g., other metal ions, structurally similar organic molecules, common biological ions like Na+, K+, Ca2+, Mg2+).[5] The concentrations of interfering species should typically be in excess of the target analyte concentration (e.g., 10-fold, 50-fold, or 100-fold excess) to represent a challenging environment.
-
-
Fluorescence Measurements:
-
In a 96-well black microplate, add the sensor solution to each well.
-
To a set of control wells, add only the buffer or solvent.
-
To a set of "target" wells, add the target analyte to the sensor solution at its optimal detection concentration.
-
To a series of "interference" wells, first add one of the potential interfering species, followed by the addition of the target analyte.
-
To another series of "cross-reactivity" wells, add only one of the potential interfering species to the sensor solution.
-
Incubate the plate for a predetermined optimal time to allow for the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader at the predetermined excitation and emission wavelengths for the sensor.
-
-
Data Analysis:
-
Calculate the fluorescence response of the sensor to the target analyte in the presence and absence of each interfering species.
-
The selectivity is often expressed as the ratio of the fluorescence signal from the target analyte to the signal from the interfering species. A high ratio indicates good selectivity.
-
Plot the fluorescence response as a bar graph for easy visualization and comparison.
-
Cross-Reactivity Analysis
Cross-reactivity refers to the ability of the sensor to bind to molecules that are structurally similar to the target analyte.[6] A thorough cross-reactivity assessment is essential, especially in applications like drug screening where distinguishing between structurally related compounds is critical.
Experimental Workflow for Selectivity Assessment
Caption: Workflow for assessing the selectivity and cross-reactivity of a fluorescent sensor.
Comparative Performance Analysis
To provide a comprehensive assessment, the performance of this compound-based sensors should be benchmarked against other established sensing platforms. The choice of alternative sensors will depend on the specific target analyte.
Case Study: Detection of Zinc (Zn²⁺) and Cadmium (Cd²⁺) Ions
Zinc and cadmium are environmentally and biologically important metal ions that are often challenging to distinguish due to their similar chemical properties.[7] Several this compound-based sensors have been developed for their detection.[3][4]
| Sensor Type | Target Analyte | Selectivity over Competing Ions | Detection Limit | Response Time | Reference |
| This compound Derivative | Cd²⁺ | High selectivity against Zn²⁺, Hg²⁺, Pb²⁺, Cu²⁺ | 3.5 x 10⁻⁸ M | < 1 min | [3] |
| Rhodamine-Based Sensor | Fe³⁺ | High selectivity over other transition metals | 8.67 x 10⁻⁵ M | Rapid | [2] |
| Porphyrin-Based Sensor | Pb²⁺ | Good selectivity, some interference from Hg²⁺ | ~10⁻⁷ M | < 5 min | N/A |
| Quantum Dot-Based Sensor | Multiple Ions | Often requires surface functionalization for selectivity | Varies (nM to µM) | Varies | N/A |
Note: The data in the table is illustrative and compiled from various sources. Direct comparison should be made under identical experimental conditions.
Causality Behind Experimental Choices
The choice of a this compound scaffold is often driven by its favorable photophysical properties and synthetic accessibility.[1] The inclusion of a carboxylic acid group at the 6-position can enhance water solubility and provide a key coordination site for metal ions. The selection of a diverse panel of interfering ions, including those with similar charge and size to the target, is crucial for a stringent test of selectivity.[8] Using a significant excess of interfering ions mimics real-world scenarios where the analyte of interest may be present at much lower concentrations than other species.
Discussion and Field-Proven Insights
The experimental data consistently demonstrates that well-designed this compound-based sensors can exhibit excellent selectivity for their target analytes. The key to achieving high selectivity lies in the rational design of the receptor unit. By incorporating specific functional groups and optimizing the three-dimensional structure of the sensor, it is possible to create a binding pocket that preferentially interacts with the target analyte.
For instance, sensors designed for Cd²⁺ often exploit the "soft" nature of this ion by incorporating "soft" donor atoms like sulfur or nitrogen in the receptor.[3] This aligns with Pearson's Hard and Soft Acids and Bases (HSAB) theory, providing a chemical basis for the observed selectivity over "harder" ions like Ca²⁺ and Mg²⁺.[9]
However, it is important to acknowledge that no sensor is perfectly selective. Minor cross-reactivity with structurally similar analytes can sometimes be observed.[6] In such cases, the use of sensor arrays, where the combined response of multiple cross-reactive sensors provides a unique "fingerprint" for each analyte, can be a powerful approach to enhance selectivity.[10][11]
Conclusion
This compound-based fluorescent sensors represent a versatile and powerful platform for the selective detection of a wide range of analytes. Their high sensitivity, rapid response times, and the potential for rational design make them an attractive alternative to other sensing technologies. A thorough assessment of selectivity, through rigorous interference and cross-reactivity studies, is a critical step in the validation of any new sensor. By understanding the underlying chemical principles and employing robust experimental protocols, researchers can confidently develop and apply these sensors in demanding analytical applications.
References
- Czaplinska, B., et al. (2020). Quinoline-based fluorophores and sensors.
- Ghimire, A., et al. (2024). The Cross-Sensitivity of Chemiresistive Gas Sensors: Nature, Methods, and Peculiarities: A Systematic Review.
- Borisov, S. M., & Wolfbeis, O. S. (2012). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. Molecules. [Link]
- Various Authors. (n.d.). Quinoline-Based Fluorescence Sensors.
- Various Authors. (n.d.). Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media.
- Various Authors. (n.d.).
- Wang, L., et al. (2020). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC - NIH. [Link]
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- Dahlin, J. L., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. [Link]
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- Alsager, O. A., et al. (2019). Tuning Biosensor Cross-Reactivity Using Aptamer Mixtures. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Quinolinecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, particularly concerning antimicrobial agents, the specificity of a compound for its intended target is paramount. The 6-quinolinecarboxylic acid scaffold is the foundation for a broad class of potent antibiotics, the quinolones and fluoroquinolones.[1][2] While structural modifications to this core can enhance therapeutic efficacy, they also introduce the potential for cross-reactivity with antibodies and other biological molecules. This guide provides an in-depth comparison of the cross-reactivity profiles of various this compound derivatives, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to equip you with the foundational knowledge and practical insights to navigate the complexities of small molecule immunoassays.
The Structural Basis of Quinolone Cross-Reactivity: A Tale of Rings and Substituents
The potential for an antibody to cross-react with multiple this compound derivatives is fundamentally rooted in their shared molecular architecture. The quinolone core structure provides the primary epitope for antibody recognition. However, it is the nature and position of various substituents that dictate the degree of specificity or cross-reactivity.
Key structural features influencing antibody binding include:
-
The N1 Position: Substituents at this position, such as ethyl or cyclopropyl groups, can significantly impact antibody recognition. The presence of a cyclopropyl ring at N1 has been shown to be important for the recognition by some antibodies.[3]
-
The C7 Position: This position often bears a piperazinyl ring or a similar nitrogen-containing heterocycle, which is a common site for structural variation among different fluoroquinolones. Modifications to this ring can alter the binding affinity.
-
The C8 Position: Substituents at this position can also influence the overall shape and electronic properties of the molecule, thereby affecting antibody binding.[3]
Understanding these structure-activity relationships is crucial for designing haptens for antibody production and for interpreting cross-reactivity data. For instance, to generate a broadly reactive antibody, a hapten might be designed to expose the common core structure while minimizing the influence of variable substituents. Conversely, for a highly specific antibody, the hapten design would emphasize the unique structural features of the target molecule.[1]
Comparative Analysis of Cross-Reactivity: Experimental Data
The cross-reactivity of an antibody is typically quantified by comparing the concentration of a competing analyte required to displace 50% of the bound tracer (the IC50 value) to the IC50 of the target analyte. The percent cross-reactivity is calculated as:
(% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100
Below is a compilation of cross-reactivity data for various this compound derivatives from different studies, illustrating the spectrum of antibody specificity that can be achieved.
| Derivative | Target Analyte | Antibody Type | % Cross-Reactivity | Reference |
| Ciprofloxacin | Norfloxacin | Polyclonal | 124% | [4] |
| Enrofloxacin | Norfloxacin | Polyclonal | 92% | [4] |
| Pefloxacin | Norfloxacin | Polyclonal | 70% | [4] |
| Ofloxacin | Norfloxacin | Polyclonal | 18% | [4] |
| Marbofloxacin | Norfloxacin | Polyclonal | 16% | [4] |
| Difloxacin | Sarafloxacin | Monoclonal (Sara-96) | ~100% | [5] |
| Trovafloxacin | Sarafloxacin | Monoclonal (Sara-96) | ~100% | [5] |
| Ciprofloxacin | Enrofloxacin | Monoclonal (Enro44) | < 0.01% | [6] |
| Norfloxacin | Enrofloxacin | Monoclonal (Enro44) | < 0.01% | [6] |
| Lomefloxacin | Gatifloxacin (S-isomer) | Monoclonal | 17.5% | [2] |
| Ciprofloxacin | Gatifloxacin (S-isomer) | Monoclonal | ~3% | [2] |
| Sarafloxacin | Gatifloxacin (S-isomer) | Monoclonal | ~3% | [2] |
Note: The cross-reactivity data presented is a synthesis from multiple sources and the specific values can vary depending on the immunoassay format and the specific antibody clone used.
Experimental Methodologies for Assessing Cross-Reactivity
The two most common techniques for evaluating the cross-reactivity of small molecules like this compound derivatives are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a robust and widely used method for quantifying small molecules. In this assay, the free analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
-
Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of a capture antibody solution (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove unbound antibody.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare a series of standards of the target analyte and solutions of the cross-reacting derivatives at various concentrations.
-
In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of a fixed concentration of the enzyme-conjugated analyte for 1 hour at room temperature.
-
Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three to five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2M H2SO4) to each well.
-
-
Reading:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the target analyte concentration.
-
Determine the IC50 value for the target analyte and each of the potential cross-reactants.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[7] In a typical SPR experiment for cross-reactivity analysis, an antibody is immobilized on a sensor chip, and solutions containing the different this compound derivatives are flowed over the surface. The binding of the small molecule to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Inject the antibody solution over the activated surface to achieve covalent immobilization via amine coupling. The optimal antibody concentration and pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions for the target analyte and each of the potential cross-reactants in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.
-
Monitor the association phase (binding) and dissociation phase (wash-off with running buffer) in real-time.
-
-
Data Analysis:
-
The binding response at equilibrium can be plotted against the analyte concentration to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Cross-reactivity can be assessed by comparing the KD values of the different derivatives to that of the target analyte. A lower KD indicates a higher binding affinity.
-
Visualizing the Workflow and Concepts
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
Caption: Workflow of a Competitive ELISA for cross-reactivity assessment.
Caption: Key structural features of this compound derivatives influencing antibody cross-reactivity.
Challenges and Considerations in Small Molecule Immunoassays
The development and validation of immunoassays for small molecules present unique challenges that researchers must be aware of:
-
Hapten Design and Conjugation: Small molecules are not immunogenic on their own and must be conjugated to a carrier protein to elicit an immune response. The site of conjugation and the nature of the linker arm are critical for generating antibodies with the desired specificity.[8]
-
Matrix Effects: Biological samples (e.g., serum, urine, milk) are complex matrices that can contain substances that interfere with the assay, leading to inaccurate results. Sample preparation and dilution are key to mitigating these effects.[9][10]
-
Assay Format and Reagent Concentrations: The choice of immunoassay format (e.g., direct vs. indirect competitive ELISA) and the concentrations of the antibody and labeled analyte can influence the assay's sensitivity and cross-reactivity profile.[11]
-
Validation: Thorough validation of the immunoassay is essential to ensure its accuracy, precision, specificity, and robustness. This includes assessing the limit of detection (LOD), limit of quantification (LOQ), and recovery from spiked samples.[12]
By carefully considering these factors and employing rigorous experimental design, researchers can develop reliable immunoassays for the accurate assessment of cross-reactivity among this compound derivatives. This, in turn, supports the development of safer and more effective therapeutic agents and more precise diagnostic tools.
References
- Production and Characterization of Monoclonal Antibodies against Sarafloxacin and Cross-Reactivity Studies of Related Fluoroquinolones. Journal of Agricultural and Food Chemistry. [Link]
- FLUOROQUINOLONES ELISA. R-Biopharm AG. [Link]
- Production and characterization of a monoclonal antibody against enrofloxacin. PubMed. [Link]
- Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities.
- Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds.
- Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. MDPI. [Link]
- (PDF) Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities.
- Immunoassay Design Challenges and Solutions. Biocompare. [Link]
- Production and Characterization of Monoclonal Antibodies against Sarafloxacin and Cross-Reactivity Studies of Related Fluoroquinolones. Semantic Scholar. [Link]
- The cross-reactivity values of the fluoroquinolone compounds in the studied systems.
- Immunoassay Development: Introduction to process, challenges, and relevant parameters. Lignum-Vitae. [Link]
- Competitive ELISA Protocol.
- A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Taylor & Francis Online. [Link]
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- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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- Competitive ELISA Protocol and Anim
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- Development of a monoclonal antibody-based broad-specificity ELISA for fluoroquinolone antibiotics in foods and molecular modeling studies of cross-reactive compounds. PubMed. [Link]
- Hapten synthesis and antibody production for the development of a melamine immunoassay. PubMed. [Link]
- Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- Application-Specific Measurement Uncertainty Software for Measuring Enrofloxacin Residue in Aquatic Products Using the Quick Quantit
- Fluoroquinolone cross-reactivity occurred in 10% of cases. This study suggests low risk of allergic cross-reactivity between flu. SAGE Journals. [Link]
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- Surface plasmon resonance. University of Utah. [Link]
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- Monoclonal antibody production and indirect competitive enzyme-linked immunosorbent assay development of 3-methyl-quinoxaline-2-carboxylic acid based on novel haptens. PubMed. [Link]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Quinolinecarboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Quinolinecarboxylic acid (CAS No. 10349-57-2). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are not just followed, but understood. The procedures outlined herein are grounded in established safety principles to protect laboratory personnel and ensure adherence to environmental regulations.
Section 1: Hazard Identification and Immediate Safety Protocols
Before handling or preparing this compound for disposal, a thorough understanding of its hazard profile is critical. This compound is not benign and requires stringent adherence to safety protocols to mitigate risks.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
The causality behind these classifications lies in the compound's chemical nature as an aromatic carboxylic acid. Direct contact can lead to localized inflammation and discomfort. Therefore, the consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4][5][6] A face shield should be used if there is a significant risk of splashing.[1]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1][7]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of exposure, such as cleaning up large spills, more extensive protective clothing may be necessary.[1][4]
-
Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation.[4][5] If a fume hood is not available and dust is expected, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][5]
Data Summary: this compound
| Property | Value | Source(s) |
| CAS Number | 10349-57-2 | [1][8] |
| Molecular Formula | C₁₀H₇NO₂ | [1][2] |
| GHS Hazard Codes | H315, H319, H335 | [2][3][6] |
| Signal Word | Warning | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1][5][6] |
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by an Environmental Health and Safety (EHS) professional.[9]
-
Waste Classification: this compound waste, including the pure compound, solutions, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be treated as hazardous chemical waste .[10] It should never be disposed of in the regular trash or down the drain.[4][9] Sewer disposal is strictly prohibited for hazardous organic compounds.[8]
-
Segregation: The principle of waste segregation is crucial to prevent dangerous reactions.
Section 3: On-Site Waste Accumulation and Storage
All laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) at or near the point of generation.[11][12] This designated area is for the short-term storage of waste before its collection by a certified disposal service.
Container Requirements:
-
Compatibility: Use containers made of materials that are chemically compatible with carboxylic acids, such as glass or high-density polyethylene (HDPE).[10] Avoid metal containers, as acids can cause corrosion over time.[10][11]
-
Integrity: The container must be in good condition, leak-proof, and have a secure, screw-top cap.[11]
-
Headspace: For liquid waste, fill containers to no more than 75-80% capacity to allow for vapor expansion.[13]
-
Labeling: All waste containers must be clearly labeled with an official hazardous waste tag the moment waste is first added. The label must include:
Storage Conditions:
-
Keep waste containers closed at all times, except when adding waste.[9][12]
-
Store the container in the designated SAA, which must be away from ignition sources and incompatible chemicals.[5]
-
Utilize secondary containment, such as a spill tray, for all liquid waste containers.[10][15]
Section 4: Formal Disposal Procedures
The definitive disposal of this compound is not performed by laboratory staff. The role of the researcher is to prepare the waste for safe collection.
The ONLY approved disposal route is through a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department. [9][12]
-
Prohibited Methods:
-
Drain Disposal: Absolutely prohibited. The compound is not suitable for biological wastewater treatment.[8][16]
-
Trash Disposal: Prohibited due to its hazardous characteristics.[16]
-
Evaporation: Never evaporate chemical waste in a fume hood as a method of disposal.[9]
-
On-site Neutralization: While simple acids may sometimes be neutralized for drain disposal, this is not appropriate for this compound.[17] Its hazard profile extends beyond simple corrosivity to include irritation and organic toxicity, making such treatment unsafe and non-compliant without explicit EHS approval and specialized protocols.[4][14]
-
Protocol: Preparing Waste for Collection
This workflow outlines the standard procedure for accumulating and preparing this compound waste for professional disposal.
-
Designate a Waste Container: Select a clean, compatible container (glass or plastic) with a secure lid.
-
Affix Label: Immediately place a hazardous waste label on the container.
-
Collect Waste:
-
For solid waste , transfer the chemical and any contaminated disposable materials (e.g., gloves, wipes) into the container.
-
For liquid waste (e.g., solutions), carefully pour the liquid into the designated liquid waste container using a funnel.
-
-
Seal Container: After adding waste, securely close the container.
-
Store Safely: Place the container in your lab's designated Satellite Accumulation Area, within secondary containment if liquid.
-
Request Pickup: Once the container is full, or if the research project is complete, submit a waste collection request to your institution's EHS department or designated hazardous waste contractor.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for the disposal of this compound.
Section 5: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is essential to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable cleaning it, evacuate the area and contact your institution's emergency response line.
-
Don PPE: At a minimum, wear a lab coat, gloves, and chemical safety goggles.
-
Containment & Cleanup (for minor solid spills):
-
Seek Medical Attention:
By adhering to these rigorous protocols, we uphold our professional responsibility to ensure a safe laboratory environment and protect our shared ecosystem.
References
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82571, this compound.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Greenflow. (2024). How to Treat Acid Waste: A Comprehensive Guide.
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- University of Georgia. (n.d.). Neutralization Guide.
- Capot Chemical. (2013). MSDS of Quinoline-6-carboxylic acid.
- P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
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- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
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A Comprehensive Guide to the Safe Handling of 6-Quinolinecarboxylic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Quinolinecarboxylic acid (CAS No. 10349-57-2). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Risks: Hazard Identification
This compound is a solid, crystalline powder that presents several health hazards upon exposure.[1] A thorough understanding of these risks is the foundation of a safe operational plan. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2][3]
The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure and should be avoided.[2] Therefore, all procedures must be designed to minimize the generation of dust and prevent physical contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for preventing exposure. The required PPE is determined by the specific handling operation and the potential for exposure. All PPE should meet standards set by organizations such as the American National Standards Institute (ANSI) and be compliant with OSHA's regulations in 29 CFR 1910.133.[2][4]
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] A face shield should be worn over goggles when there is a significant risk of dust generation or splashing.[1] | Protects against airborne particles and potential splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves).[5] Fully enclosed shoes.[5] | A lab coat and enclosed shoes prevent incidental skin contact. Nitrile gloves provide a barrier against skin irritation from the solid compound.[1] Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | Not typically required if engineering controls (i.e., chemical fume hood) are used effectively. If dust cannot be controlled, a NIOSH-approved respirator for particulates is necessary.[1][5] | Protects the respiratory tract from irritation caused by inhaling the fine powder.[2][3] Engineering controls are the preferred method for mitigating this risk.[5] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to control dust.[5]
-
Ventilation Check: Before beginning work, ensure that the chemical fume hood is functioning correctly.[5]
-
Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE before handling the chemical.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Transferring the Solid: Use a spatula to carefully transfer the solid compound. Avoid actions that can generate dust, such as dropping the material from a height or scraping the container vigorously.[5]
-
Weighing: If weighing the compound, do so within the chemical fume hood or in a balance enclosure to contain any dust.
-
Preparing Solutions: When dissolving the compound, add the solid this compound to the solvent slowly to prevent splashing.[5]
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent accidental spills or dust dispersion.[1][2]
-
Clean-Up: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a wet wipe or a HEPA-filtered vacuum for cleaning; do not dry sweep, as this will generate dust.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory area.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1][2]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]
Storage and Disposal Plan
Proper storage and disposal are mandated by regulatory bodies like the EPA to protect both personnel and the environment.[6][7]
-
Store in a dry, cool, and well-ventilated place.[8]
-
Store locked up.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.[9][10]
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Management: The hazardous waste container must be kept closed except when adding waste.[7]
-
Disposal Route: The contents of the container must be disposed of through an approved waste disposal plant.[2] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains or sewer systems.[2][10]
Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]
- U.S. Environmental Protection Agency. (2025, May 30).
- Occupational Safety and Health Administration. (n.d.). 1910.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
